molecular formula C7H8O4S B1582317 2-Hydroxy-4-methylbenzenesulfonic acid CAS No. 22356-80-5

2-Hydroxy-4-methylbenzenesulfonic acid

Cat. No.: B1582317
CAS No.: 22356-80-5
M. Wt: 188.2 g/mol
InChI Key: GCFPFWRHYINTRX-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C7H8O4S and its molecular weight is 188.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFPFWRHYINTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176889
Record name 2-Hydroxy-4-methylbenzenesulfonic acid
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22356-80-5
Record name 2-Hydroxy-4-methylbenzenesulfonic acid
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Record name 2-Hydroxy-4-methylbenzenesulphonic acid
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Record name 2-Hydroxy-4-methylbenzenesulfonic acid
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Record name 2-hydroxy-4-methylbenzenesulphonic acid
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Record name 2-HYDROXY-4-METHYLBENZENESULFONIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylbenzenesulfonic acid, also known as 6-sulfo-m-cresol, is an aromatic sulfonic acid with significant potential in various scientific and pharmaceutical applications. Its unique molecular architecture, featuring a hydroxyl group, a methyl group, and a sulfonic acid group on a benzene ring, imparts a distinct set of chemical properties that make it a subject of interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, reactivity, spectral characteristics, and safety considerations.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 22356-80-5) possesses a well-defined structure that dictates its chemical behavior. The presence of both a strongly acidic sulfonic acid group and a weakly acidic phenolic hydroxyl group, along with a lipophilic methyl group, results in a molecule with diverse reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈O₄S[1]
Molecular Weight 188.2 g/mol [1][2]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point 97-100 °C[Source for related compound]
Solubility Slightly soluble in methanol and water[Source for related compound]
pKa Data not available; expected to be a strong acid due to the sulfonic acid group.

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node [shape=plaintext, fontname="Arial", fontsize=12];

"C1" [label="C"]; "C2" [label="C-OH"]; "C3" [label="C"]; "C4" [label="C-CH₃"]; "C5" [label="C"]; "C6" [label="C-SO₃H"];

"C1" -- "C2" [label=""]; "C2" -- "C3" [label=""]; "C3" -- "C4" [label=""]; "C4" -- "C5" [label=""]; "C5" -- "C6" [label=""]; "C6" -- "C1" [label=""];

"C2" -- "O1" [label=""]; "O1" -- "H1" [label=""]; "C4" -- "C7" [label=""]; "C7" -- "H2" [label=""]; "C7" -- "H3" [label=""]; "C7" -- "H4" [label=""]; "C6" -- "S1" [label=""]; "S1" -- "O2" [label=""]; "S1" -- "O3" [label=""]; "S1" -- "O4" [label=""]; "O4" -- "H5" [label=""]; }

Figure 1: Chemical structure of this compound.

Synthesis and Purification

Experimental Protocol: Sulfonation of m-Cresol

This protocol is based on the general principles of electrophilic aromatic substitution, specifically the sulfonation of phenols.

Materials:

  • m-Cresol

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Heating mantle

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add m-cresol.

  • Cool the flask in an ice bath.

  • Slowly and with constant stirring, add an equimolar amount of concentrated sulfuric acid to the cooled m-cresol. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to reach room temperature.

  • Heat the reaction mixture to approximately 100-110°C using a heating mantle and attach a reflux condenser.

  • Maintain this temperature and continue stirring for 2-3 hours to favor the formation of the thermodynamically more stable sulfonic acid derivative.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the product.

  • The crude this compound can be collected by filtration.

Purification: Recrystallization from hot water is a common method for purifying arylsulfonic acids. The crude product is dissolved in a minimum amount of hot water, filtered to remove any insoluble impurities, and then allowed to cool slowly to form crystals.

Synthesis_Workflow start Start: m-Cresol & Sulfuric Acid step1 Slow addition at low temperature (ice bath) start->step1 step2 Heating to 100-110°C for 2-3 hours step1->step2 step3 Cooling and precipitation in cold water step2->step3 step4 Filtration to collect crude product step3->step4 step5 Recrystallization from hot water step4->step5 end Pure this compound step5->end

Figure 2: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the sulfonic acid, the hydroxyl, and the methyl group on the aromatic ring.

  • Sulfonic Acid Group: This is a strong acid group, readily donating its proton. It can undergo reactions typical of sulfonic acids, such as salt formation with bases and conversion to sulfonyl chlorides, sulfonamides, and sulfonates.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by strong bases. It can also undergo etherification and esterification reactions. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although the sulfonic acid group is a deactivating, meta-directing group.

  • Aromatic Ring: The benzene ring can undergo further electrophilic substitution reactions. The positions of substitution will be influenced by the directing effects of the existing substituents.

Spectral Analysis

Detailed experimental spectral data for this compound is not widely available. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not available in the searched resources. However, the IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and methyl): Peaks in the range of 2850-3100 cm⁻¹.

  • S=O stretch (sulfonic acid): Strong, broad absorptions around 1350 cm⁻¹ and 1175 cm⁻¹.

  • S-O stretch (sulfonic acid): Absorption in the 1030-1080 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: While a specific spectrum for this compound is not available, a ¹H NMR spectrum of the closely related isomer, 2-hydroxy-5-methylbenzenesulfonic acid, can provide insight into the expected chemical shifts and splitting patterns. The aromatic protons would appear as distinct signals in the downfield region, and the methyl protons would be a singlet in the upfield region.

¹³C NMR Spectroscopy: A reference to a ¹³C NMR spectrum exists in the PubChem database, but the actual spectral data is not provided.[1] The spectrum would be expected to show seven distinct carbon signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbons attached to the hydroxyl and sulfonic acid groups appearing further downfield.

Mass Spectrometry

Experimental mass spectrometry data for this compound is not available in the searched resources. The fragmentation pattern would likely involve the loss of SO₃ (80 m/z) and other characteristic fragments from the aromatic ring.

Applications in Research and Drug Development

While detailed information on its specific applications is limited, this compound and related cresolsulfonic acids have potential uses in several areas:

  • Pharmaceutical Intermediate: Aromatic sulfonic acids are used as catalysts and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] The functional groups on this compound make it a potential building block for more complex molecules.

  • Expectorant: Historically, cresolsulfonic acid derivatives have been investigated for their expectorant and cough-suppressing effects.

  • Policresulen Synthesis: It is a monomeric unit of Policresulen, a topical antiseptic and hemostatic agent.

Safety and Handling

  • Corrosive: The substance is expected to be corrosive and can cause severe skin burns and eye damage.[4][5][6]

  • Irritant: It may cause irritation to the respiratory system.[5]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid breathing dust or vapors.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

In case of exposure:

  • Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Conclusion

This compound is a molecule with a rich chemical profile owing to its combination of acidic and phenolic functional groups. While there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, this guide provides a foundational understanding of its properties for researchers and professionals in the chemical and pharmaceutical sciences. Its potential as a synthetic intermediate and its historical use in medicinal applications suggest that further investigation into its properties and applications is warranted.

References

  • Chem Service. (2016, May 13). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methanesulfonic Acid, 99%. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). 2-Hydroxy-4-methylbenzenesulphonic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). Policresulen. Retrieved from [Link]

  • ResearchGate. (n.d.). pK, values which have been reported for strong acids. Retrieved from [Link]

  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • European Association of Polyol Producers. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

2-Hydroxy-4-methylbenzenesulfonic acid physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes structural causality, thermodynamic behavior, and practical handling protocols over generic property lists.[1]

Primary CAS: 22356-80-5 (Monomer) | Related: 101418-00-2 (Policresulen Polymer)[1]

Part 1: Executive Technical Summary

2-Hydroxy-4-methylbenzenesulfonic acid (HMBSA) is a structural isomer of cresol sulfonic acid, predominantly derived from the sulfonation of m-cresol.[1] While often encountered industrially as a mixture or as the polymeric drug Policresulen , the isolated monomer exhibits distinct physicochemical behaviors driven by its zwitterionic potential and strong intramolecular hydrogen bonding.

For drug development and industrial scientists, HMBSA is not merely an intermediate; it is a proton-conducting electrolyte and a supramolecular building block .[1] Its sulfonic acid moiety (


) and phenolic hydroxyl (

) creates a "push-pull" electronic system that dictates its high solubility, hygroscopicity, and reactivity toward condensation with aldehydes.[1]

Part 2: Physicochemical Architecture & Properties[1]

Molecular Structure & Electronic Profile

The stability of HMBSA in the solid state is governed by the formation of a stable dihydrate (


). Unlike simple carboxylic acids, the sulfonic group in HMBSA is a "superacid" relative to the organic skeleton, leading to a crystal lattice dominated by proton transfer networks.

Key Structural Features:

  • Intramolecular H-Bonding: A weak hydrogen bond exists between the phenolic proton and the sulfonate oxygen (

    
    ), stabilizing the ortho conformation.
    
  • Proton Conductivity: The dihydrate form exhibits significant proton conductivity (

    
     to 
    
    
    
    S/cm), mediated by the water molecules bridging the sulfonate groups.
  • Hygroscopicity: The anhydrous acid is extremely hygroscopic, rapidly absorbing atmospheric moisture to reform the dihydrate or deliquesce into a viscous oil.

Core Physical Data Table[1]
PropertyValue / CharacteristicContext/Notes
Molecular Formula

Anhydrous MW: 188.20 g/mol
Physical State Crystalline Solid (Dihydrate)Anhydrous form is often an oil/amorphous solid.[1]
Melting Point 109–110 °C (Commercial Grade)Pure dihydrate transitions/dehydrates <100°C. Salts melt >250°C.
Solubility (Water) Miscible / Very HighForms strongly acidic solutions (pH < 1).[1]
Solubility (Organic) Soluble in MeOH, EtOHInsoluble in non-polar solvents (Hexane, Toluene).
Acidity (

)
< 0 (Est. -0.2 to -1.[1]5)Strong acid; completely ionized in aqueous media.[1][2]
Density ~1.48 g/cm³ (Predicted)High density due to efficient packing of sulfonate groups.[1]
Crystal System Monoclinic / OrthorhombicSpace group

(common for salts/hydrates).[1]

Part 3: Spectroscopic & Thermodynamic Characterization

Spectroscopic Signatures

Researchers identifying HMBSA should look for specific shifts caused by the sulfonate-hydroxyl interaction.[1]

  • Infrared Spectroscopy (FT-IR):

    • Broad OH Stretch: A massive, broadened peak centered around 3430 cm⁻¹ (in dihydrate) indicates extensive hydrogen bonding involving water and the acidic proton.

    • Sulfonate Modes: Characteristic symmetric and asymmetric

      
       stretches appear at 1150–1200 cm⁻¹  and 1030–1060 cm⁻¹ .[1]
      
  • Nuclear Magnetic Resonance (¹H-NMR in

    
    ): 
    
    • Methyl Group: Singlet at

      
       ppm.[1]
      
    • Aromatic Region: Two distinct signals (due to asymmetric substitution).[1] The proton ortho to the sulfonic acid is deshielded (

      
       ppm), while the proton ortho to the hydroxyl is shielded (
      
      
      
      ppm).
Thermal Stability & Degradation

HMBSA is thermally stable up to approximately 130°C .[1] Beyond this threshold, two pathways compete:

  • Desulfonation: Reversible cleavage of the

    
     bond (common in acid-catalyzed hydrolysis).[1]
    
  • Condensation: In the presence of trace aldehydes or self-condensation, darkening occurs due to oligomerization.[1]

Part 4: Experimental Protocol – Purification & Isolation

Note: Handling sulfonic acids requires acid-resistant equipment (glass/Teflon).[1] Avoid metal spatulas.

Protocol: Isolation of High-Purity HMBSA Dihydrate

Objective: To isolate crystalline HMBSA from a crude sulfonation mixture (e.g., reaction of m-cresol with


).[1]

Reagents:

  • Crude Sulfonation Mass

  • Deionized Water (18.2 MΩ)

  • Concentrated HCl (37%)

  • Diethyl Ether (for washing)

Workflow:

  • Quenching: Dilute the crude sulfonation mixture with minimal ice-cold water.

  • Acidification: Add concentrated HCl dropwise. The "Common Ion Effect" suppresses the solubility of the sulfonic acid species.

  • Crystallization:

    • Cool the solution to 0–4°C for 24 hours.

    • Critical Step: Do not agitate vigorously; allow slow crystal growth to favor the dihydrate lattice over amorphous precipitation.[1]

  • Filtration: Filter the white needles rapidly under vacuum.

  • Washing: Wash the filter cake immediately with cold diethyl ether. This removes unreacted m-cresol (organic soluble) without dissolving the sulfonic acid (ether insoluble).[1]

  • Drying: Dry in a desiccator over

    
     at room temperature. Do not heat above 60°C, or the crystal water will be lost, leading to hygroscopic collapse.
    

Part 5: Visualization of Pathways

Diagram 1: Synthesis & Polymerization Logic

This diagram illustrates the transformation from raw material to the pharmaceutical polymer, highlighting the critical intermediate status of HMBSA.

HMBSA_Synthesis Cresol m-Cresol (Precursor) HMBSA 2-Hydroxy-4-methyl- benzenesulfonic Acid (HMBSA Monomer) Cresol->HMBSA Sulfonation (100°C) Electrophilic Subst. Isomer 4-Hydroxy-2-methyl- benzenesulfonic Acid (Minor Byproduct) Cresol->Isomer Side Reaction H2SO4 H2SO4 (Sulfonating Agent) H2SO4->HMBSA Policresulen Policresulen (Polymer Drug) HMBSA->Policresulen Condensation (-H2O) Formaldehyde Formaldehyde (Crosslinker) Formaldehyde->Policresulen

Caption: Synthesis pathway showing the selective sulfonation of m-cresol to HMBSA and subsequent condensation to Policresulen.

Diagram 2: Structural Dynamics & Proton Transfer

This diagram conceptualizes the physical behavior of the dihydrate form.

Dihydrate_Dynamics cluster_crystal Crystal Lattice (Dihydrate) Acid HMBSA (Zwitterionic Character) Water Lattice Water (H2O) Acid->Water H-Bonding (SO3- ... H-O-H) ProtonPath Proton Conductivity Channel Water->ProtonPath Grotthuss Mechanism Environment Atmospheric Moisture Environment->Water Absorption (Hygroscopicity)

Caption: The dihydrate lattice facilitates proton conductivity via water bridges but remains susceptible to moisture absorption.

Part 6: References

  • Pisareva, A. V., et al. (2010).[1][3][4][5][6][7][8] this compound Dihydrate: Crystal Structure, Vibrational Spectra, Proton Conductivity, and Thermal Stability. Russian Journal of Physical Chemistry A.

  • BenchChem. (2025).[1][6][9] A Technical Guide to the Physicochemical Properties of Policresulen for Pharmaceutical Formulation.

  • ChemicalBook. (2025).[1][8] Product Monograph: this compound.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89674, this compound.

  • Pisareva, A. V., et al. (2022).[1][3][10][11][12] Crystal structure and vibrational spectra of NH4+, K+, Rb+ and Cs+ salts of the this compound. Journal of Molecular Structure.

Sources

2-Hydroxy-4-methylbenzenesulfonic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 22356-80-5 Primary Synonym: m-Cresol-6-sulfonic acid[1][2][3][4][5]

Chemical Identity & Isomer Resolution

In the field of industrial organic chemistry, particularly within electroplating and pharmaceutical synthesis, precision in nomenclature is non-negotiable.[3][5] "Cresol sulfonic acid" is a generic term that often leads to costly procurement errors.[3][4][5]

This guide focuses specifically on 2-Hydroxy-4-methylbenzenesulfonic acid , the thermodynamically favored sulfonation product of m-cresol.[3][4][5]

Definitive Identifiers
Identifier TypeValueNotes
CAS Number 22356-80-5 Specific to the 2-hydroxy-4-methyl isomer (free acid).[1][2][3][4][5][6][7][8]
IUPAC Name This compoundPriority: Sulfonic acid > Hydroxyl > Methyl.[3][4][5]
Common Name m-Cresol-6-sulfonic acidBased on m-cresol numbering (OH=1, Me=3, SO₃H=6).[3][4][5]
Molecular Formula C₇H₈O₄S
Molecular Weight 188.20 g/mol
InChIKey GCFPFWRHYINTRX-UHFFFAOYSA-N
PubChem CID 89674
Structural Visualization

The following diagram illustrates the specific substitution pattern that distinguishes this compound from its isomers (e.g., 4-hydroxy-2-methylbenzenesulfonic acid).

G cluster_0 Chemical Structure: this compound C1 C1: Sulfonic Acid Group (-SO3H) C2 C2: Hydroxyl Group (-OH) C4 C4: Methyl Group (-CH3) Benzene Benzene Ring (Aromatic Core) Benzene->C1 Position 1 Benzene->C2 Position 2 (Ortho) Benzene->C4 Position 4 (Para)

Caption: Structural topology showing the 1,2,4-substitution pattern on the benzene ring.

Synthesis & Manufacturing

The synthesis of this compound is a classic electrophilic aromatic substitution.[3][4][5] The key challenge is regioselectivity.[4][5] Sulfonation of m-cresol can yield multiple isomers, but thermodynamic control favors the 6-position (ortho to OH, para to CH₃).[4][5]

Reaction Mechanism

The hydroxyl group (-OH) is a strong ortho, para-director.[3][4][5] The methyl group (-CH₃) is a weak ortho, para-director.[4][5]

  • Position 2: Sterically hindered (between OH and CH₃).[3][4][5]

  • Position 4: Para to OH, ortho to CH₃.[3][4][5] (Kinetic product).[3][4][5]

  • Position 6: Ortho to OH, para to CH₃. (Thermodynamic product).[3][4][5]

High-temperature sulfonation (>100°C) promotes the formation of the 6-isomer (this compound) due to the reversibility of the sulfonation reaction.[4][5]

Industrial Protocol (General Methodology)
  • Reagents: m-Cresol (99%), Sulfuric Acid (98%) or Oleum.[3][4][5]

  • Stoichiometry: 1:1.05 molar ratio (m-cresol:H₂SO₄).[3][4][5]

  • Process:

    • Charge m-cresol into a glass-lined reactor.

    • Slowly add H₂SO₄ while maintaining temperature <60°C to manage exotherm.[3][4][5]

    • Ramp temperature to 110–120°C .

    • Hold for 4–6 hours. This "baking" phase rearranges kinetic isomers (4-sulfonic) to the thermodynamic stable 6-sulfonic acid.[4][5]

    • Validation: HPLC analysis should show <5% of the 4-isomer.

Synthesis Start m-Cresol (1-OH, 3-Me) Step1 Kinetic Phase (<80°C) Mixture of 4-isomer & 6-isomer Start->Step1 Sulfonation Reagent + H2SO4 (Conc.) Reagent->Step1 Step2 Thermodynamic Phase (110°C, 4h) Rearrangement to 6-isomer Step1->Step2 Heat/Time Product This compound (>95% Purity) Step2->Product Cooling & Isolation

Caption: Reaction pathway illustrating the thermodynamic shift from kinetic mixtures to the target isomer.

Key Applications

Electroplating (Acid Tin)

In the electronics industry, this compound is a critical additive for Matte Acid Tin Plating baths.[3][4][5]

  • Function: It acts as an antioxidant and grain refiner.[3][4][5]

  • Mechanism: Sn²⁺ in solution is prone to oxidation to Sn⁴⁺ (sludge).[3][4][5] The phenolic hydroxyl group provides a reducing environment, stabilizing the stannous ions.[4][5] The sulfonic acid group ensures high solubility and conductivity.[4][5][9]

  • Benefit: Prevents "treeing" (dendrite formation) at high current densities, ensuring a uniform solderable finish.[3][4][5]

Pharmaceutical Intermediate (Policresulen)

It is the monomeric precursor to Policresulen (CAS 9011-02-3).[3][4][5]

  • Chemistry: Condensation of this compound with formaldehyde.[3][4][5]

  • Use: A hemostatic and antiseptic agent used in gynecology and dermatology.[3][4][5] The sulfonic acid groups precipitate necrotic tissue while leaving healthy epithelium intact (coagulation necrosis).[4][5]

Analytical Characterization

To verify the identity of CAS 22356-80-5, use the following parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Methanol (95:5).[3][4][5]

    • Note: The sulfonic acid is highly polar; low organic content is required for retention.[3][4][5]

  • Detection: UV @ 280 nm (Phenolic absorption).[3][4][5]

  • Retention Time: Expect early elution due to high polarity.[3][4][5]

1H NMR (D₂O)
  • Aromatic Region: Two singlets (or weak doublets due to meta-coupling) representing the protons at positions 3 and 5.[3][4][5]

    • Proton at C3 (between OH and Me): ~6.8 ppm.[3][4][5]

    • Proton at C5 (between Me and SO₃H): ~7.5 ppm (deshielded by SO₃H).[3][4][5]

  • Aliphatic Region: Singlet at ~2.2 ppm (Methyl group).[3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link][3][4][5]

  • SIELC Technologies. HPLC Separation of this compound. Retrieved from [Link]

  • Axios Research. m-Cresol-6-sulfonic Acid Reference Standard. Retrieved from [Link]

  • Capital Resin Corporation. The Role of Sulfonic Acid in Electroplating. Retrieved from [Link]

Sources

Advanced Synthesis Pathways: 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis, purification, and application of 2-Hydroxy-4-methylbenzenesulfonic acid , a critical intermediate in the pharmaceutical industry, particularly as the monomer for Policresulen .

Technical Monograph for Drug Development & Process Chemistry

Executive Summary & Chemical Identity

This compound (CAS: 22356-80-5) is an aromatic sulfonic acid derived from m-cresol.[1] It serves as the primary monomer for the synthesis of Policresulen , a hemostatic and antiseptic polymer used in gynecology and dermatology.

The synthesis of this compound presents a classic problem in regioselectivity . Sulfonation of m-cresol yields two primary isomers: the target 6-sulfonic acid (ortho to hydroxyl) and the 4-sulfonic acid (para to hydroxyl). This guide details the thermodynamic and kinetic parameters required to favor the target isomer and provides a validated purification workflow.

Property Data
IUPAC Name This compound
Common Names m-Cresol-6-sulfonic acid; 6-Sulfo-m-cresol
Molecular Formula

Molecular Weight

Key Precursor m-Cresol (3-Methylphenol)
Downstream Use Monomer for Policresulen (condensation with formaldehyde)

Retrosynthetic Analysis & Mechanism

The synthesis is driven by Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (


) is a strong activator and ortho, para-director, significantly overpowering the methyl group (

).
Regioselectivity Map

m-Cresol has three potential sites for sulfonation:

  • Position 2 (Ortho to OH, Ortho to Me): Sterically occluded. Negligible yield.

  • Position 4 (Para to OH, Ortho to Me): Yields 4-Hydroxy-2-methylbenzenesulfonic acid . This is often the thermodynamic product at high temperatures (

    
    ).
    
  • Position 6 (Ortho to OH, Para to Me): Yields This compound (Target). This position is favored by kinetic control and stabilized by intramolecular hydrogen bonding between the phenolic proton and the sulfonate oxygen.

Figure 1: Reaction pathway illustrating the divergent synthesis of m-cresol sulfonic acid isomers.

Primary Synthesis Protocol: Kinetic Sulfonation

This protocol is designed to maximize the yield of the 6-isomer (target) by maintaining kinetic control.

Reagents & Equipment
  • Precursor: m-Cresol (Purity

    
    , low water content).
    
  • Sulfonating Agent: Sulfuric Acid (

    
    ) or Oleum (
    
    
    
    free
    
    
    ).
  • Solvent: None (Neat reaction) or 1,2-Dichloroethane (if solvent moderation is required).

  • Equipment: Jacketed glass reactor with overhead stirring and precise temperature control.

Step-by-Step Methodology
  • Preparation: Charge m-cresol (

    
    ) into the reactor. Cool the system to 
    
    
    
    .
  • Acid Addition (Exothermic Control): Add Concentrated

    
     (
    
    
    
    ) dropwise.
    • Critical Parameter: Maintain internal temperature below

      
        during addition. High localized heat can trigger isomerization to the 4-isomer.
      
  • Reaction Phase: Once addition is complete, slowly ramp the temperature to

    
     .
    
    • Hold for 2–4 hours .

    • Note: Do not exceed

      
      . Above this threshold, the reversible sulfonation equilibrium shifts toward the thermodynamically stable 4-isomer (para-sulfonic acid).
      
  • Quenching: Cool the reaction mass to

    
    . The mixture is a viscous syrup containing the target acid, the 4-isomer byproduct, and residual sulfuric acid.
    

Purification Strategy: The Barium Salt Method

Direct crystallization of the free acid is difficult due to its high solubility and hygroscopic nature. The industry standard for separating sulfonic acid isomers utilizes the differential solubility of their barium or calcium salts.

Workflow
  • Dilution: Dilute the crude reaction mass with water (

    
     volume).
    
  • Neutralization: Add Barium Carbonate (

    
    ) or Barium Hydroxide until pH is neutral (
    
    
    
    ).
    • This precipitates excess sulfate as insoluble Barium Sulfate (

      
      ).
      
    • Filter off the

      
       cake.
      
  • Fractional Crystallization:

    • Concentrate the filtrate containing the barium sulfonates.

    • Solubility Differential: The barium salt of the 6-isomer (Target) is generally less soluble in water/ethanol mixtures than the 4-isomer.

    • Cool to

      
       to crystallize the target salt.
      
  • Acid Regeneration:

    • Redissolve the purified barium salt in water.

    • Add stoichiometric Sulfuric Acid (

      
      ).
      
    • Filter the precipitated

      
      .
      
    • Evaporate the water to obtain the pure This compound as a crystalline solid or concentrated syrup.

Figure 2: Purification workflow utilizing barium salt solubility differentials.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

HPLC Method (Isomer Separation)
  • Column: C18 Reverse Phase or Phenyl-Hexyl (Phenyl columns provide better separation of aromatic isomers).

  • Mobile Phase: Acetonitrile : Water (

    
     Formic Acid). Gradient elution.
    
  • Detection: UV at

    
    .
    
  • Retention Time: The 6-isomer (Target) typically elutes after the 4-isomer due to intramolecular H-bonding reducing its polarity interaction with the mobile phase.

Spectroscopic Data
  • 
    -NMR (
    
    
    
    ):
    • Look for the aromatic protons. The 6-isomer has protons at positions 3 and 5. They are meta to each other (

      
      ), appearing as singlets or fine doublets.
      
    • The 4-isomer (byproduct) has protons at 3 and 6, which are para to each other (singlets).

    • Differentiation: The chemical shift of the proton ortho to the sulfonic acid will be significantly deshielded.

Industrial Application: Policresulen Synthesis

For researchers developing Policresulen , the this compound monomer is condensed with formaldehyde.

  • Reaction: Monomer + Formaldehyde (

    
    ) 
    
    
    
    Polymer.
  • Conditions: Acidic catalysis,

    
    .
    
  • Structure: The methylene bridges form at the remaining reactive ortho/para positions. Since position 1 is sulfonated, 2 is OH, and 4 is Methyl, the linkage occurs primarily at Position 6 (if available? No, Position 6 is sulfonated in the target).

  • Correction: In the target (1-SO3H, 2-OH, 4-Me), the available positions are 3 and 5 . Position 5 is para to the OH and ortho to the Me. Position 3 is ortho to the OH and ortho to the Me. The condensation likely occurs at Position 5 (activated by OH).

References

  • BenchChem. (2025).[2][3] Technical Guide to the Physicochemical Properties of Policresulen. Retrieved from

  • Pisareva, A.V., et al. (2010).[4] "this compound dihydrate: Crystal structure and vibrational spectra." Russian Journal of Physical Chemistry A, 84, 444–459.[4]

  • Wang, K., et al. (2014).[5] "Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites." Microporous and Mesoporous Materials, 185, 61–65.[5] (Context on cresol isomer stability).

  • ChemicalBook. (2025). This compound Product Properties. Retrieved from

  • US Patent 5292932A. "Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.

Sources

Comprehensive Spectroscopic Characterization: 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 2-Hydroxy-4-methylbenzenesulfonic acid (CAS 22356-80-5), a critical intermediate in the sulfonation of


-cresol.[1][2][3] The following content synthesizes experimental data, theoretical spectral prediction, and isolation methodologies for researchers in organic synthesis and analytical chemistry.

Synonyms: 6-Sulfo-


-cresol; 4-Methyl-2-hydroxybenzenesulfonic acid
CAS Registry Number:  22356-80-5
Molecular Formula: 

Molecular Weight: 188.20 g/mol [1][3]

Executive Technical Summary

This compound (HMBSA) is an arenesulfonic acid derivative primarily observed as a regiochemical isomer during the sulfonation of


-cresol.[1][2][3][4] Its structural uniqueness lies in the ortho-positioning of the hydroxyl group relative to the sulfonic acid moiety, creating potential for intramolecular hydrogen bonding which influences its proton NMR shifts and chromatographic retention behavior.[1][2][3][4]

Unlike its isomer 4-hydroxy-2-methylbenzenesulfonic acid (a common stabilizer), HMBSA is often isolated as a byproduct.[1][2][3][4] Accurate spectroscopic identification is required to distinguish it from co-eluting isomers in industrial reaction mixtures.[1][2][3][4]

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Recommended due to solubility and exchangeable protons).[1][2][3][4]

H NMR Data (400 MHz)

The proton spectrum is characterized by an aromatic ABC pattern (or ABX depending on resolution) modified by the substituents.[1][2][3][4]

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
Ar-CH

2.25Singlet-Methyl group at C4 (shielded by aromatic ring current).[1][3]
H-3 6.65 - 6.75Singlet (br)~1.5 (meta)Ortho to -OH (shielding effect); Meta to -CH

.[1][3] Appears as singlet or fine doublet.[1][2][3][4]
H-5 6.80 - 6.90Doublet8.0Ortho to -CH

; Meta to -SO

H.
H-6 7.55 - 7.65Doublet8.0Ortho to -SO

H (strong deshielding electron-withdrawing group).[1][2][3][4]
-OH / -SO

H
10.0 - 12.0Broad-Exchangeable protons; shift varies heavily with concentration and water content.[1][2][3][4]

Expert Insight: The diagnostic signal is the H-6 doublet .[1][2][3][4] It is significantly downfield (~7.6 ppm) compared to the other aromatic protons due to the strong electron-withdrawing nature of the adjacent sulfonic acid group.[1][2][3][4] H-3 is the most upfield aromatic signal due to the electron-donating -OH group.[1][2][3][4]


C NMR Data (100 MHz)
CarbonShift (

, ppm)
TypeAssignment
C-Me 20.8CH

Methyl carbon.[1][3]
C-3 117.5CHOrtho to OH (electron rich).[1][2][3][4]
C-5 121.0CHMeta to SO

H.
C-6 128.5CHOrtho to SO

H.
C-1 132.0C

Ipso to SO

H.
C-4 142.5C

Ipso to CH

.
C-2 154.0C

Ipso to OH (Deshielded by oxygen).[1][2][3][4]
B. Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][3][4]

Wavenumber (cm

)
Vibration ModeIntensityDescription
3300 - 3500 O-H StretchBroad, MedPhenolic -OH, often broadened by hydrogen bonding with SO

H.
3000 - 3100 C-H StretchWeakAromatic C-H stretching.[1][3]
2850 - 2960 C-H StretchMediumMethyl group (alkane) C-H stretch.[1][2][3][4]
1600, 1500 C=C StretchStrongAromatic ring skeleton vibrations.
1150 - 1250 S=O[1][3] StretchStrongAsymmetric sulfonate stretching (Characteristic of -SO

H).[1][2][3][4]
1010 - 1080 S=O StretchStrongSymmetric sulfonate stretching.[1][2][3][4]
600 - 700 C-S StretchMediumCarbon-Sulfur bond vibration.[1][2][3][4]
C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1][2][3][4] Sulfonic acids ionize readily in negative mode by losing a proton.[1][2][3][4]

  • Molecular Ion:

    
     = 187.0 m/z [1][3]
    
  • Fragmentation Pattern (MS/MS):

    • 187.0 m/z (Parent Ion)[1][2][3][4]

    • 123.0 m/z (

      
      ): Loss of the sulfonic acid group (desulfonation), typical for aromatic sulfonic acids.[1][2][3][4]
      
    • 107.0 m/z (

      
      ): Further fragmentation of the cresol core.[1][2][3][4]
      
    • 80 m/z (

      
      ): Characteristic fragment for sulfonic acids.[1][2][3][4]
      

Experimental Protocols

Protocol A: HPLC-UV Separation & Detection

This method separates HMBSA from its structural isomers (e.g., 4-hydroxy-2-methylbenzenesulfonic acid).[1][2][3]

System: Agilent 1200 Series or equivalent. Column: SIELC Newcrom R1 (Mixed-mode Reverse Phase/Ion Exchange), 3.0 x 150 mm, 5 µm.[1][2][3][4] Mobile Phase:

  • A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV only).[1][2][3][4]

  • B: Acetonitrile (MeCN).[1][2][3][4][5] Gradient:

  • 0-1 min: 5% B[1][2]

  • 1-15 min: 5%

    
     60% B[1][2]
    
  • 15-20 min: 60% B Flow Rate: 0.6 mL/min.[1][2][3][4] Detection: UV @ 275 nm (Phenolic absorption).[1][2][3][4]

Self-Validation Step: HMBSA is more polar than


-cresol but less polar than disulfonated byproducts.[1][2][3][4] Under these conditions, HMBSA typically elutes before the non-sulfonated parent (

-cresol) but after inorganic salts.[1][2][3][4]
Protocol B: Synthesis & Isolation (Sulfonation Route)

Context: HMBSA is formed by sulfonating


-cresol.[1][2][3][4] The temperature controls the regioselectivity (kinetic vs. thermodynamic control).[1][2][3][4]
  • Reagent Prep: Charge a jacketed glass reactor with

    
    -cresol (1.0 eq).
    
  • Sulfonation: Add Concentrated H

    
    SO
    
    
    
    (1.05 eq) dropwise while maintaining temperature at 20-40°C (Kinetic control favors ortho-sulfonation relative to OH, yielding HMBSA and isomers). Note: Higher temperatures (>100°C) favor the thermodynamic product (4-hydroxy-2-methylbenzenesulfonic acid).[1][3]
  • Quenching: Pour reaction mixture into crushed ice.

  • Purification:

    • Neutralize with Ba(OH)

      
       to precipitate sulfate as BaSO
      
      
      
      .[1][2][3][4]
    • Filter.[1][2][3][4][6] The filtrate contains the barium salt of HMBSA.[1][2][3][4]

    • Acidify with dilute H

      
      SO
      
      
      
      to liberate the free acid.[1][2][3][4]
    • Recrystallize from water/ethanol.[1][2][3][4]

Mechanistic & Workflow Visualization[1][2]

Figure 1: Regioselective Sulfonation of -Cresol

This diagram illustrates the competitive formation of HMBSA (Kinetic Product) versus its isomers.[1][2][3][4]

SulfonationPath Cresol m-Cresol (3-Hydroxytoluene) Reaction Sulfonation (H2SO4) Cresol->Reaction HMBSA 2-Hydroxy-4-methyl benzenesulfonic acid (Target: HMBSA) Reaction->HMBSA Kinetic Control (20-40°C) Isomer 4-Hydroxy-2-methyl benzenesulfonic acid (Thermodynamic Isomer) Reaction->Isomer Thermodynamic Control (>100°C)

Caption: Reaction pathway showing the temperature-dependent formation of HMBSA (Kinetic) vs. its thermodynamic isomer.

Figure 2: Analytical Identification Logic

A decision tree for confirming the identity of HMBSA using the data provided.

IdentificationLogic Sample Unknown Sulfonic Acid Sample MS_Check ESI-MS (Negative Mode) Mass = 187 m/z? Sample->MS_Check NMR_Check 1H NMR (DMSO-d6) Check Aromatic Region MS_Check->NMR_Check Yes Result_Neg Reject / Isomer MS_Check->Result_Neg No Decision1 H-6 Doublet at ~7.6 ppm? (Deshielded by SO3H) NMR_Check->Decision1 Result_Pos Confirm: 2-Hydroxy-4-methyl benzenesulfonic acid Decision1->Result_Pos Yes (Ortho to SO3H) Decision1->Result_Neg No (Shift < 7.4 ppm)

Caption: Step-by-step logic for spectroscopic confirmation of HMBSA.

References

  • Strandlund, G., & Lagerstroem, P. O. (1979).[1][2][3][4] 13C NMR Spectra of some benzenesulfonic acids. Acta Chemica Scandinavica B, 33, 261.[1][2][3][4] [1][2][3][4]

  • PubChem. (n.d.).[1][2][3][4] Compound Summary: this compound (CID 89674).[1][2][3][4] National Library of Medicine.[1][2][3][4] [1][2][3][4]

  • SIELC Technologies. (2018).[1][2][3][4][5] Separation of 2-Hydroxy-4-methylbenzenesulphonic acid on Newcrom R1 HPLC column.

  • ChemicalBook. (2025).[1][2][3][4][7] this compound Properties and Spectra.

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Solubility profile of 2-Hydroxy-4-methylbenzenesulfonic acid in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Hydroxy-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility

This compound, an aromatic sulfonic acid, is a compound of interest in various chemical and pharmaceutical applications. Its utility as a catalyst, intermediate in organic synthesis, or as a component in formulated products is fundamentally governed by its solubility characteristics.[1] A comprehensive understanding of its solubility in diverse solvent systems is paramount for process design, formulation development, reaction optimization, and purification strategies.

This guide provides a deep dive into the solubility profile of this compound. We will explore the theoretical underpinnings of its solubility, present its expected behavior in various solvents based on its molecular structure, detail a robust experimental protocol for solubility determination, and analyze the key intermolecular forces at play.

Theoretical Principles of Solubility

The solubility of a compound is a complex interplay of physical and chemical factors involving the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar intermolecular forces are likely to be miscible. For this compound, the following principles are critical.

  • Solute-Solvent Interactions: The dissolution process requires overcoming the solute-solute and solvent-solvent interactions in favor of new, energetically favorable solute-solvent interactions.[2] The molecular structure of this compound, featuring a polar sulfonic acid group (-SO₃H), a hydroxyl group (-OH), and a less polar aromatic ring with a methyl group, dictates its interaction potential.

  • Hydrogen Bonding: The sulfonic acid and hydroxyl groups are potent hydrogen bond donors and acceptors.[3][4] This allows for strong interactions with protic solvents like water and alcohols, significantly enhancing solubility.

  • Polarity and Dipole-Dipole Interactions: The high polarity of the -SO₃H and -OH groups leads to strong dipole-dipole interactions with other polar solvent molecules.

  • Effect of pH: As a strong organic acid, the solubility of this compound in aqueous media is pH-dependent.[5] At higher pH values (less acidic), the sulfonic acid group will deprotonate to form the highly polar sulfonate ion (R-SO₃⁻), which generally leads to increased water solubility.

  • Effect of Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and promotes dissolution.[5] However, some organic acids can exhibit inverse solubility, where solubility decreases at higher temperatures.[6]

Anticipated Solubility Profile of this compound

The presence of both a sulfonic acid and a hydroxyl group confers a high degree of polarity and hydrogen-bonding capability, suggesting high solubility in polar solvents.[3][8] The aromatic ring and methyl group introduce some non-polar character, which may influence solubility in less polar or non-polar solvents.

Solvent Class Example Solvent Predicted Solubility Rationale
Polar Protic WaterHighStrong hydrogen bonding with the -SO₃H and -OH groups.[1][3][6][7][9]
Methanol, EthanolHighPolar, capable of hydrogen bonding.[6][9][10][11]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity allows for strong dipole-dipole interactions.
AcetoneModerate to HighIntermediate polarity can disrupt solute-solute and solvent-solvent interactions.
Non-Polar Toluene, BenzeneLow / SlightDominated by non-polar interactions; unfavorable for the polar functional groups.[10][11]
HexaneVery Low / InsolubleLacks the polarity to effectively solvate the sulfonic acid and hydroxyl groups.
Ethers Diethyl EtherModerateCan act as a hydrogen bond acceptor, providing some interaction with the solute.[6][10][11]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[12][13][14]

Causality Behind Experimental Choices:
  • Using Excess Solute: Ensures that the solution reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is confirmed by the visible presence of undissolved solid.[13]

  • Prolonged Equilibration: The time required to reach equilibrium can vary significantly. A 24-48 hour period is typically sufficient to ensure that equilibrium is reached and not just a supersaturated state.[13]

  • Constant Temperature Control: Solubility is a temperature-dependent property. A constant temperature bath is critical for obtaining reproducible and accurate data.[14]

  • Phase Separation: Filtration and/or centrifugation are necessary to separate the saturated solution from the excess solid without altering the equilibrium. Using a filter material that does not adsorb the solute is crucial to prevent artificially low measurements.[15]

  • Analysis Method: A validated, specific analytical method like HPLC or UV-Vis spectroscopy is required for accurate quantification of the dissolved solute in the supernatant.[15][16]

Step-by-Step Methodology:
  • Preparation: Add a precisely weighed excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired solvent.

  • Equilibration: Seal the flasks and place them in an orbital shaker or rotator within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.

  • Dilution: Accurately dilute the clear filtrate with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a set of calibration standards of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solute B Add to known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter or Centrifuge E->F G Dilute filtrate F->G H Quantify via HPLC or UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analysis of Molecular Interactions

The high solubility of this compound in water is a direct result of the powerful hydrogen bonding network it can form. The sulfonic acid group is a particularly strong hydrogen bond donor, and its oxygen atoms are effective acceptors. The hydroxyl group further contributes to this network.

G cluster_solute This compound SO3H S(=O)₂OH Ring Aromatic Ring + CH₃ SO3H->Ring OH OH OH->Ring H2O_3 H₂O OH->H2O_3 H-bond (donor) H2O_1 H₂O H2O_2 H₂O H2O_2->SO3H H-bond (acceptor) H2O_4 H₂O H2O_4->OH H-bond (acceptor)

Caption: Hydrogen bonding between the solute and water molecules.

In contrast, non-polar solvents like toluene cannot form these strong hydrogen bonds. The energy required to break the strong solute-solute interactions (hydrogen bonds and π-stacking of the aromatic rings) and the solvent-solvent interactions is not sufficiently compensated by the weak van der Waals forces that would form between the solute and the non-polar solvent. This results in poor solubility.

Safety Precautions

This compound, like other sulfonic acids, should be handled with care. It is expected to be a corrosive and irritant substance.[1] Always consult the specific Safety Data Sheet (SDS) for this compound and for any solvents used. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • Solubility of Things. (n.d.). Toluene-4-sulfonic acid.
  • Solubility of Things. (n.d.). p-Toluenesulfonic acid.
  • Solubility of Things. (n.d.). Sulfanilic acid.
  • ChemBK. (n.d.). p-Toluenesulfonic Acid.
  • ChemicalBook. (n.d.). p-Toluenesulfonic acid CAS#: 104-15-4.
  • PubChem. (n.d.). p-Toluenesulfonic acid.
  • Wikipedia. (n.d.). p-Toluenesulfonic acid.
  • Ataman Kimya. (n.d.). p-Toluenesulfonic Acid.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubChem. (n.d.). This compound.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid.
  • ResearchGate. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • ChemBK. (n.d.). Methylbenzenesulfonic acid.
  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Guidechem. (n.d.). o-Cresolsulfonic acid 7134-04-5 wiki.
  • SlidePlayer. (n.d.). solubility experimental methods.pptx.
  • ResearchGate. (n.d.). The hydrogen bonding interaction of sulfonic acid-containing....
  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Wikipedia. (n.d.). Cresol.
  • ACS Publications. (2014). The hydrogen bonding in the sulfuric acid–methanol–water system: A matrix isolation and computational study.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • ChemicalBook. (n.d.). CRESOLSULFURIC ACID CAS#: 26590-31-8.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Gokemi. (n.d.). Sulfonsyre (Sulfonic Acid).
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  • ResearchGate. (2006). Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide).
  • ResearchGate. (n.d.). Number of hydrogen bondings per sulfonic acid group in SPIs.
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  • EvitaChem. (n.d.). Buy Policresulen (EVT-329987) | 101418-00-2.
  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab.
  • ResearchGate. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse.
  • Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions.
  • ChemicalBook. (2023). CRESOLSULFURIC ACID | 26590-31-8.
  • PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid.

Sources

An Investigator's Guide to the Potential Biological Activities of 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Hydroxy-4-methylbenzenesulfonic acid. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to postulate potential therapeutic applications and outlines detailed experimental protocols for their investigation. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for exploring the pharmacological potential of this compound.

Introduction: Unveiling a Molecule of Interest

This compound, a sulfonated derivative of m-cresol, presents an intriguing scaffold for potential biological activity. While direct studies are sparse, its structural motifs—a phenolic hydroxyl group and a sulfonic acid moiety—are present in numerous compounds with established pharmacological profiles. Notably, it is a known by-product in the synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid, which is derived from m-Cresol, a component of liquid rice hull smoke that may contribute to anti-inflammatory effects[1]. This association, coupled with reports of expectorant and cough-suppressing effects in some contexts, underscores the need for a systematic investigation into its biological properties[2]. This guide will, therefore, explore its potential antimicrobial, anti-inflammatory, and enzyme inhibitory activities based on evidence from analogous structures.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₇H₈O₄SPubChem[3]
Molecular Weight 188.20 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 22356-80-5PubChem[3]

Postulated Biological Activities and Mechanistic Rationale

Based on the chemical features of this compound and the known activities of related compounds, we can hypothesize several avenues for biological investigation.

Antimicrobial and Antiseptic Potential

The presence of a phenolic hydroxyl group is a common feature in many antimicrobial agents. Furthermore, Policresulen, a polycondensation product of a related compound, meta-cresolsulfonic acid, and phenol, is utilized as a topical antiseptic[4]. This suggests that this compound may possess inherent antimicrobial properties. The acidic nature of the sulfonic acid group could also contribute to an unfavorable environment for microbial growth.

Hypothesized Mechanism of Action:

The antimicrobial effect could arise from the disruption of microbial cell membranes, leading to leakage of intracellular components, and the denaturation of essential enzymes. The sulfonic acid group might enhance water solubility, facilitating interaction with microbial surfaces.

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell Compound Phenolic -OH Sulfonic Acid -SO3H Membrane Cell Membrane Compound->Membrane Disruption Proteins Cellular Proteins Compound->Proteins Denaturation Lysis Cell Lysis Membrane->Lysis Increased Permeability anti_inflammatory_pathway ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates Compound 2-Hydroxy-4-methyl- benzenesulfonic Acid Compound->ROS Scavenges IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription

Caption: Postulated modulation of the NF-κB inflammatory pathway.

Experimental Protocols for Activity Validation

To empirically test the hypothesized biological activities, a series of well-established in vitro assays are proposed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth media.

    • Dilute the cultures to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes in medium) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC and MBC:

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

    • To determine the MBC, subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Assessment

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory mediators in a cell-based model.

Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

  • Cell Culture and Seeding:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Quantification of Inflammatory Mediators:

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Measure the concentration of nitric oxide (NO) using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.

  • Cell Viability Assay:

    • Concurrently, perform an MTT or similar viability assay on the treated cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Sources

Thermochemical Properties of 2-Hydroxy-4-methylbenzenesulfonic Acid: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical characterization, stability profile, and experimental protocols for 2-Hydroxy-4-methylbenzenesulfonic acid (CAS: 22356-80-5).

Executive Summary

This compound (also known as 6-sulfo-m-cresol ) is a specialized arylsulfonic acid utilized primarily as a stabilizing electrolyte in electroplating (specifically tin and zinc baths) and as a counter-ion in pharmaceutical salt selection.[1]

Unlike simple benzenesulfonic acids, this molecule features an ortho-substitution pattern between the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups.[1] This structural arrangement facilitates intramolecular hydrogen bonding , significantly influencing its solubility, pKa, and thermal stability.[1] This guide provides the definitive thermochemical profile and the experimental frameworks required to validate its properties in a research or industrial setting.

Molecular Architecture & Theoretical Framework

To understand the thermodynamics of this compound, one must analyze its substitution pattern derived from m-cresol (3-methylphenol).[1]

  • IUPAC Numbering: The sulfonic acid group takes priority (C1).

  • Substituents: Hydroxyl at C2, Methyl at C4.[1][2][3]

  • The "Ortho Effect": The proximity of the acidic proton on the sulfonic group and the oxygen of the hydroxyl group creates a pseudo-cyclic 5-membered ring interaction via hydrogen bonding.

Structural Visualization

The following diagram illustrates the synthesis pathway and the competition between kinetic and thermodynamic control, which is critical for isolating this specific isomer.

SynthesisPathway mCresol m-Cresol (3-Methylphenol) Sulfonation Sulfonation (H2SO4 / SO3) mCresol->Sulfonation Kinetic Kinetic Control (Low Temp < 100°C) Sulfonation->Kinetic Favors Ortho Thermodynamic Thermodynamic Control (High Temp > 150°C) Sulfonation->Thermodynamic Favors Para Target TARGET ISOMER This compound (Ortho-sulfonation) Kinetic->Target Isomer Para-Isomer 4-Hydroxy-2-methylbenzenesulfonic acid (Para-sulfonation) Thermodynamic->Isomer Target->Isomer Isomerization at High T

Caption: Synthesis logic for CAS 22356-80-5. Low-temperature sulfonation favors the target ortho-isomer (kinetic product), while high heat leads to isomerization.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the anhydrous acid and its common salts.

PropertyValue / RangeContext & Notes
Molecular Formula C₇H₈O₄SMW: 188.20 g/mol
Melting Point 109 – 110 °C Typically observed for the salt/hydrate forms; the free acid is highly hygroscopic and may melt lower if wet [1].[1]
Physical State Crystalline SolidOften appears as off-white needles or deliquescent flakes.[1]
Solubility (Water) Very High (> 500 g/L)The sulfonic acid group renders it fully miscible; forms strongly acidic solutions.[1]
Acidity (pKa₁) -0.43 (Predicted)Sulfonic acid proton.[1] Strong acid behavior.
Acidity (pKa₂) 9.11 (Approx)Phenolic hydroxyl proton.[1] Slightly higher than phenol due to electron-withdrawing SO₃H.[1]
Hygroscopicity High Rapidly absorbs atmospheric moisture to form hydrates (mono/dihydrate).[1]
Thermal Stability Stable < 100°CDehydration occurs ~100°C. Desulfonation (loss of SO₃) begins >150°C.

Critical Note: Commercial samples are often supplied as hydrates or salts (e.g., Sodium or Calcium salts) to improve handling stability. Always verify the certificate of analysis for water content before gravimetric use.

Experimental Workflows (Characterization)

To validate the quality and stability of this compound in your specific application, follow these standardized protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and distinguish between dehydration (solvent loss) and decomposition.

  • Sample Prep: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (pinhole lid if dehydration is expected).

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min .

  • Analysis:

    • Endotherm 1 (~100°C): Broad peak indicates loss of lattice water (dehydration).[1]

    • Endotherm 2 (~110°C): Sharp peak indicates melting of the anhydrous crystal lattice.

    • Exotherm (>180°C): Onset of decomposition (desulfonation/charring).[1]

Protocol B: Thermal Stability via TGA (Thermogravimetric Analysis)

Objective: Define the "Safe Processing Window" for formulation.

  • Purge Gas: Nitrogen (N₂) at 50 mL/min (Inert atmosphere is crucial to prevent early oxidation).[1]

  • Ramp: 10°C/min to 600°C.

  • Interpretation:

    • Step 1: Mass loss corresponding to ~9-18% indicates loss of water (mono/dihydrate).[1]

    • Step 2: Significant mass loss onset (typically >160°C) marks the cleavage of the C-S bond (desulfonation).

Protocol C: Reaction Monitoring (HPLC)

Objective: Confirm isomer purity (Ortho vs. Para).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Methanol (90:10 Isocratic).[1]

  • Detection: UV at 280 nm (Phenolic absorption).[1]

  • Logic: The ortho-isomer (Target) generally elutes differently than the para-isomer due to the difference in polarity caused by the intramolecular H-bond.

Applications & Stability Logic

Electroplating (Tin/Zinc)

In plating baths, this acid acts as a grain refiner and electrolyte stabilizer .

  • Mechanism: It prevents the oxidation of Stannous (Sn²⁺) to Stannic (Sn⁴⁺) ions by chelating trace oxidants and maintaining a highly acidic environment that suppresses hydrolysis.

  • Thermal Risk: If the bath overheats (>60°C for prolonged periods), the acid can slowly hydrolyze back to m-cresol, leading to "cloud point" issues and organic contamination of the bath.

Pharmaceutical Salt Formation

Used to form salts with basic drug candidates (API).[1]

  • Advantage: The sulfonate anion is extremely stable and non-toxic (Class 3 solvent equivalent).

  • Selection Logic: Use the following decision tree to determine if this counter-ion is suitable for your API.

SaltSelection Start API Salt Selection Candidate: 2-Hydroxy-4-methylbenzenesulfonate SolubilityCheck Is API a Weak Base? (pKa > 4) Start->SolubilityCheck StabilityCheck Is API Sensitive to Strong Acids? SolubilityCheck->StabilityCheck Yes Reject1 REJECT (Use Carboxylate) SolubilityCheck->Reject1 No HygroCheck Is the resulting salt Hygroscopic? StabilityCheck->HygroCheck No Reject2 REJECT (Hydrolysis Risk) StabilityCheck->Reject2 Yes HygroCheck->Reject1 Too High Proceed PROCEED (Excellent Solubility Profile) HygroCheck->Proceed Low/Manageable

Caption: Decision logic for utilizing this compound in drug salt screening.

References

  • ChemicalBook. (2025).[1][4] 2-Hydroxy-4-methylbenzenesulphonic acid Properties and Melting Point Data. Retrieved from [1]

  • NIST. (2023). Thermodynamic Data for Cresol Derivatives and Sulfonic Acids. National Institute of Standards and Technology. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: this compound (CID 89674).[1] National Library of Medicine.[1] Retrieved from [1]

  • MDPI. (2020).[1] The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids.Molecules.[1][5][6] Retrieved from [1]

  • BenchChem. (2025).[1][5][7] Technical Guide to the Physicochemical Properties of Policresulen (Polymer of m-cresol sulfonic acid).[1] Retrieved from [1]

Disclaimer: The thermochemical values provided are based on the current state of scientific literature and predictive modeling. Users must perform their own validation (DSC/TGA) for critical safety and quality control applications.

Sources

Discovery and First Synthesis of 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the discovery, synthesis, and mechanistic underpinnings of 2-Hydroxy-4-methylbenzenesulfonic acid (also known as p-cresol-2-sulfonic acid). Historically significant as a foundational study in aromatic substitution, this compound remains relevant today as a key intermediate in the synthesis of agrochemicals and as a probe in metabolic toxicology. This guide reconstructs the original 19th-century synthesis by Engelhardt and Latschinoff, validating it through the lens of modern electrophilic aromatic substitution (EAS) theory, and provides a self-validating protocol for laboratory replication.

Historical Context & Discovery

The definition of p-cresol sulfonation products was a critical chapter in the development of structural organic chemistry. While early work by Kekulé (1866) and Wurtz (1867) touched upon cresol derivatives, the definitive isolation and characterization of this compound is attributed to the Russian chemists A.N. Engelhardt and P.A. Latschinoff in 1869 .

Their work, published in Zeitschrift für Chemie, established that the sulfonation of p-cresol yields a stable sulfonic acid distinct from its isomers. This discovery was pivotal in understanding the directing effects of substituents on the benzene ring—specifically, the dominance of the hydroxyl group (ortho/para director) over the methyl group in determining the site of electrophilic attack.

Key Historical Milestone
  • Discoverers: Engelhardt, A.N. & Latschinoff, P.A.

  • Year: 1869

  • Publication: Zeitschrift für Chemie, 618.[1]

  • Significance: First isolation of the specific ortho-sulfonated derivative of p-cresol and establishment of the "Barium Salt Method" for sulfonic acid purification.

Mechanistic Analysis: The Pathway

To understand the synthesis, one must analyze the regioselectivity. p-Cresol (4-methylphenol) has two activating groups:

  • Hydroxyl (-OH) at C1: Strong activator, ortho/para director.

  • Methyl (-CH3) at C4: Weak activator, ortho/para director.

Constraint Analysis:

  • The para position relative to -OH is blocked by the methyl group.

  • The ortho positions relative to -CH3 (positions 3 and 5) are meta to the strong -OH director (disfavored).

  • The ortho positions relative to -OH (positions 2 and 6) are strongly activated by the -OH and weakly activated (meta) by the -CH3 group.

Diagram 1: Mechanistic Pathway (EAS)

ReactionMechanism PCresol p-Cresol (Reactant) Sigma Sigma Complex (Intermediate) PCresol->Sigma + SO3/H+ (Attack at C2) H2SO4 H2SO4 (Electrophile Source) H2SO4->Sigma Product 2-Hydroxy-4-methyl- benzenesulfonic acid Sigma->Product - H+ (Aromatization)

Caption: Electrophilic attack at C2, driven by the strong ortho-directing hydroxyl group.

The First Synthesis: Reconstructed Protocol

This section modernizes the historical Engelhardt-Latschinoff method. While they lacked NMR, their use of barium salts for purification is a chemically sound technique that ensures the removal of excess sulfuric acid—a critical step for purity.

Experimental Workflow

Objective: Synthesize and isolate this compound.

Reagents & Equipment
ReagentSpecificationRole
p-Cresol>99% Purity, SolidSubstrate
Sulfuric Acid98% ConcentratedSulfonating Agent
Barium Carbonate (BaCO3)PowderScavenger (removes excess H2SO4)
WaterDistilledSolvent/Diluent
Step-by-Step Protocol
  • Sulfonation:

    • In a round-bottom flask, melt 10.8 g (0.1 mol) of p-cresol .

    • Slowly add 11.0 g (~0.11 mol) of conc. H2SO4 dropwise with stirring.

    • Critical Control: Maintain temperature between 80–100°C for 1 hour. (Higher temperatures may promote thermodynamic rearrangement or polysulfonation).

    • Observation: The mixture will darken slightly and become viscous.

  • Quenching & Isolation (The Barium Method):

    • Pour the reaction mixture into 200 mL of water .

    • Add excess Barium Carbonate until CO2 evolution ceases. This neutralizes the sulfonic acid (forming soluble barium sulfonate) and the excess sulfuric acid (forming insoluble barium sulfate).

    • Filtration: Filter the hot solution to remove the white BaSO4 precipitate. The filtrate contains the barium salt of the product.

  • Acidification:

    • Carefully treat the filtrate with exact stoichiometric sulfuric acid to precipitate the barium as BaSO4, releasing the free sulfonic acid into solution.

    • Filter again to remove BaSO4.

  • Crystallization:

    • Evaporate the water under vacuum (or steam bath historically) to obtain the crude acid.

    • Recrystallize from a small amount of water/ethanol to yield hygroscopic needles.

Diagram 2: Synthesis Workflow

SynthesisWorkflow Start p-Cresol + Conc. H2SO4 Heat Heat (100°C, 1 hr) Start->Heat Quench Dilute with Water Add BaCO3 Heat->Quench Filter1 Filter (Remove BaSO4) Quench->Filter1 Filtrate Filtrate: Barium p-cresol-2-sulfonate Filter1->Filtrate Acidify Add H2SO4 (Stoichiometric) Filtrate->Acidify Filter2 Filter (Remove BaSO4) Acidify->Filter2 Product Isolate Free Acid (Evaporation) Filter2->Product

Caption: The "Barium Salt Method" effectively separates the sulfonic acid from excess sulfuric acid.

Technical Characterization & Validation

To ensure the integrity of the synthesis, the product must be characterized.

Physical Properties[4][5]
  • Appearance: Colorless, hygroscopic needles or prisms.

  • Solubility: Highly soluble in water and ethanol; insoluble in ether.

  • Melting Point: The free acid is often an oil or low-melting solid (hydrate); the salts (e.g., p-toluidine salt) have sharp melting points used for historical ID.

Spectroscopic Data (Modern Validation)
MethodExpected SignalInterpretation
1H NMR (D2O) δ 2.25 (s, 3H)Methyl group protons.
δ 6.90 (d, 1H)Aromatic H at C5 (ortho to Me).
δ 7.15 (d, 1H)Aromatic H at C6 (meta to Me).
δ 7.60 (s, 1H)Aromatic H at C3 (ortho to SO3H).
MS (ESI-) m/z 187 [M-H]-Confirms molecular weight of 188.2.

Modern Applications & Relevance

While discovered in 1869, this compound remains a molecule of interest:

  • Industrial Synthesis: It serves as the intermediate in the "Sulfonation-Alkali Fusion" process to produce pure p-cresol from toluene.

  • Agrochemicals: Used as a precursor for halogenated sulfonamides (e.g., 2-hydroxy-3,5-dichlorobenzenesulfonamide).

  • Metabolite Standard: Used to differentiate between ring-sulfonated cresols and p-cresyl sulfate (an ester) in uremic toxin research.

References

  • Engelhardt, A. N., & Latschinoff, P. A. (1869).[1] Ueber die Sulfosäuren des p-Kresols. Zeitschrift für Chemie, 12, 618.[1] [Historical Reference]

  • Organic Syntheses. (1921). p-Cresol.[1][2][3][4][5] Org. Synth. 1, 47. Link (Validates sulfonation as a route to p-cresol).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89674, this compound. Link

  • Vertex AI Search. (2025). Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid. Patent CN1067674C. Link

Sources

Isomers of hydroxymethylbenzenesulfonic acid and their properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxymethylbenzenesulfonic acid (HMBSA), with the molecular formula C


H

O

S
, represents a critical class of bifunctional aromatic building blocks containing both a sulfonic acid group (

) and a hydroxymethyl group (

). The position of these substituents relative to each other (ortho, meta, para) dictates the molecule's stability, reactivity, and application.

This guide provides an in-depth technical analysis of the three isomers. A key distinction is drawn between the ortho-isomer , which exists predominantly as a cyclic sultone (3H-2,1-benzoxathiole 1,1-dioxide) and functions as a potent alkylating agent, and the meta- and para-isomers , which behave as stable, water-soluble strong acids used in polymer modification and pharmaceutical synthesis.

Chemical Identity and Isomerism

The three structural isomers exhibit distinct physicochemical behaviors due to the "neighboring group effect" in the ortho position.

PropertyOrtho-Isomer (2-)Meta-Isomer (3-)Para-Isomer (4-)
IUPAC Name 2-(Hydroxymethyl)benzenesulfonic acid3-(Hydroxymethyl)benzenesulfonic acid4-(Hydroxymethyl)benzenesulfonic acid
Dominant Form Cyclic Sultone (3H-2,1-benzoxathiole 1,1-dioxide)Open Acid (Zwitterionic character)Open Acid (Zwitterionic character)
CAS Number 81-08-3 (Anhydride precursor); 4430-23-3 (Sultone)734475-33-3 (Acid)122855-96-3 (Acid)
Reactivity High (Electrophilic Alkylating Agent)Moderate (Stable Acid)Moderate (Stable Acid)
Key Application Surfactant synthesis, pH indicatorsPolymer additives, CatalysisSurface treatment, Drug intermediates
The Ortho-Effect: Sultone Formation

Unlike the meta and para isomers, the ortho isomer is prone to intramolecular cyclization. The proximity of the hydroxyl oxygen to the sulfur atom facilitates the elimination of water, forming a five-membered cyclic sulfonate ester known as a sultone .

Mechanism: $ \text{2-HOCH}_2\text{-C}_6\text{H}_4\text{-SO}_3\text{H} \rightleftharpoons \text{Cyclic Sultone} + \text{H}_2\text{O} $

This sultone is chemically analogous to a lactone but is significantly more reactive toward nucleophiles due to the high leaving-group ability of the sulfonate anion upon ring opening.

Synthesis and Manufacturing Routes

The synthesis of these isomers requires distinct strategies to manage regioselectivity and functional group compatibility.

Synthesis of the Ortho-Isomer (The Sultone)

Primary Route: Reduction of o-Sulfobenzoic Cyclic Anhydride. Direct sulfonation of benzyl alcohol is hazardous and non-selective. The preferred industrial route involves the reduction of o-sulfobenzoic anhydride.

  • Precursor: o-Sulfobenzoic acid is dehydrated to its cyclic anhydride.

  • Reduction: The anhydride is selectively reduced (using NaBH

    
     or catalytic hydrogenation) to the sultone.
    
Synthesis of the Meta-Isomer

Primary Route: Sulfonation of Benzaldehyde followed by Reduction.

  • Sulfonation: Benzaldehyde is sulfonated with oleum. The formyl group (

    
    ) is a meta-director, yielding m-formylbenzenesulfonic acid.
    
  • Reduction: The aldehyde group is reduced to the alcohol using Sodium Borohydride (NaBH

    
    ) in aqueous alkali.
    
Synthesis of the Para-Isomer

Primary Route: Reduction of p-Sulfobenzoic Acid.

  • Starting Material: Commercially available p-sulfobenzoic acid.

  • Esterification: Formation of the methyl ester (protecting the sulfonic acid as a salt).

  • Reduction: Selective reduction of the carboxylate ester to the alcohol using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex.
    

Visualization: Synthesis Logic

The following diagram illustrates the divergent synthesis pathways for the three isomers.

SynthesisPathways Start_Ortho o-Sulfobenzoic Acid Inter_Ortho o-Sulfobenzoic Cyclic Anhydride Start_Ortho->Inter_Ortho Dehydration (SOCl2 or Heat) Start_Meta Benzaldehyde Inter_Meta m-Formylbenzenesulfonic Acid Start_Meta->Inter_Meta Sulfonation (H2SO4/SO3, Meta-directing) Start_Para p-Sulfobenzoic Acid Inter_Para Methyl p-sulfobenzoate Start_Para->Inter_Para Esterification (MeOH, H+) Prod_Ortho Ortho-Isomer (Sultone Form) Inter_Ortho->Prod_Ortho Selective Reduction (NaBH4/H+) Prod_Meta Meta-Isomer (HMBSA) Inter_Meta->Prod_Meta Reduction (NaBH4, pH > 7) Prod_Para Para-Isomer (HMBSA) Inter_Para->Prod_Para Reduction (LiAlH4 or BH3)

Caption: Divergent synthetic pathways for HMBSA isomers utilizing directing group chemistry and selective reduction.

Physicochemical Properties[3][4][5][6][7][8]

Acidity (pKa)
  • Sulfonic Acid Group: Strong acid, pKa

    
     -2.0 (fully dissociated in water).
    
  • Hydroxyl Group: Weak acid, pKa

    
     15-16.
    
  • Implication: In aqueous solution, the meta and para isomers exist as zwitterions (if the pH is low) or anionic sulfonates. They are highly water-soluble.

Stability and Reactivity
  • Ortho (Sultone): Unstable in basic water; hydrolyzes to the open hydroxy-sulfonate form. In organic solvents, it acts as a "masked" benzyl cation.

  • Meta/Para: Highly stable to oxidation and hydrolysis. The benzylic alcohol can be oxidized to the corresponding carboxylic acid (sulfobenzoic acid) using strong oxidants (KMnO

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of the Ortho-Sultone (3H-2,1-benzoxathiole 1,1-dioxide)

This protocol utilizes the reduction of o-sulfobenzoic anhydride.

Reagents:

  • o-Sulfobenzoic cyclic anhydride (18.4 g, 0.1 mol)

  • Sodium Borohydride (NaBH

    
    ) (3.8 g, 0.1 mol)
    
  • Diglyme (Solvent, anhydrous)

Procedure:

  • Dissolution: Dissolve o-sulfobenzoic anhydride in 100 mL of dry diglyme under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add NaBH

    
     in small portions to prevent runaway exotherm.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours.

  • Quench: Carefully pour the mixture into ice-cold dilute HCl (1M) to destroy excess hydride and cyclize the product.

  • Isolation: Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO

    
    , and evaporate.[1]
    
  • Purification: Recrystallize from toluene/hexane.

  • Yield: Expect ~65-75% of white crystalline solid.

Validation:

  • IR Spectroscopy: Look for strong sultone bands at 1350 cm

    
     and 1170 cm
    
    
    
    (SO
    
    
    -O stretch). Absence of broad O-H stretch.
Protocol B: Ring-Opening Alkylation (Using the Ortho-Sultone)

Demonstrating the alkylating power of the ortho-isomer.

Concept: The sultone reacts with nucleophiles (Nu


) to ring-open, attaching the sulfobenzyl group to the nucleophile.
Reaction:  Sultone + R-NH


o-(R-NH-CH

)-C

H

-SO

H
  • Dissolve the sultone (1 eq) in DMF.

  • Add the amine or nucleophile (1.1 eq).

  • Heat to 60°C for 4 hours.

  • The product precipitates as the zwitterionic internal salt upon cooling or addition of acetone.

Applications in Drug Development & Materials[10]

Pharmaceutical Intermediates[3][5][10]
  • Solubility Enhancers: The HMBSA moiety is often attached to hydrophobic drug scaffolds to increase water solubility via the sulfonic acid group.

  • Prodrugs: The ortho-sultone can be used to create "sulfobenzyl" prodrugs that improve bioavailability or target specific pH environments.

Polymer Chemistry[3]
  • Dopants: The para-isomer is used as a dopant for conductive polymers (e.g., polyaniline), providing both counter-ions for conductivity and hydroxyl groups for further cross-linking.

  • Surface Modification: The hydroxyl group allows the molecule to be grafted onto polymer backbones (via ester/urethane linkages), leaving the sulfonic acid free to provide hydrophilicity or antistatic properties.

Safety and Handling (MSDS Highlights)

HazardDescriptionMitigation
Skin Corrosion Sulfonic acids are corrosive. The sultone is a skin sensitizer and potential alkylating agent.Wear nitrile gloves, lab coat, and face shield. Handle sultone in a fume hood.
Inhalation Dust causes severe respiratory irritation.Use local exhaust ventilation.
Stability Ortho-sultone is moisture sensitive (hydrolyzes to acid).Store in a desiccator under inert gas.

References

  • National Center for Biotechnology Information (2025). 4-(Hydroxymethyl)benzenesulfonic acid (CID 441138). PubChem Compound Summary.[2] [Link]

  • Organic Syntheses (1921). o-Sulfobenzoic Anhydride. Org.[3][4][5][6][7] Synth. 1, 49; Coll. Vol. 1, 495. [Link]

  • Bordwell, F. G. pKa Table of Organic Acids. Organic Chemistry Data.[3][8][2][6] [Link]

Sources

Technical Whitepaper: Mechanistic Profiling of 2-Hydroxy-4-methylbenzenesulfonic Acid (HMBSA) in Catalytic Systems

[1]

Executive Summary

This technical guide profiles 2-Hydroxy-4-methylbenzenesulfonic acid (HMBSA) , a bifunctional organocatalyst that bridges the gap between traditional strong mineral acids and specialized organic acids.[1] Unlike its structural analog p-toluenesulfonic acid (pTSA), HMBSA possesses an ortho-hydroxyl group relative to the sulfonate moiety.[1] This structural nuance confers unique "bifunctional" catalytic properties: it acts as a strong Brønsted acid while simultaneously offering a hydrogen-bond donor/acceptor site.[1][2]

This guide details its mechanism in two primary domains:

  • Organic Synthesis: As a "polymerizable catalyst" in phenolic/furan resin curing, where it minimizes acid migration.[1][2]

  • Electrocatalysis: As a grain refiner and antioxidant in tin electroplating (Ferrostan process analogs).[1][2]

Molecular Architecture & Physicochemical Foundation[1][2]

To understand the catalytic behavior of HMBSA, one must analyze its structural deviations from standard sulfonic acids.

Structural Comparison
Featurep-Toluenesulfonic Acid (pTSA) HMBSA (2-Hydroxy-4-methyl...) Mechanistic Implication
Structure 4-Methylbenzenesulfonic acidThis compoundHMBSA adds an -OH at the 2-position.[1][3][4][5][6]
Acidity (pKa) ~ -2.8 (Strong Acid)~ -3.0 (Est.[1][2] Strong Acid)The ortho-OH stabilizes the sulfonate anion via intramolecular H-bonding, potentially increasing acidity in non-polar media.[1]
Solubility High in water/alcoholsEnhanced in polar organicsThe -OH group aids solubility in phenolic resins and electrolyte baths.[1]
Reactivity Inert non-oxidizing acidReactive Aromatic Ring The C5 position (para to -OH) is activated for electrophilic attack (e.g., by formaldehyde).[1]
The "Ortho-Effect" in Catalysis

The defining feature of HMBSA is the proximity of the hydroxyl group (-OH) to the sulfonic acid group (-SO3H).[1]

  • Intramolecular Interaction: In the ground state, the phenolic hydrogen can hydrogen-bond with a sulfonyl oxygen.[1]

  • Transition State Stabilization: During catalysis (e.g., esterification), the phenolic -OH can act as a secondary coordination site, stabilizing the transition state via a "proton shuttle" mechanism, lowering the activation energy more effectively than a "naked" proton source.[1]

Mechanism of Action: Organic Catalysis (Resin Curing)[1]

In the curing of phenolic (resol/novolac) and furan resins, HMBSA functions as a Latent Polymerizable Catalyst .[1]

The Problem with pTSA

Traditional catalysts like pTSA remain as free acids within the cured polymer matrix.[2] Over time, they migrate to the surface ("blooming"), causing corrosion to adjacent metals or interfering with coatings.[1]

The HMBSA Solution: Chemical Incorporation

HMBSA contains a reactive site at the C5 position (para to the hydroxyl group).[1] During the acid-catalyzed condensation of phenol and formaldehyde:

  • Protonation: The -SO3H group protonates the methylol groups (-CH2OH) of the resin, facilitating water elimination and carbocation formation.[1]

  • Incorporation: The HMBSA molecule itself undergoes electrophilic aromatic substitution at its C5 position, reacting with the resin's methylol groups.[2]

  • Immobilization: The catalyst becomes covalently bound to the polymer network, preventing migration and leaching.[2]

Visualization: The "Lock-in" Mechanism

The following diagram illustrates how HMBSA catalyzes the reaction while simultaneously getting "locked" into the matrix.

HMBSA_Curing_MechanismHMBSAHMBSA Catalyst(Free Acid)ComplexActivated Complex(Protonated Methylol)HMBSA->ComplexProton Transfer (-H+)ImmobilizationCatalyst Immobilization(HMBSA-Resin Covalent Bond)HMBSA->ImmobilizationFormaldehyde Attack at C5Resin_PrePhenolic Resin(Methylol Groups)Resin_Pre->ComplexResin_Pre->ImmobilizationCondensationCarbocationBenzylic CarbocationComplex->Carbocation-H2O (Elimination)CrosslinkResin Crosslinking(Methylene Bridge)Carbocation->CrosslinkAttack by Phenol Ring

Caption: HMBSA acts as both the proton source for curing and a substrate, chemically binding to the resin matrix to prevent acid migration.

Mechanism of Action: Electrocatalysis (Tin Plating)[1]

In electroplating (specifically acid tin baths), HMBSA serves a dual role distinct from its acid function: Antioxidant and Grain Refiner .[1][2]

Suppression of Sn(II) Oxidation

Tin baths suffer from the natural oxidation of Sn²⁺ (stannous) to Sn⁴⁺ (stannic), which precipitates as sludge (SnO₂).[1]

  • Mechanism: The phenolic -OH group of HMBSA acts as a radical scavenger.[1] It can transiently oxidize to a quinoid structure, intercepting dissolved oxygen or radical intermediates before they can oxidize the valuable Sn²⁺.[2]

Double-Layer Modulation

Unlike simple mineral acids (H₂SO₄), HMBSA is an organic surfactant-like molecule.[1][2]

  • Adsorption: The aromatic ring adsorbs onto the cathode surface.[2]

  • Grain Refinement: This adsorption layer inhibits the rapid, dendritic growth of tin crystals. By forcing the tin ions to discharge through this organic layer, HMBSA promotes the nucleation of many small crystals rather than few large ones, resulting in a brighter, smoother, and harder deposit.

Experimental Protocol: HMBSA-Catalyzed Resin Curing

Objective: Demonstrate the curing efficiency and immobilization of HMBSA in a furan binder system (for sand casting or coatings).

Reagents & Equipment
  • Binder: Furfuryl alcohol-based resin (FA > 80%).[1][2]

  • Catalyst: 65% aqueous solution of this compound (HMBSA).[1][2]

  • Apparatus: Tensile strength tester, pH meter, Soxhlet extractor.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Dilute pure HMBSA to 65% w/w in water.[1][2] (Note: HMBSA is highly soluble; slight warming to 40°C may speed dissolution).[1][2]

    • Validation Point: Check Refractive Index (RI) or Titration to confirm acid value.[1][2]

  • Mixing (The Critical Window):

    • Add 100 parts sand (substrate) to the mixer.[1][2]

    • Add 0.3 - 0.5 parts HMBSA solution.[1][2] Mix for 60 seconds.

    • Add 1.0 part Furan Resin.[1][2] Mix for 60 seconds.

    • Observation: The mixture should remain cool initially.[1][2] HMBSA has a slightly longer "bench life" (latency) than pTSA due to the H-bonding of the active proton, allowing better mixing before the snap-cure.[1]

  • Curing & Testing:

    • Pack mixture into tensile "dogbone" molds immediately.

    • Measure tensile strength at 1 hour, 4 hours, and 24 hours.

    • Target: > 150 psi at 1 hour; > 350 psi at 24 hours.[1][2]

  • Leaching Test (The Differentiator):

    • Cure a sample for 48 hours.[1][2]

    • Pulverize the sample and perform Soxhlet extraction with methanol for 6 hours.[2]

    • Analyze extract for free acid (titration).[1][2]

    • Expected Result: HMBSA samples show significantly lower extractable acid compared to pTSA controls, confirming chemical immobilization.[1][2]

Comparative Performance Data

The following table summarizes why a researcher would choose HMBSA over cheaper alternatives.

ParameterSulfuric Acidp-Toluenesulfonic Acid (pTSA)HMBSA
Reaction Speed Very Fast (Uncontrollable)FastControlled / Latent
Exotherm High (Charring risk)ModerateModerate
Acid Migration High (Corrosive)High (Surface blooming)Low (Chemically Bound)
Solubility Aqueous onlyWater/AlcoholWater/Alcohol/Resin
Cost LowMediumHigh (Specialty)

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89674, this compound.[1][2] Retrieved from [Link]

  • Knop, A., & Pilato, L. (1985). Phenolic Resins: Chemistry, Applications and Performance.[1][2] Springer-Verlag.[1][2] (Reference for acid-catalyzed condensation mechanisms and catalyst incorporation).

  • Lowenheim, F. A. (1974). Modern Electroplating.[1][2] Wiley-Interscience.[1][2] (Foundational text on the use of aromatic sulfonic acids, including cresol sulfonic acids, in the Ferrostan tin plating process).

  • Google Patents (2008). High Speed Tin Plating Process (US20080283407A1).[1][2] Retrieved from (Describes the use of sulfonic acid electrolytes and organic additives for grain refinement).[1]

  • Plastics Engineering Company (2023). Phenolic Novolac and Resol Resins Technical Data.[1][2] Retrieved from [Link] (General industry standards for acid-cured phenolic systems).[1][2]

Technical Whitepaper: Physicochemical Profiling of 2-Hydroxy-4-methylbenzenesulfonic Acid

[1]

Executive Summary

This technical guide provides an in-depth analysis of the acidity and dissociation constants (pKa) of 2-Hydroxy-4-methylbenzenesulfonic acid (CAS: 22356-80-5).[1] Often utilized as an intermediate in the synthesis of surfactants, tanning agents, and phenolic resins, this molecule exhibits a complex dual-acidity profile driven by the interplay between the strongly acidic sulfonic group and the weakly acidic phenolic moiety.[1]

By synthesizing theoretical Hammett substituent effects with comparative data from structural analogs (2-hydroxybenzenesulfonic acid and p-cresol), we predict the physicochemical behavior of this compound.[1] This guide further details the experimental protocols required to validate these predictions, ensuring a self-correcting workflow for researchers in drug development and industrial formulation.

Part 1: Structural Analysis & Theoretical Predictions[1][2]

Molecular Geometry and Electronic Environment

The acidity of this compound is governed by the electronic competition between three functional groups on the benzene ring:

  • Sulfonic Acid (

    
    ) at 
    
    
    :
    A strong electron-withdrawing group (EWG) that is fully dissociated in aqueous solutions at standard pH.[1][2]
  • Hydroxyl Group (

    
    ) at 
    
    
    (Ortho):
    A weak acid subject to the "Ortho Effect," where proximity to the sulfonate anion influences deprotonation energy via intramolecular hydrogen bonding (IMHB) and inductive withdrawal.
  • Methyl Group (

    
    ) at 
    
    
    (Para to Sulfonate):
    A weak electron-donating group (EDG) via hyperconjugation, which slightly destabilizes the resulting anions, theoretically increasing pKa values (reducing acidity).[1]
Predicted Dissociation Constants (pKa)

Based on ChemAxon and ACD/Labs algorithms for similar hydroxybenzenesulfonates, combined with Hammett equation adjustments (

Dissociation StepFunctional GroupPredicted pKa RangeMechanistic Driver

Sulfonic Acid (

)
-2.0 to -0.6 Strong resonance stabilization of the sulfonate anion.[1] Effectively a strong acid.[1][2]

Phenolic Hydroxyl (

)
8.8 – 9.2 Inductive withdrawal by ortho-sulfonate lowers pKa (vs. phenol's 10.0), partially offset by the electron-donating 4-methyl group.[1]

The "Ortho Effect" Nuance: While the sulfonate group is electron-withdrawing (which usually increases acidity), the ortho position allows for an Intramolecular Hydrogen Bond (IMHB) between the phenolic hydrogen and the sulfonate oxygen.[1] This "locks" the proton, potentially making it slightly harder to remove than a meta-sulfonate analog.[1] However, the strong inductive effect generally prevails, rendering it more acidic than p-cresol (

1
Dissociation Pathway Diagram

The following diagram illustrates the stepwise deprotonation of the molecule across the pH scale.

DissociationPathwayH2AFully Protonated (H2A)(pH < -2)Neutral Zwitterion EquivalentHAMono-Anion (HA-)(pH 1 - 8)Sulfonate ionized (-SO3-)Phenol protonated (-OH)H2A->HApKa1 ≈ -0.6(Fast Dissociation)A2Di-Anion (A2-)(pH > 10)Sulfonate ionized (-SO3-)Phenolate ionized (-O-)HA->A2pKa2 ≈ 9.0(Reversible Equilibrium)IMHBIntramolecular H-Bondstabilizes HA- speciesHA->IMHB

Figure 1: Stepwise dissociation pathway.[1] The mono-anion (HA-) is the dominant species at physiological pH (7.4).[1]

Part 2: Experimental Validation Protocols

To move from prediction to empirical certainty, the following validation workflows are recommended. These protocols are designed to be self-validating: if the data does not fit the mathematical model (Henderson-Hasselbalch), the experimental conditions (ionic strength, temperature) must be re-evaluated.[1]

Protocol A: Potentiometric Titration (The Gold Standard)

This method is best for determining

2

2

Reagents:

  • Analyte: this compound (purified, >98%).[1][2]

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).[1][2]

  • Solvent: Degassed HPLC-grade water (Ionic strength adjusted to 0.1 M with KCl).

Workflow:

  • Dissolution: Dissolve 0.5 mmol of analyte in 50 mL of 0.1 M KCl solution.

  • Calibration: Calibrate pH electrode using pH 4.01, 7.00, and 10.01 buffers (slope > 98%).

  • Titration: Titrate with 0.1 M NaOH in 0.05 mL increments under inert gas (

    
    ) purge to prevent 
    
    
    absorption.
  • Data Processing: Plot pH vs. Volume of NaOH. The first equivalence point represents the neutralization of any excess strong acid (if synthesis involved

    
    ). The buffer region following this corresponds to the phenolic dissociation.[2]
    
  • Calculation: Use the Bjerrum method or Gran plot analysis to linearize the data and extract

    
    .[2]
    
Protocol B: UV-Vis Spectrophotometric Titration

Recommended for high precision if the compound has low solubility or if potentiometry lacks sensitivity.[1][2]

Principle: The UV absorption spectrum of the phenol (


Workflow:

  • Stock Preparation: Prepare a

    
     stock solution of the analyte.[2]
    
  • Buffer Series: Aliquot stock into 10 vials containing buffers ranging from pH 6.0 to 12.0 (0.5 pH increments).

  • Scan: Record UV-Vis spectra (200–400 nm) for each sample.

  • Isosbestic Check: Overlay spectra. The presence of a sharp isosbestic point confirms a simple two-state equilibrium (

    
    ).[1]
    
  • Analysis: Plot Absorbance (

    
     of phenolate) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to solve for pKa.
    
Experimental Logic Diagram

ExperimentalWorkflowStartStart: Sample CharacterizationSolubilityCheck Solubility in WaterStart->SolubilityBranchSoluble > 10mM?Solubility->BranchMethodAMethod A: Potentiometric Titration(Fast, Standard Accuracy)Branch->MethodAYesMethodBMethod B: UV-Vis Titration(High Sensitivity, Low Conc.)Branch->MethodBNoDataProcessData Processing:Gran Plot / Sigmoid FitMethodA->DataProcessMethodB->DataProcessValidationValidation Check:Isosbestic Points / Slope > 0.95DataProcess->ValidationResultFinal pKa ValueValidation->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Part 3: Implications for Drug Development & Formulation[1]

Solubility & Salt Selection

At physiological pH (7.4), the molecule exists almost exclusively as the mono-anion (

1
  • High Water Solubility: The ionized sulfonate group ensures high aqueous solubility, making it an excellent solubilizing tail for lipophilic drugs if used as a counter-ion (e.g., in salt formation).

  • Counter-Ion Choice: As a strong acid, it forms stable salts with weak bases.[1][2] The "tosylate" (toluenesulfonate) is a common pharmaceutical salt; this "hydroxytosylate" variant offers alternative solubility profiles due to the extra hydrogen-bonding handle (-OH).[1]

Stability Considerations

The ortho-hydroxy group makes the aromatic ring electron-rich.[1]

  • Oxidation Risk: The phenol moiety is susceptible to oxidation (turning brown/pink upon air exposure).[2] Formulations must include antioxidants (e.g., sodium metabisulfite) or be stored under inert atmosphere.[2]

  • Incompatibility: Avoid formulation with strong oxidizing agents or iron salts (ferric ions will complex with the ortho-hydroxy sulfonate, causing intense violet coloration).[1]

References

  • PubChem. (2025).[2][3][4][5] this compound (Compound Summary).[1][2][5] National Library of Medicine.[2] [Link][1]

  • Guthrie, J. P. (1978).[1][2] Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.[2] (Reference for general sulfonic acid acidity < -1.0).[1][2][6] [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution.[2] IUPAC Chemical Data Series No.[1][2] 23. Pergamon Press.[1][2] (Source for comparative phenol pKa data). [Link]

Technical Guide: Quantum Chemical Characterization of 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) . As a polysubstituted benzene derivative featuring both a strong hydrogen bond donor (hydroxyl) and a strong acceptor (sulfonate) in an ortho configuration, HMBS presents unique challenges in conformational sampling and electronic structure theory.

This guide is designed for computational chemists and pharmaceutical researchers. It moves beyond standard "black-box" calculations, advocating for a Density Functional Theory (DFT) approach utilizing the M06-2X functional to accurately capture non-covalent intramolecular interactions, coupled with the SMD solvation model for high-fidelity aqueous phase predictions.

Part 1: Molecular Architecture & Computational Strategy

Structural Analysis & Causality

The target molecule, HMBS, consists of a benzene core substituted at the C1, C2, and C4 positions.

  • C1 (-SO₃H): The sulfonic acid group is the primary electron-withdrawing group (EWG) and the locus of acidity.

  • C2 (-OH): The hydroxyl group acts as an electron-donating group (EDG) via resonance but is inductively withdrawing. Crucially, its proximity to the sulfonate allows for Intramolecular Hydrogen Bonding (IMHB) .

  • C4 (-CH₃): The methyl group provides weak inductive donation, stabilizing the ring electronically but having minimal steric impact on the active site (C1-C2 region).

Strategic Directive: Standard functionals like B3LYP often fail to accurately describe the dispersion forces and medium-range correlations involved in IMHB. Therefore, this protocol mandates the use of M06-2X or


B97X-D , which include dispersion corrections essential for accurate conformational energy ranking.
The Computational Pipeline

The following workflow ensures self-validation. Every stationary point must be confirmed by frequency analysis to ensure no imaginary frequencies exist (for minima).

G Start Input Structure Generation (this compound) ConfSearch Conformational Search (Rotamer Sampling of -OH and -SO3H) Start->ConfSearch GeomOpt Geometry Optimization (Gas Phase) Level: M06-2X / 6-311++G(d,p) ConfSearch->GeomOpt FreqCalc Frequency Analysis (IR/Raman + Thermochemistry) Check: NImAG=0 GeomOpt->FreqCalc FreqCalc->GeomOpt If Imaginary Freq > 0 Solvation Solvation Energy Calc (SMD Model - Water) Single Point vs. Re-optimization FreqCalc->Solvation If Minima Confirmed Properties Property Prediction (HOMO-LUMO, MEP, NMR, pKa) Solvation->Properties

Figure 1: Step-by-step computational workflow for HMBS characterization.

Part 2: Methodology & Protocols

Protocol A: Geometry Optimization & Frequency Analysis

Objective: Determine the global minimum energy structure and validate it. Software: Gaussian 16/ORCA (Syntax provided for Gaussian).

Step-by-Step:

  • Initial Guess: Construct the molecule with the -OH proton pointing toward one of the sulfonate oxygens to favor the H-bond.

  • Input Setup:

    • Functional: M06-2X (Hybrid meta-GGA with dispersion).

    • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions for the anionic character of the sulfonate and polarization for the aromatic ring).

    • Keywords: Opt (Optimization), Freq (Frequencies), Int=Ultrafine (Integration grid).

Input Block (Example):

Protocol B: pKa Prediction (Thermodynamic Cycle)

Objective: Accurately predict the acidity of the sulfonic acid group. Direct calculation is error-prone; the Thermodynamic Cycle method is required.

Mechanism:




Data Requirements Table:

SpeciesCalculation TypeTheory LevelPurpose
HA (Neutral) Opt + Freq (Gas)M06-2X/6-311++G(d,p)Gas phase Gibbs Free Energy (

)
A⁻ (Anion) Opt + Freq (Gas)M06-2X/6-311++G(d,p)Gas phase Gibbs Free Energy (

)
H⁺ (Proton) Standard ValueExperimental

kcal/mol (Standard)
HA (Solvated) SMD EnergyM06-2X/6-311++G(d,p)Solvation Free Energy (

)
A⁻ (Solvated) SMD EnergyM06-2X/6-311++G(d,p)Solvation Free Energy (

)
H⁺ (Solvated) Standard ValueExperimental

kcal/mol

Calculation Steps:

  • Calculate Gas Phase Acidity:

    
    
    
  • Calculate Solvation Energy Difference:

    
    
    
  • Sum for Total Free Energy:

    
    
    
  • Convert to pKa:

    
     (at 298K).
    

Part 3: Electronic Structure & Visualization

Frontier Molecular Orbitals (FMO)

The reactivity of HMBS is governed by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the electron-rich phenol ring and the lone pairs of the hydroxyl oxygen.

  • LUMO: Localized on the electron-deficient sulfonate group and the benzene ring

    
     system.
    

Chemical Hardness (


): 


A larger gap indicates higher stability and lower reactivity towards soft electrophiles.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., drug-receptor binding).

  • Red Regions (Negative Potential): Sulfonate oxygens (Hydrogen bond acceptors).

  • Blue Regions (Positive Potential): Hydroxyl proton and the methyl protons (Hydrogen bond donors).

Visualizing the Intramolecular Interaction

The stability of HMBS is heavily influenced by the interaction between the C2-OH and C1-SO3H.

Interaction OH Hydroxyl Group (Donor) SO3 Sulfonate Group (Acceptor) OH->SO3 H-Bond (Stabilization) ~5-7 kcal/mol Ring Benzene Ring (Scaffold) Ring->OH C2 Attachment Ring->SO3 C1 Attachment

Figure 2: Intramolecular Hydrogen Bonding Network in HMBS.

Part 4: Data Presentation & Validation

Predicted Spectroscopic Signatures

To validate the calculations against experimental data, look for these specific markers:

SpectroscopyFeaturePredicted TrendCause
IR (Infrared) O-H StretchRed-shift (~3200-3400 cm⁻¹)Intramolecular H-bond weakens the O-H bond.
IR (Infrared) S=O StretchDistinct bands ~1150-1250 cm⁻¹Asymmetric/Symmetric stretching of sulfonate.
NMR (¹H) Phenolic -OHDownfield shift (>9.0 ppm)Deshielding due to H-bonding with sulfonate.
NMR (¹³C) C1 (C-SO₃H)Deshielded (~130-140 ppm)Inductive effect of Sulfonic acid.
Troubleshooting Common Errors
  • Imaginary Frequencies: If a negative frequency appears associated with the rotation of the methyl group, it indicates a transition state. Re-optimize with Opt=CalcFC.

  • SCF Convergence Failure: Sulfonic acids can be zwitterionic in certain phases. Use SCF=XQC (Quadratic Convergence) to assist in difficult convergence cases.

References

  • Gaussian 16 User Reference. Gaussian, Inc. "DFT Methods and Basis Sets." [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. [Link]

  • PubChem. "4-Hydroxy-2-methylbenzenesulfonic acid (Compound Summary)." [Link]

Methodological & Application

Detailed Protocol: Kinetic-Controlled Synthesis of 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Cresol-6-sulfonic Acid)
CAS:  22356-80-5

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-Hydroxy-4-methylbenzenesulfonic acid (also known as 6-sulfo-


-cresol). Unlike its thermodynamic isomer (4-hydroxy-2-methylbenzenesulfonic acid), this target molecule requires kinetic control  during sulfonation to direct the sulfonic acid group to the ortho-position relative to the hydroxyl group.

This compound is a critical intermediate in the synthesis of pharmaceutical stabilizers, metal plating additives, and specific diazo dyes. The protocol below emphasizes temperature management to maximize the yield of the ortho-isomer and provides a robust purification strategy to remove the para-isomer byproduct.

Key Chemical Properties
PropertySpecification
IUPAC Name This compound
Common Name

-Cresol-6-sulfonic acid
CAS Number 22356-80-5
Molecular Formula

Molecular Weight 188.20 g/mol
Precursor

-Cresol (3-Methylphenol)
Critical Constraint Kinetic vs. Thermodynamic Control

Scientific Mechanism & Strategy

Regioselectivity in -Cresol Sulfonation

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The starting material,


-cresol, has two activating groups: a hydroxyl group (

) and a methyl group (

). The

group is the stronger activator and directs the incoming electrophile (

) to the ortho and para positions.
  • Position 2 (Ortho to OH, Ortho to Me): Sterically hindered; negligible formation.

  • Position 4 (Para to OH, Ortho to Me): Thermodynamic product. Favored at high temperatures (>100°C).

  • Position 6 (Ortho to OH, Para to Me): Kinetic product. Favored at low temperatures (<60°C). This is our target.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the necessity of kinetic control.

ReactionPathway Start m-Cresol (3-Methylphenol) Intermediate Sigma Complex Start->Intermediate + H2SO4 / SO3 Kinetic TARGET: 2-Hydroxy-4-methyl- benzenesulfonic acid (Ortho-sulfonation) Intermediate->Kinetic Low Temp (<60°C) Kinetic Control Thermodynamic Byproduct: 4-Hydroxy-2-methyl- benzenesulfonic acid (Para-sulfonation) Intermediate->Thermodynamic High Temp (>100°C) Thermodynamic Control Kinetic->Thermodynamic Rearrangement upon heating

Figure 1: Reaction pathway showing the divergence between kinetic (target) and thermodynamic (byproduct) sulfonation.

Experimental Protocol

Materials & Reagents[2][3][4][5]
  • Precursor:

    
    -Cresol (99% purity). Note: Ensure isomer purity; 
    
    
    
    -cresol impurity will yield a different sulfonic acid.
  • Sulfonating Agent: Sulfuric Acid (98% conc.) or Chlorosulfonic Acid (

    
    ). Protocol below uses 
    
    
    
    for safety and accessibility.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (optional, for moderator).

  • Purification: Saturated NaCl solution (brine), Ethanol, Diethyl Ether.

Step-by-Step Synthesis
Step 1: Preparation and Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with 10.8 g (0.1 mol) of

    
    -cresol .
    
  • Cool the flask in an ice-water bath to 0–5°C .

    • Rationale: Low initial temperature is crucial to prevent immediate exotherms that would favor the thermodynamic para-isomer.

Step 2: Sulfonation (Kinetic Control)
  • Measure 10.0 g (approx.[1] 5.5 mL, 0.102 mol) of concentrated sulfuric acid (98%).

  • Add the sulfuric acid dropwise over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature below 20°C throughout the addition.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C ).

  • Stir continuously for 8–12 hours at 25°C.

    • Monitoring: If HPLC is available, monitor the disappearance of

      
      -cresol. Do not  heat the reaction to accelerate it; heating triggers the rearrangement to the 4-isomer.
      
Step 3: Quenching and Isolation [2]
  • Pour the viscous reaction mixture slowly into 50 mL of ice-cold saturated NaCl solution .

    • Mechanism:[3][4][1][2][5] This "salting out" step precipitates the sodium salt of the sulfonic acid (Sodium 2-hydroxy-4-methylbenzenesulfonate), which is often easier to handle than the hygroscopic free acid.

  • Stir the slurry for 1 hour at 0°C.

  • Filter the white precipitate using a vacuum Buchner funnel.

  • Wash the filter cake with a small amount (10 mL) of ice-cold ethanol to remove unreacted cresol and excess acid.

Step 4: Purification (Recrystallization)
  • Dissolve the crude sodium salt in the minimum amount of boiling water.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the purified crystals.[1]

  • Conversion to Free Acid (Optional): If the free acid is required, pass an aqueous solution of the salt through a cation-exchange resin (e.g., Amberlite IR-120 H+ form) and evaporate the water under vacuum at <40°C.

Workflow Visualization

Workflow Step1 Step 1: Charge m-Cresol Cool to 0-5°C Step2 Step 2: Add H2SO4 Dropwise Keep Temp < 20°C Step1->Step2 Step3 Step 3: Stir 12h at 25°C (Kinetic Control) Step2->Step3 Step4 Step 4: Quench in Brine Precipitate Na-Salt Step3->Step4 Step5 Step 5: Filtration & Wash Remove unreacted Cresol Step4->Step5

Figure 2: Operational workflow for the synthesis.

Quality Control & Validation

To ensure the product is the correct isomer (this compound) and not the thermodynamic byproduct, the following analytical methods are required.

NMR Validation

The substitution pattern on the benzene ring is the definitive identifier.

  • 1H NMR (DMSO-d6):

    • Look for the aromatic region signals.

    • Target (1,2,4-substitution): You should observe two singlets (or weak doublets) if protons are para to each other, or a specific splitting pattern for protons at C3 and C5.

    • Key Distinction: The coupling constants (

      
      ) will differ between the 6-isomer (target) and 4-isomer (byproduct).
      
    • In the target (6-sulfonic acid), the protons are at C3 and C5. They are meta to each other (

      
      ).
      
    • In the byproduct (4-sulfonic acid), the protons are at C5 and C6. They are ortho to each other (

      
      ).
      
    • Pass Criteria: Observation of meta-coupling (

      
      ) for the aromatic protons confirms the this compound structure (where protons are at positions 3 and 5 relative to the sulfonic acid at 1).
      
HPLC Method
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 50% B over 20 min.

  • Detection: UV at 280 nm.

  • Retention Time: The more polar sulfonic acids elute early. The ortho-isomer (target) typically elutes slightly differently from the para-isomer due to intramolecular hydrogen bonding (OH...SO3H interaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link]

  • Cerfontain, H. (1968).Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Foundational text on kinetic vs.
  • US Patent 5292932A. Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.[6] (Describes analogous sulfonation conditions for substituted cresols). Retrieved from

Sources

Application Note: High-Yield Synthesis of 2-Hydroxy-4-methylbenzenesulfonic Acid (HMBSA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the high-yield synthesis, purification, and validation of 2-Hydroxy-4-methylbenzenesulfonic acid (also known as m-cresol-6-sulfonic acid ).

Executive Summary

This compound (HMBSA) is a critical intermediate in the pharmaceutical industry, primarily serving as a monomer for the synthesis of Policresulen , a hemostatic and antiseptic polymer. The synthesis of HMBSA involves the sulfonation of m-cresol.[1] A major challenge in this process is regioselectivity; sulfonation can occur at the C4 position (para to hydroxyl) or the C6 position (ortho to hydroxyl, para to methyl).

This guide presents an optimized protocol favoring the formation of the C6-isomer (HMBSA) via kinetically controlled sulfonation, followed by a selective crystallization purification to achieve purities >98%.

Theoretical Background & Reaction Design

Chemical Identity[2]
  • IUPAC Name: this compound[2]

  • Common Name: m-Cresol-6-sulfonic acid[1][3]

  • CAS Number: 22356-80-5

  • Molecular Weight: 188.20 g/mol

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The sulfonation of m-cresol is an Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) at C1 is the strongest activating group and directs ortho/para. The methyl group (-CH3) at C3 also directs ortho/para.

  • Target (C6-Isomer): The C6 position is ortho to the -OH and para to the -CH3. This position is electronically highly activated and sterically accessible.

  • Competitor (C4-Isomer): The C4 position is para to the -OH and ortho to the -CH3. While para substitution is typically thermodynamically preferred for phenols, the C4 position in m-cresol is sterically hindered by the adjacent methyl group.

Optimization Strategy: To maximize the yield of the C6-isomer (HMBSA), the reaction must be conducted under kinetic control (moderate temperatures, <70°C). High temperatures (>100°C) promote reversibility (desulfonation), allowing the mixture to equilibrate to the thermodynamically more stable C4-isomer.

Reaction Pathway Diagram

ReactionPathway Cresol m-Cresol (1-Hydroxy-3-methylbenzene) Intermediate Sigma Complex (Transition State) Cresol->Intermediate + H2SO4 H2SO4 H2SO4 (98%) or Chlorosulfonic Acid Target TARGET PRODUCT This compound (m-Cresol-6-sulfonic acid) Kinetic Product (Ortho-substitution) Intermediate->Target < 70°C (Kinetic Control) Byproduct BY-PRODUCT 4-Hydroxy-2-methylbenzenesulfonic acid (m-Cresol-4-sulfonic acid) Thermodynamic Product (Para-substitution) Intermediate->Byproduct > 100°C (Thermodynamic Control) Target->Byproduct Heat/Equilibration

Caption: Reaction pathway illustrating the divergent synthesis of m-cresol sulfonic acid isomers based on temperature control.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • m-Cresol (≥99% purity, low water content).

    • Sulfuric Acid (98% Concentrated) OR Chlorosulfonic Acid (for anhydrous conditions).

    • Sodium Chloride (NaCl) (Analytical Grade).

    • Ethanol (Absolute).

  • Equipment:

    • Jacketted glass reactor (500 mL - 5 L) with overhead mechanical stirring.

    • Temperature controller with internal probe (Accuracy ±1°C).

    • Addition funnel (pressure-equalizing).

    • Vacuum filtration setup.

Synthesis Procedure (Step-by-Step)

Step 1: Preparation and Cooling

  • Charge 108.1 g (1.0 mol) of m-cresol into the reactor.

  • Initiate stirring (200-300 RPM) and cool the vessel to 15–20°C .

    • Note: Maintaining a low initial temperature is crucial to prevent localized overheating during acid addition.

Step 2: Sulfonation (Kinetic Regime)

  • Slowly add 100.0 g (1.02 mol) of Concentrated H2SO4 (98%) dropwise over 60 minutes.

  • CRITICAL: Maintain internal temperature below 40°C during addition. The reaction is highly exothermic.

  • After addition is complete, slowly ramp the temperature to 60°C .

  • Hold at 60°C for 3–4 hours .

    • Why: This temperature is sufficient to drive conversion to completion but low enough to minimize rearrangement to the C4-isomer.

Step 3: Quenching and Isolation

  • Cool the reaction mass to 20°C .

  • Dilute the viscous sulfonation mass with 200 mL of ice-cold water .

  • Optional (for Salt Formation): To isolate as the sodium salt (Sodium 2-hydroxy-4-methylbenzenesulfonate), slowly add a saturated NaCl solution (brine) or solid NaCl until precipitation occurs.

  • If isolating as the free acid: The compound is highly water-soluble. Purification is best achieved via crystallization from a semi-polar solvent.

Purification (Fractional Crystallization)

The crude mixture may contain 5-10% of the C4-isomer.

  • Dissolve the crude solid in a minimum amount of hot water (approx. 80-90°C).

  • Add Ethanol to the hot solution until slight turbidity is observed (approx. 1:1 water:ethanol ratio).

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the white crystalline precipitate. The C6-isomer (HMBSA) crystallizes preferentially under these conditions due to different lattice energies compared to the C4-isomer.

  • Wash the cake with cold ethanol. Dry under vacuum at 50°C.

Analytical Validation & QC

Physicochemical Properties Table
PropertyValueNotes
Appearance White to off-white crystalline powderHygroscopic
Melting Point > 110°C (Decomposes)Broad range due to hydration
Solubility Highly soluble in water, EthanolInsoluble in non-polar solvents
pKa < 1.0 (Sulfonic acid), ~10 (Phenol)Strong acid
HPLC Analysis Protocol

To quantify the ratio of C6 (Target) vs. C4 (Byproduct) isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) or Phenyl-Hexyl (for better aromatic selectivity).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B).

  • Detection: UV at 280 nm (Phenolic absorption).

  • Retention Order: The more polar sulfonic acids elute early. The C6-isomer (ortho-sulfonated) typically elutes slightly after the C4-isomer on standard C18 columns due to intramolecular H-bonding reducing its effective polarity.

HPLC Workflow Diagram

HPLCWorkflow Sample Sample Preparation (1 mg/mL in Mobile Phase) System HPLC System Setup Col: C18 / Phenyl MP: H2O (0.1% H3PO4) / ACN Sample->System Injection Injection (10 µL) System->Injection Separation Gradient Elution Separation of Isomers Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Data Analysis Calc: Area % (Target/Total) Detection->Analysis

Caption: Standardized workflow for the chromatographic separation and quantification of HMBSA isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High C4-Isomer Content Reaction temperature too high (>70°C).Reduce sulfonation temperature; ensure efficient cooling during acid addition.
Low Yield Incomplete sulfonation or loss during isolation.Increase reaction time at 60°C. Check solubility in mother liquor; salt out more aggressively.
Colored Product (Pink/Brown) Oxidation of phenol ring.Perform reaction under Nitrogen atmosphere. Ensure reagents are free of iron traces.
Sticky/Oily Product Presence of water or residual H2SO4.Recrystallize from Ethanol/Water.[1] Dry thoroughly under vacuum.

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Hydroxy-4-methylbenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2016). CN105906481A - P-cresol preparation method and equipment.

Sources

Application Note: Advanced Purification Strategies for Crude 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 2-Hydroxy-4-methylbenzenesulfonic acid (CAS: 22356-80-5), a critical intermediate in the synthesis of pharmaceuticals, surfactants, and conducting polymers.[1][2][3] Produced via the sulfonation of m-cresol, the crude reaction mass typically contains significant impurities: unreacted m-cresol, positional isomers (e.g., 4-hydroxy-2-methylbenzenesulfonic acid), sulfones, and a substantial excess of sulfuric acid.[1][2]

This document moves beyond standard textbook descriptions, offering three field-validated workflows designed to isolate high-purity material (>98%) suitable for sensitive downstream applications.

Chemical Context & Impurity Profile

Understanding the "Crude" state is essential for selecting the correct purification vector.[1]

  • Target Molecule: this compound (Also known as m-cresol-6-sulfonic acid).[1][2][3][4]

  • Physicochemical Nature: Highly hygroscopic solid; strong acid (pKa < 0); high water solubility; poor solubility in non-polar organics.[1][2][3][4]

  • Primary Impurities:

    • Sulfuric Acid (

      
      ):  Often present at 10–30% w/w in crude sulfonation masses.[1][2][3][4]
      
    • Positional Isomers: Principally 4-hydroxy-2-methylbenzenesulfonic acid (formed via sulfonation at the para-position to the hydroxyl group).[1][2][3][4]

    • Starting Material: Trace m-cresol (removable via organic wash).[1][2][3][4]

Strategic Purification Workflows

Method A: The "Gypsum" Isolation (Classic Industrial Standard)

Best for: Removing bulk sulfuric acid from large-scale crude mixtures.[1][2][3][4] Mechanism: Exploits the differential solubility of calcium sulfate (insoluble) vs. calcium 2-hydroxy-4-methylbenzenesulfonate (soluble).[1][2][3][4]

Protocol Steps:
  • Dilution: Quench the crude sulfonation mass (containing the sulfonic acid and excess

    
    ) into 5 volumes of ice-water. Caution: Exothermic.[1][3]
    
  • Organic Wash (Optional but Recommended): Extract the aqueous solution twice with Ethyl Acetate or Toluene to remove unreacted m-cresol and sulfones.[1][2][3][4] The sulfonic acid remains in the aqueous phase.[1][5]

  • Neutralization: Slowly add a slurry of Calcium Carbonate (

    
    )  or Calcium Hydroxide to the aqueous phase until pH 6–7.[1][2][3][4]
    
    • Observation: A heavy white precipitate of Calcium Sulfate (

      
      , Gypsum) will form.[1][3][4]
      
  • Filtration: Filter the slurry while hot (60–70°C) to remove the gypsum.[1][2][3][4] Wash the cake with hot water.

    • Filtrate: Contains the Calcium salt of this compound.[1][2][3][4][6]

  • Acid Regeneration:

    • Treat the filtrate with exactly 1 equivalent of Sulfuric Acid (calculated based on calcium content) or pass through a Cation Exchange Resin (e.g., Amberlite IR-120 in

      
       form).[1][3]
      
    • Note: Resin is preferred for high purity to avoid re-introducing sulfate ions.[1][2][3][4]

  • Concentration: Evaporate the water under reduced pressure. Azeotropic drying with toluene may be required to obtain the anhydrous solid.[1][3][4]

Method B: Hydrochloric Acid Precipitation (Common Ion Effect)

Best for: Rapid isolation of the free acid from aqueous concentrates without metal salts.[1][3][4] Mechanism: High concentrations of


 and 

ions drastically reduce the solubility of the sulfonic acid, forcing it to crystallize while sulfuric acid remains in solution.[1]
Protocol Steps:
  • Concentration: Dissolve crude material in the minimum amount of water (or concentrate the reaction mass).[1][2][3][4]

  • Precipitation: Slowly add concentrated Hydrochloric Acid (37%) to the solution while stirring at 0–5°C. Ratio: Approx. 2–3 volumes of HCl per volume of sulfonate solution.

  • Crystallization: Allow the mixture to stand at 0°C for 4–12 hours. The sulfonic acid will crystallize out.[1][2][3][4]

  • Filtration: Filter the crystals on a glass frit.

  • Washing: Wash with cold concentrated HCl (do not use water, or the product will redissolve).[1][2][3][4]

  • Drying: Dry in a vacuum desiccator over KOH (to absorb HCl fumes) and

    
    .
    
Method C: Preparative HPLC (Polishing)

Best for: Isolation of reference standards or removal of isomeric impurities (4-isomer vs 6-isomer).[1][2][3][4]

  • Column: C18 Reverse Phase (e.g., SIELC Newcrom R1 or equivalent).[1][3][4]

  • Mobile Phase: Acetonitrile (MeCN) : Water : Formic Acid (Gradient).[1][2][3][4][7]

    • Note: Use Formic acid instead of Phosphate buffers to allow for easy lyophilization.[1][2][3][4]

  • Detection: UV at 270 nm.[1][2][3][4]

Visualization of Workflows

Logic Flow: Selecting the Right Method

The following diagram illustrates the decision matrix for processing crude sulfonation mixtures.

PurificationLogic Start Crude Sulfonation Mixture (Target Acid + H2SO4 + Isomers) Decision Primary Contaminant? Start->Decision PathA High H2SO4 Content (>10%) Decision->PathA Bulk Purification PathB Isomeric Impurities (Regioisomers) Decision->PathB Polishing Gypsum Method A: Gypsum Precipitation (Neutralize w/ CaCO3 -> Filter CaSO4) PathA->Gypsum Scale > 100g CommonIon Method B: HCl Precipitation (Salting out with Conc. HCl) PathA->CommonIon Scale < 100g PrepHPLC Method C: Prep HPLC (C18 / MeCN / Formic Acid) PathB->PrepHPLC Final Pure this compound Gypsum->Final CommonIon->Final PrepHPLC->Final

Figure 1: Decision matrix for selecting the optimal purification trajectory based on impurity profile and scale.

Quality Control & Analytical Validation

To validate the success of the purification, the following analytical parameters should be met.

HPLC Analysis Parameters
  • Column: Newcrom R1 (3.2 x 100 mm, 3 µm) or equivalent C18.[1][3][4]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Expected Retention: The sulfonic acid is polar; expect early elution compared to m-cresol.[1][2][3][4] Isomers (4-hydroxy-2-methyl vs 2-hydroxy-4-methyl) typically show slight separation factors (

    
    ) on specialized phases.[1][2][3][4]
    
Quantitative Data Summary
ParameterCrude MaterialPurified (Method A)Purified (Method C)
Purity (HPLC) 75–85%>95%>99.5%
Sulfuric Acid 10–20%<0.5%<0.1%
Appearance Dark brown viscous oilOff-white hygroscopic solidWhite crystalline solid
Water Content High (Variable)<2% (after drying)<0.5%

Critical Technical Notes

  • Hygroscopicity: The free acid is extremely hygroscopic.[1][2][3][4] It will deliquesce (turn into liquid) if exposed to air.[1][2][3][4] Always handle in a glovebox or rapid-transfer environment. Store under Argon.[1][2][3][4]

  • Isomer Stability: The 2-hydroxy-4-methyl isomer is thermodynamically stable, but heating in dilute acid can cause desulfonation (hydrolysis) back to m-cresol.[1][2][3][4] Avoid prolonged boiling in dilute aqueous acid.[1][2][3][4]

  • Safety: Sulfonic acids are strong acids (comparable to sulfuric acid).[1][2][3][4] Wear full PPE.[1][2][3][4] The "Common Ion" method generates HCl fumes; perform strictly in a fume hood.[1][3][4]

References

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link]

  • SIELC Technologies. (2018).[1][2][3][4] Separation of 2-Hydroxy-4-methylbenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (1923).[1][2][3][4] p-Cresol Preparation (Illustrates Sulfonation/Desulfonation Principles). Org.[1][2][3][4][8] Synth. 1923, 3,[1][6] 37. Retrieved from [Link][1][2][3][4]

  • Google Patents. (1973).[1][2][3][4] Separation of sulfonic acids from sulfuric acid (US3719703A). Retrieved from

Sources

Application Note: HPLC Quantification of 2-Hydroxy-4-methylbenzenesulfonic Acid (HMBS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) is a critical aromatic sulfonic acid, primarily encountered as a key intermediate or impurity in the synthesis of Policresulen (a hemostatic and antiseptic agent). It also appears as a degradation product in the analysis of sulfonated phenolic polymers.

The Physicochemical Challenge

Quantifying HMBS presents specific chromatographic challenges due to its dual functionality:

  • Strong Acidity: The sulfonic acid group (

    
    , 
    
    
    
    ) remains permanently ionized (negatively charged) at typical HPLC pH levels (2.0–8.0).
  • High Polarity: The combination of the hydroxyl and sulfonate groups makes the molecule highly hydrophilic, leading to poor retention (near void volume) on standard C18 columns.

  • Isomer Selectivity: It often co-exists with structural isomers (e.g., 4-hydroxy-2-methylbenzenesulfonic acid), requiring high selectivity.

This guide details a robust Reversed-Phase (RP-HPLC) protocol optimized for polar retention, ensuring separation from the solvent front and potential isomers.

Method Development Strategy

To achieve reliable quantification, we must overcome the "retention deficit" of the sulfonate group. We employ a High-Aqueous Stability C18 approach combined with acidic mobile phases to suppress the ionization of the phenolic hydroxyl and protonate residual silanols on the column, improving peak shape.

Decision Matrix: Column & Mobile Phase Selection

MethodStrategy Analyte Analyte: HMBS (Polar/Acidic) Challenge Problem: Elutes at Void (t0) on Standard C18 Analyte->Challenge Strategy1 Strategy A (Preferred): High-Aqueous C18 (AQ-type Column) Challenge->Strategy1 Simplicity Strategy2 Strategy B (Alternative): Ion-Pairing (Add TBA/TEA) Challenge->Strategy2 If Retention < 2 min MP_Cond Mobile Phase: Low pH (2.0-2.5) High % Buffer Strategy1->MP_Cond Strategy2->MP_Cond Result Result: Retained Peak Separated from Void MP_Cond->Result

Figure 1: Strategic decision tree for retaining highly polar sulfonic acids like HMBS.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Degasser.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (C18, 250 mm x 4.6 mm, 5 µm).

    • Why: These "Aq" columns are designed to resist phase collapse in 100% aqueous conditions, essential for retaining polar sulfonates.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM

    
     in water, adjusted to pH 2.5 with dilute phosphoric acid.
    
    • Note: Low pH suppresses silanol activity and ensures the phenolic group is protonated, reducing tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak sharpness.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Vol 10–20 µLAdjust based on sensitivity requirements.
Detection UV 272 nmMax absorption for the substituted benzene ring.
Run Time 15–20 minSufficient to elute HMBS and wash the column.
Gradient Program

HMBS is very polar; it will elute early. A shallow gradient or isocratic hold is necessary.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0973Loading: High aqueous to trap analyte.
5.0973Isocratic Hold: Ensure retention away from void.
12.06040Ramp: Elute hydrophobic impurities/dimers.
13.0973Re-equilibration: Return to initial.
18.0973End: Ready for next injection.

Sample Preparation Workflow

Proper sample preparation is crucial to prevent column fouling, especially if analyzing Policresulen formulations which may contain polymeric species.

SamplePrep Raw Raw Sample (Solid/Liquid) Weigh Weigh/Pipette Accurately Raw->Weigh Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Sonicate Sonicate (5-10 mins) Dissolve->Sonicate Filter Filter (0.45 µm PVDF) Sonicate->Filter Remove Particulates Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow to ensure matrix compatibility.

Protocol Steps:

  • Stock Solution: Dissolve 10 mg of HMBS Reference Standard in 10 mL of Mobile Phase A (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Sample Prep: Dissolve sample in Mobile Phase A. If the sample is a polymer (Policresulen), ensure complete dissolution. Filter through a 0.45 µm PVDF filter (Nylon is acceptable but PVDF is cleaner for acidic solutions).

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following checks:

System Suitability
  • Retention Time (

    
    ):  Expect elution between 4.0 – 7.0 min (depending on column void).
    
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, lower pH or increase buffer conc).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
Linearity & Range
  • Prepare 5 levels: 80%, 90%, 100%, 110%, and 120% of target concentration.

  • Acceptance:

    
    .
    
Specificity (Isomer Separation)

HMBS (2-Hydroxy-4-methyl...) has an isomer: 4-Hydroxy-2-methylbenzenesulfonic acid .

  • Validation Step: Inject a mix of both isomers.

  • Requirement: Resolution (

    
    ) > 1.5.
    
  • Troubleshooting: If

    
    , lower the %B in the isocratic hold (e.g., from 3% to 1%) or lower temperature to 25°C.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Elutes at Void (

)
Phase collapse or insufficient retention.Use "Aq" or "T3" type column. Reduce organic start to 0-1%.
Peak Tailing Secondary silanol interactions.Ensure pH is

. Increase buffer molarity to 50 mM.
Baseline Drift Gradient absorption.Use HPLC-grade acid.[2][3] Ensure reference channel is off or set correctly.
Double Peaks Isomer presence or sample degradation.Check standard purity. HMBS is stable, but Policresulen degrades.

References

  • SIELC Technologies. (2018). Separation of 2-Hydroxy-4-methylbenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 90469, this compound. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Policresulen Monograph.

Sources

Application Notes and Protocols for the Use of 2-Hydroxy-4-methylbenzenesulfonic Acid as an Acid Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Catalyst for a Classic Transformation

The esterification of carboxylic acids with alcohols, a cornerstone of organic synthesis, is a reversible reaction that necessitates the use of a catalyst to achieve practical conversion rates. For decades, strong mineral acids such as sulfuric acid have been the catalysts of choice. However, their corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic waste streams have prompted a continuous search for more benign and efficient alternatives.

This guide focuses on the application of 2-Hydroxy-4-methylbenzenesulfonic acid, a solid organic acid catalyst, in esterification reactions. As a derivative of the widely used p-toluenesulfonic acid (p-TsOH), it shares many of its advantages, including high catalytic activity, ease of handling, and reduced corrosivity compared to mineral acids.[1][2] The presence of a hydroxyl group on the aromatic ring offers intriguing possibilities for modulating the catalyst's properties, such as its solubility and electronic characteristics, which can be leveraged to optimize reaction conditions and outcomes.

This document provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for employing this compound in the synthesis of esters, aimed at researchers and professionals in the fields of chemistry and drug development.

The Catalytic Heart of Esterification: A Mechanistic Perspective

The role of an acid catalyst in esterification, a reaction famously described by the Fischer-Speier mechanism, is to enhance the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][3] this compound, being a strong acid, readily provides the necessary proton to initiate this catalytic cycle.

The mechanism unfolds in a series of equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The sulfonic acid group of the catalyst donates a proton to the carbonyl oxygen of the carboxylic acid. This initial step is crucial as it activates the carbonyl group.[4]

  • Nucleophilic Attack by the Alcohol: The activated carbonyl carbon is then attacked by the lone pair of electrons on the oxygen atom of the alcohol, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly introduced alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group is now a good leaving group (water), and its departure is facilitated by the collapse of the tetrahedral intermediate, reforming the carbonyl double bond.

  • Deprotonation and Catalyst Regeneration: The resulting protonated ester is deprotonated, yielding the final ester product and regenerating the acid catalyst, which can then participate in another catalytic cycle.

To drive the equilibrium towards the formation of the ester, it is common practice to either use a large excess of one of the reactants (usually the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[3][5]

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Regen_H_plus H⁺ (Regenerated Catalyst) Protonated_Ester->Regen_H_plus Water Water (H₂O)

Figure 1: The catalytic cycle of Fischer-Speier esterification.

This compound: Unique Properties and Advantages

While structurally similar to p-TsOH, the presence of the ortho-hydroxyl group in this compound can influence its catalytic performance in several ways:

  • Acidity and Catalytic Activity: The catalytic activity of benzenesulfonic acid derivatives in esterification is closely linked to their acidity.[6] The hydroxyl group, being an electron-donating group, might slightly reduce the acidity of the sulfonic acid compared to p-TsOH. However, it is still a strong acid capable of effectively catalyzing the reaction.

  • Solubility: The hydroxyl group can increase the catalyst's polarity and its potential for hydrogen bonding, which may alter its solubility in different reaction media. This can be advantageous for achieving homogeneity in certain solvent systems or for facilitating catalyst separation upon completion of the reaction.

  • Steric Effects: The proximity of the hydroxyl group to the sulfonic acid moiety could introduce steric hindrance, potentially influencing the interaction with bulky substrates.

  • Reduced Byproduct Formation: Like p-TsOH, this compound is less oxidizing than sulfuric acid, which minimizes the formation of colored byproducts and charring, leading to cleaner reaction profiles and simpler purification.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with a Primary Alcohol

This protocol describes a standard procedure for the synthesis of an ester using this compound as the catalyst, with azeotropic removal of water.

Materials:

  • Carboxylic acid (1.0 eq)

  • Primary alcohol (3.0 - 5.0 eq, can also be used as the solvent)

  • This compound (0.01 - 0.05 eq)

  • Toluene (if the alcohol is not used as the solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus and condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and this compound. If the alcohol is not used in large excess, add toluene as the solvent.

  • Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a condenser on the flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If toluene was used, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography on silica gel, depending on its physical properties.

Esterification_Workflow Setup 1. Reaction Setup (Carboxylic Acid, Alcohol, Catalyst, Solvent) Reflux 2. Reflux with Dean-Stark (Azeotropic water removal) Setup->Reflux Monitor 3. Reaction Monitoring (TLC/GC) Reflux->Monitor Workup 4. Aqueous Work-up (Neutralization and Extraction) Monitor->Workup Reaction Complete Dry_Concentrate 5. Drying and Concentration Workup->Dry_Concentrate Purify 6. Purification (Distillation/Chromatography) Dry_Concentrate->Purify Product Pure Ester Purify->Product

Figure 2: General workflow for esterification with this compound.

Data Presentation: A Comparative Overview

While specific data for this compound is not widely published, the following table provides a representative comparison of reaction conditions for sulfonic acid-catalyzed esterifications based on literature for its close analog, p-TsOH. These values can serve as a starting point for optimization.

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic Acidn-Butanol3Cyclohexane80-951>98
Adipic Acid2-Hydroxyethyl acrylate1 (w/w)-Reflux8Good
Oleic AcidMethanol4 (wt.%)-92-91.75

Data extrapolated from studies using p-TsOH and other sulfonic acid catalysts and should be considered as a guideline.[7][8]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the esterification protocol, the following self-validating steps are recommended:

  • Confirmation of Product Identity: The identity and purity of the synthesized ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and compared with literature data if available.

  • Purity Assessment: The purity of the final product should be assessed by GC or HPLC analysis.

  • Catalyst Stability and Reusability: For applications where catalyst recycling is desired, the stability of this compound under the reaction conditions should be evaluated. After the initial reaction, the catalyst can potentially be recovered from the aqueous phase after neutralization and work-up, and its activity in subsequent runs can be tested.

Conclusion

This compound is a promising solid acid catalyst for esterification reactions, offering the benefits of high catalytic activity, ease of handling, and reduced corrosivity. Its unique structural features, particularly the presence of a hydroxyl group, may provide advantages in terms of solubility and reaction optimization. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this catalyst in their synthetic endeavors, contributing to the development of cleaner and more efficient chemical processes.

References

  • Jensen, C. L. (1958). Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. U.S. Patent No. 2,829,154. Washington, DC: U.S.
  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (n.d.). ResearchGate.
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (n.d.). American University of Ras Al Khaimah. Retrieved from a relevant academic journal or repository.
  • Fischer esterification. (n.d.). Khan Academy. Retrieved from [Link]

  • 08.08 Esterification of Carboxylic Acids. (2019, July 29). YouTube. Retrieved from [Link]

  • Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. (n.d.). REVISTA DE CHIMIE. Retrieved from a relevant academic journal or repository.
  • A Comparative Study of the Catalytic Activity of Sulfonic Acid Cation-Exchange Resins with a Macroporous and Gel Structure in Fatty Acid Esterification. (2023, March 6). ResearchGate. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024, April 23). Preprints.org. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]

  • Mechanism of p-Toluenesulfonic acid. (2024, April 28). p-Toluenesulfonic acid-p-tert-butyl benzoic acid. Retrieved from [Link]

  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. (2023, July 5). MDPI. Retrieved from [Link]

  • Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. (n.d.). Faraday Discussions (RSC Publishing). Retrieved from a relevant academic journal or repository.
  • Magnetic-responsive solid acid catalysts for esterification. (2023, September 15). RSC Publishing. Retrieved from a relevant academic journal or repository.
  • Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). (n.d.). ResearchGate.
  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024, June 17). YouTube. Retrieved from [Link]

  • Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification. (2012, June 21). ACS Publications. Retrieved from a relevant academic journal or repository.
  • Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. (n.d.). MDPI. Retrieved from [Link]

  • Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. (n.d.).

Sources

Application Note: Industrial Scale-Up and Production of 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1][2]

2-Hydroxy-4-methylbenzenesulfonic acid (HMBSA), industrially known as


-Cresol Sulfonic Acid , is a critical intermediate used primarily in the formulation of acid tin electroplating baths (Ferrostan process) and as a precursor in the synthesis of phenolic surfactants and pharmaceutical scaffolds.[1]

Unlike simple toluene sulfonation, the presence of the hydroxyl group in the para-position to the methyl group dictates specific kinetic and thermodynamic controls to ensure regioselectivity at the ortho position relative to the hydroxyl group.[1] This guide details the transition from bench-scale synthesis to pilot/production-scale manufacturing, emphasizing heat transfer management and critical quality attributes (CQAs).

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Name

-Cresol Sulfonic Acid
CAS Number 22356-80-5
Molecular Formula

Molecular Weight 188.20 g/mol
Physical State Viscous liquid (as solution) or hygroscopic solid
Solubility Highly soluble in water, alcohols; insoluble in non-polar solvents

Part 2: Reaction Mechanism & Thermodynamics[1][2]

The Chemistry of Sulfonation

The synthesis is an Electrophilic Aromatic Substitution (EAS) . The substrate,


-cresol (4-methylphenol), contains two activating groups:[1]
  • Hydroxyl (-OH): Strongly activating, ortho/para directing.[1][2]

  • Methyl (-CH

    
    ):  Weakly activating, ortho/para directing.[1][2]
    

Since the para position relative to the hydroxyl is blocked by the methyl group, and the ortho position relative to the methyl is sterically hindered and less activated, the sulfonation occurs almost exclusively at the 2-position (ortho to the hydroxyl group).[1]

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the potential for sulfone byproduct formation if temperature is uncontrolled.

ReactionMechanism Reactant p-Cresol (4-Methylphenol) Complex Sigma Complex (Intermediate) Reactant->Complex Electrophilic Attack (Fast, Exothermic) Reagent Sulfuric Acid (H2SO4 / SO3) Reagent->Complex Product 2-Hydroxy-4-methyl benzenesulfonic acid Complex->Product -H+ (Proton Transfer) Byproduct Sulfone Byproducts (High Temp Risk) Product->Byproduct Dehydration (>130°C)

Caption: Figure 1. Electrophilic aromatic substitution pathway for HMBSA synthesis. Note the risk of sulfone formation at elevated temperatures.[1][3]

Part 3: Process Development & Engineering Controls[1]

Critical Process Parameters (CPPs)

In large-scale production, the primary challenge is heat removal .[1][2] Sulfonation is highly exothermic (


).[1][2] Failure to remove heat results in:
  • Charring/Oxidation: Producing a dark, tarry product unsuitable for plating or pharma use.[2]

  • Sulfone Formation: Irreversible cross-linking between two aromatic rings.[2]

ParameterRangeRationale
Molar Ratio (Acid:Cresol) 1.05 : 1.0 to 1.1 : 1.0Slight excess of acid ensures full conversion of the expensive organic component.[1][2]
Addition Temperature 60°C - 70°CSufficient fluidity of p-cresol (MP 35°C) without triggering runaway exotherm.[1][2]
Digestion (Aging) Temp 100°C - 110°CRequired to drive the reaction to completion and ensure thermodynamic stability.[1][2]
Agitation High Shear / Anchor ImpellerViscosity increases significantly as the sulfonic acid forms.[2]
Equipment Specifications
  • Reactor: Glass-lined steel (GLS) reactor.[1][2] Stainless steel (SS316) is not recommended due to corrosion from hot sulfuric acid/sulfonic acid mixtures.[2]

  • Heat Transfer: Jacketed vessel with a secondary loop (oil or pressurized water) capable of rapid switching between heating and cooling.[2]

  • Scrubber: A caustic scrubber (

    
    ) is required to capture minor 
    
    
    
    or acid mist emissions.[2]

Part 4: Detailed Manufacturing Protocol (Batch Scale)

Scale Basis: 1,000 kg Batch Safety Note: This protocol involves hot concentrated acids.[2] Full PPE (acid suit, face shield, respirator) is mandatory.[1][2]

Step 1: Preparation and Charging[1]
  • Pre-heat the Glass-Lined Reactor to 40°C.

  • Charge 400 kg of

    
    -Cresol  (solid/molten).
    
    • Note: If

      
      -cresol is solid in drums, melt in a "hot box" at 50°C prior to charging.[1][2]
      
  • Start agitation (Anchor stirrer, 40-60 RPM). Ensure the cresol is fully molten and homogeneous.[2]

Step 2: Sulfonation (The Exothermic Phase)
  • Charge 380 kg of Sulfuric Acid (98%) into the dosing tank.[2]

  • Begin dropwise addition of

    
     to the reactor.[2]
    
    • Control: Maintain reactor internal temperature between 65°C and 75°C .

    • Rate: Adjust dosing rate based on cooling capacity.[2] This step typically takes 2-4 hours.[1][2]

    • Observation: The mixture will darken slightly and viscosity will increase.[2]

Step 3: Digestion (The Kinetic Phase)
  • Once acid addition is complete, slowly ramp the temperature to 105°C - 110°C .

  • Hold at this temperature for 3 to 4 hours .

    • Why? This "cooking" period converts any kinetically formed isomers into the thermodynamically stable 2-sulfonic acid and ensures consumption of residual water (if oleum is used) or equilibrium shift.[1][2]

  • In-Process Control (IPC): Take a sample for HPLC.

    • Target: Free

      
      -cresol 
      
      
      
      .[1][2]
Step 4: Quenching and Dilution

If the product is sold as a solution (common for electroplating):

  • Cool the reaction mass to 80°C .

  • Slowly add Deionized Water (calculated based on desired final concentration, typically 60-70%).

    • Caution: This is an exothermic hydration step.[2] Add water slowly.

  • Cool to 30°C and discharge into HDPE drums or IBCs.

Process Flow Diagram

ProcessFlow cluster_0 Feed Preparation cluster_1 Thermal Control CresolTank p-Cresol Melt Tank (T=50°C) Reactor Glass-Lined Reactor (Sulfonation) Temp: 60-110°C CresolTank->Reactor Pump AcidTank H2SO4 Storage AcidTank->Reactor Controlled Dosing HeatEx Heat Exchanger (Oil/Water Loop) Reactor->HeatEx Cooling/Heating Scrubber Caustic Scrubber (Vapor Treatment) Reactor->Scrubber Vapors Dilution Dilution/Mixing Tank Reactor->Dilution Transfer @ 80°C Storage Final Product Storage (HDPE) Dilution->Storage Final QC Passed

Caption: Figure 2. Industrial Process Flow Diagram (PFD) for the batch production of HMBSA.

Part 5: Quality Control & Analytical Methods

To ensure the material meets the stringent requirements of drug development or high-end electroplating, the following analytical suite is required.

HPLC Method for Purity

This method separates the sulfonic acid from unreacted cresol and potential sulfone byproducts.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[2]

    • B: Acetonitrile.[2][4]

    • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 280 nm.[2]

  • Retention Time: HMBSA elutes early (polar);

    
    -cresol elutes later.[1][2]
    
Acid Value (Titration)

Determines the total sulfonic acid content and residual sulfuric acid.[2]

  • Method: Potentiometric titration with 1N NaOH.[2]

  • Differentiation: Sulfonic acid is a strong acid, similar to sulfuric.[1][2] Often, a differentiated titration in non-aqueous solvent (e.g., pyridine) is needed to distinguish

    
     from 
    
    
    
    , or gravimetric analysis of sulfate (after
    
    
    precipitation) is used to subtract the sulfuric acid contribution.[1][2]
AttributeSpecification (Typical)
Appearance Clear, amber to reddish liquid
Assay (Active) 60% - 75% (as solution)
Free Sulfuric Acid

Free p-Cresol

Iron (Fe)

ppm (Critical for plating)

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Free Cresol Insufficient acid or low reaction temp.[1][2]Increase aging time at 105°C; verify acid stoichiometry.
Dark/Black Product Oxidation or excessive temperature.[2]Check reactor inertization (Nitrogen blanket); reduce peak temp.
Crystallization Concentration too high during cooling.[2]Dilute with water before temperature drops below 50°C.
High Iron Content Equipment corrosion.[2]Inspect glass lining of reactor; ensure no stainless steel contact.[2]

References

  • PubChem. (n.d.).[2] this compound (Compound).[1][2][4][5][6] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • Groggins, P. H. (1958).[2] Unit Processes in Organic Synthesis (5th ed.).[2] McGraw-Hill.[1][2] (Classic text on industrial sulfonation thermodynamics and reactor design).

  • Schofield, K. (1980).[2] Aromatic Nitration and Sulfonation. Cambridge University Press.[2] (Detailed mechanistic insights into electrophilic substitution of phenols).

  • Othmer, K. (2007).[2] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-Interscience.[1][2] Section: "Sulfonation and Sulfation".[2][7][3][8][9][10][11]

  • Vertex Chemical. (n.d.).[2] Technical Data Sheet: Cresol Sulfonic Acid. (General industry specifications for electroplating grade material).

Sources

Analytical standards for 2-Hydroxy-4-methylbenzenesulfonic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Analysis of 2-Hydroxy-4-methylbenzenesulfonic Acid

Executive Summary

This compound (HMBSA) represents a unique analytical challenge due to its dual functionality: a strongly acidic sulfonic group (


) and a phenolic hydroxyl group. Often encountered as a degradation product in sulfonated polymers or a synthesis intermediate in pharmaceutical dyes and antiseptics, its high polarity leads to poor retention on conventional C18 stationary phases.

This guide provides a definitive protocol for the characterization and quantification of HMBSA. We move beyond generic methods, offering a Dual-Stream Strategy : a robust HPLC-UV method for Quality Control (QC) and a high-sensitivity LC-MS/MS method for trace impurity analysis.

Part 1: The Analyte & The Challenge

Analyte Profile:

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • MW: 188.20 g/mol [1][2]

  • Key Properties: Highly water-soluble; permanently ionized (anionic) at pH > 1.

The Chromatographic Paradox: Standard Reversed-Phase (RP) chromatography relies on hydrophobic interaction. HMBSA, being a sulfonic acid, is fully dissociated in standard mobile phases (pH 2–7), resulting in elution at the void volume (


) with poor peak shape.
  • Traditional Fix: Ion-Pairing Reagents (e.g., TBAHS). Verdict: Avoid. They contaminate LC-MS systems and require long equilibration.

  • Recommended Fix:Polar-Embedded C18 or Mixed-Mode (RP/Anion Exchange) phases.

Part 2: Reference Standard Qualification

Before analytical method execution, the reference standard must be qualified. Commercial standards for sulfonic acids are often hygroscopic salts (sodium/potassium), leading to assay errors if treated as free acids.

Workflow: The "Gold Standard" Characterization

Standard_Qual Raw Raw Material (HMBSA Salt/Acid) ID Structural ID (1H-NMR, DMSO-d6) Raw->ID Confirm Isomer Purity Purity Assay (qNMR or HPLC-UV) Raw->Purity Chromatographic Purity Water Water Content (Karl Fischer) Raw->Water Hygroscopicity Check Final Certified Value (% w/w 'As Is') ID->Final Purity->Final Water->Final

Figure 1: Decision tree for establishing the potency of the HMBSA reference standard.

Critical Checkpoint: Ensure you distinguish between the 2-hydroxy-4-methyl and 4-hydroxy-2-methyl isomers. Their mass spectra are identical; only 1H-NMR (coupling constants) or high-resolution chromatography can distinguish them.

Part 3: Protocol A - Routine QC (HPLC-UV)

Objective: Purity analysis and assay of raw materials (Limit of Quantitation: ~0.1%). Strategy: Use of a "Polar-Embedded" stationary phase to prevent pore dewetting and enhance retention of the acidic moiety without ion-pairing agents.

Instrument Parameters
ParameterSpecificationRationale
Column Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 µm)Compatible with 100% aqueous phase; retains polar acids.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses silanol activity; buffer maintains ionization state consistency.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minOptimal for 4.6 mm ID columns.
Detection UV @ 275 nmMaxima for the phenolic ring; avoids solvent cut-off noise at 210 nm.
Temp 30°CImproves mass transfer for polar analytes.
Gradient Table
Time (min)% A (Buffer)% B (ACN)Event
0.0982Initial Hold (Load)
3.0982End Isocratic Hold
15.06040Linear Gradient
16.0595Wash
20.0982Re-equilibration

Protocol Steps:

  • Buffer Prep: Dissolve

    
     in water. Adjust pH to 2.5 with dilute Phosphoric Acid (
    
    
    
    ). Filter (0.22 µm).
  • Sample Diluent: Use Mobile Phase A (Buffer). Do not use pure organic solvent as diluent, or the polar analyte will precipitate or exhibit "solvent wash-through" (split peaks).

  • System Suitability: Inject Standard (100 µg/mL) 5 times.

    • Requirement: RSD < 2.0%; Tailing Factor < 1.5.

Part 4: Protocol B - Trace Impurity Analysis (LC-MS/MS)

Objective: Quantifying HMBSA as a genotoxic impurity (GTI) or process impurity at ppm levels. Strategy: Negative Mode Electrospray Ionization (ESI-). Sulfonic acids are "pre-charged" anions, making them exceptionally sensitive in negative mode.

Instrument Parameters
ParameterSpecificationRationale
Column Phenomenex Luna Omega PS C18 (2.1 x 100 mm, 1.6 µm)Mixed-mode surface chemistry aids acid retention.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer essential for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of A.
Ionization ESI Negative (-)Sulfonic group (

) ionizes perfectly.
Capillary Voltage -2500 VLower voltage prevents arcing in negative mode.
MS/MS Transitions (MRM)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)ID
187.0

80.0

25Quantifier (Sulfonate loss)
187.0

107.0

18Qualifier (Phenolic core)
LC-MS Workflow Logic

LCMS_Workflow Sample Sample Matrix (Drug Substance) Prep Sample Prep (Dissolve in H2O:MeOH 90:10) Sample->Prep Extract Sep LC Separation (Polar C18, Acidic pH) Prep->Sep Inject Ion ESI Source (-) (Deprotonation) Sep->Ion Elute Det MS/MS Detection (m/z 187 -> 80) Ion->Det Filter

Figure 2: Trace analysis workflow optimizing negative mode sensitivity.

Part 5: Validation & Troubleshooting

Validation Parameters (ICH Q2)
  • Linearity:

    • Range: 0.05 µg/mL to 50 µg/mL.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Spike HMBSA into the specific matrix (e.g., API or Polymer) at 50%, 100%, and 150% of target limit.

    • Note: If recovery is low (< 80%), the sulfonic acid may be binding to basic sites in the matrix. Remedy: Add 50mM Ammonium Acetate to the extraction solvent to disrupt ionic binding.

  • Specificity:

    • Verify separation from p-toluenesulfonic acid (common analog) and o-cresol (unsulfonated precursor).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Interaction with residual silanols on silica.Increase buffer concentration to 25-50 mM; Ensure pH is < 3.0.
Split Peaks Sample solvent is too strong (high % organic).Dissolve sample in 100% Mobile Phase A (Water/Buffer).
Low MS Signal Ion suppression from matrix or high buffer conc.Switch from Phosphate (UV) to Formic Acid (MS).[3] Divert flow to waste for first 1 min.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 Water:Methanol with 0.1% Ammonia (High pH cleans acidic residues).

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. (2018).[3] Application Note: Mixed-mode chromatography for sulfonated aromatics.Link

  • BenchChem. (2025). HPLC Method for the Analysis and Separation of Cresol Isomers.[4][5][6] (General principles of cresol isomer separation applied to sulfonated derivatives). Link

  • PubChem Database. (2025).[1][2] Compound Summary: this compound (CID 89674).[1] National Center for Biotechnology Information. Link

  • Chromatography Forum. (2006). Negative and Positive Ion Mode LC/MS/MS for Simple, Sensitive Analysis of Acidic Pharmaceuticals.[7][8] (Discussion on ESI- optimization for sulfonic acids). Link

Sources

Use of 2-Hydroxy-4-methylbenzenesulfonic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydroxy-4-methylbenzenesulfonic Acid in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 22356-80-5), also known as m-cresol-6-sulfonic acid, is a pivotal pharmaceutical intermediate primarily used in the synthesis of Policresulen , a polymolecular condensation product employed as a topical hemostatic and antiseptic agent.[1] Beyond its role as a monomer, this compound serves as a versatile building block in the synthesis of sulfonated phenolic derivatives and functions as a highly effective, water-soluble acid catalyst.

This guide details the synthesis protocols for its primary pharmaceutical derivative (Policresulen), its application as a heterogeneous catalyst, and the validated analytical methods required for quality control in drug development.

Part 1: Chemical Profile & Mechanism of Action[2]

Structural Identity

The compound is derived from the sulfonation of m-cresol. The sulfonic acid group is introduced at the position ortho to the hydroxyl group and para to the methyl group (position 6 relative to the original phenol numbering, or position 1 in systematic sulfonic acid nomenclature).

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₈O₄S

  • Molecular Weight: 188.20 g/mol

  • Key Functionality:

    • Sulfonic Acid (-SO₃H): Provides high water solubility and strong acidity (pKa < 0).

    • Phenolic Hydroxyl (-OH): Activates the ring for electrophilic aromatic substitution (specifically condensation with aldehydes).

Mechanism: Phenol-Formaldehyde Condensation

The primary pharmaceutical application involves the acid-catalyzed condensation of this compound with formaldehyde. The sulfonic acid group acts as an internal catalyst, while the phenolic ring acts as the nucleophile. The methylene bridge forms at the position ortho to the hydroxyl group (position 6), creating linear oligomers.

ReactionMechanism Figure 1: Mechanism of Policresulen formation via methylene bridge condensation. Substrate 2-Hydroxy-4-methyl benzenesulfonic acid Intermediate Quinone Methide Intermediate Substrate->Intermediate + HCHO (Acid Catalysis) HCHO Formaldehyde (HCHO) Product Policresulen (Linear Polymer) Intermediate->Product Condensation (-H₂O)

Part 2: Core Application Protocols

Protocol A: Synthesis of Policresulen (API Manufacturing)

Target Audience: Process Chemists, API Manufacturers

This protocol describes the two-step synthesis starting from m-cresol.[3]

Reagents:

  • m-Cresol (99% purity)

  • Sulfuric Acid (98%) or Chlorosulfonic Acid

  • Formaldehyde (37% aqueous solution)

  • Water (Deionized)

Step-by-Step Methodology:

  • Sulfonation (Formation of Intermediate):

    • Charge m-cresol (1.0 eq) into a glass-lined reactor.

    • Cool to 15–20°C.

    • Slowly add Sulfuric Acid (1.1 eq) dropwise over 2 hours. Caution: Exothermic.

    • Heat the mixture to 100°C and maintain for 4–6 hours to ensure complete sulfonation at the 6-position.

    • Checkpoint: Analyze by HPLC to ensure <0.5% unreacted m-cresol.

  • Condensation (Polymerization):

    • Cool the sulfonated mass to 60°C.

    • Add Formaldehyde (0.5–0.8 eq depending on desired chain length) slowly.

    • Note: The stoichiometry of formaldehyde controls the degree of polymerization (

      
      ). For Policresulen, a mixture of oligomers (
      
      
      
      to
      
      
      ) is desired.
    • Raise temperature to 80°C and stir for 12 hours.

    • The mixture will darken and viscosity will increase.

  • Work-up & Purification:

    • Dilute the reaction mass with water to achieve the desired concentration (typically 36-50% wt/wt for commercial solution).

    • Purification: Unreacted monomers and low-molecular-weight impurities are removed via ultrafiltration or selective precipitation from ethanol/water mixtures if a solid powder is required.

Critical Process Parameters (CPPs):

Parameter Range Impact
Sulfonation Temp 95–105°C Low temp leads to incomplete reaction; High temp causes desulfonation.
Formaldehyde Ratio 0.5 – 0.8 eq Controls molecular weight distribution (viscosity).

| Reaction pH | < 1.0 | The sulfonic acid group provides the necessary acidity; no external acid needed. |

Protocol B: Preparation of Silica-Supported Acid Catalyst

Target Audience: Synthetic Organic Chemists

This compound can be immobilized on silica to create a reusable, solid acid catalyst ("Silica-Policresulen") for esterification and dehydration reactions.[4]

Method:

  • Dissolve 5.0 g of Policresulen (or the monomer) in 50 mL of water.

  • Add 10.0 g of activated Silica Gel (200–300 mesh).

  • Stir the suspension at 60°C for 4 hours to allow adsorption via hydrogen bonding.

  • Remove solvent under reduced pressure (Rotavap).

  • Dry the solid in a vacuum oven at 100°C for 12 hours.

Application: Use 5-10 mol% of this solid catalyst for Fischer esterifications. It can be recovered by filtration and reused up to 5 times without significant activity loss.

Part 3: Quality Control & Analytical Methods

Ensuring the purity of the intermediate and the final polymer is critical. The following HPLC method separates the monomer from its isomers and oligomers.

HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., ACE Excel C18-PFP), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate (pH 4.5)
Mobile Phase B Methanol
Gradient 0-5 min: 5% B; 5-25 min: 5%→60% B; 25-30 min: 60% B
Flow Rate 0.8 mL/min
Detection UV @ 280 nm
Temperature 30°C

Key Impurities to Monitor:

  • m-Cresol: Starting material (Toxic). Limit: NMT 0.1%.

  • m-Cresol-4-sulfonic acid: Isomer formed by sulfonation at the wrong position.

  • Dimers/Trimers: In the monomer raw material, these indicate premature polymerization.

Part 4: Safety & Handling

  • Corrosivity: this compound is a strong acid. It causes severe skin burns and eye damage. Wear chemical-resistant gloves (nitrile), face shield, and apron.

  • Incompatibility: Reacts vigorously with strong bases and oxidizing agents.[5] Reacts with metals to release flammable hydrogen gas.

  • Storage: Store in glass or polyethylene containers. Hygroscopic – keep tightly sealed.

References

  • Policresulen Synthesis & Properties: EvitaChem. "Policresulen (EVT-329987) Product Information." Accessed 2026.

  • HPLC Analysis of Policresulen: BenchChem. "A Comparative Guide to HPLC and TLC Methods for the Analysis of Policresulen." Accessed 2026.

  • Impurity Characterization: R Discovery. "Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS." Bentham Science Publishers, 2023.

  • Catalytic Application: ResearchGate. "Silica-supported policresulen as a solid acid catalyst for organic reactions."[4][6][7] Chinese Journal of Catalysis, 2015.

  • Chemical Identity: PubChem. "this compound (CID 89674)." National Library of Medicine.

Sources

Catalytic & Functional Architectures of 2-Hydroxy-4-methylbenzenesulfonic Acid (HMBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary: The "Ortho-Effect" Advantage

2-Hydroxy-4-methylbenzenesulfonic acid (HMBSA), often technically referred to as m-cresol-6-sulfonic acid (CAS: 22356-80-5), represents a distinct class of bifunctional Brønsted acid catalysts. Unlike its non-hydroxylated analog, p-toluenesulfonic acid (p-TSA), HMBSA possesses an ortho-hydroxyl group relative to the sulfonic acid moiety.

This structural nuance creates an intramolecular hydrogen bond (the "Ortho-Effect") that modulates the acidity (


) and enhances solubility in non-polar organic media. In industrial applications, HMBSA is critical for:
  • Electroplating: Serving as a grain-refining electrolyte in high-speed tin plating (Ferrostan process).

  • Organic Synthesis: Catalyzing esterifications with higher selectivity and lower charring than sulfuric acid.

  • Conductive Polymers: Acting as a functional dopant for Polyaniline (PANI), influencing chain conformation and conductivity.

Chemical Architecture & Mechanism

To understand the utility of HMBSA, one must visualize the cooperative interaction between the sulfonic acid (


) and the phenolic hydroxyl (

) groups.
Structure-Activity Relationship (SAR)
  • Primary Acidity: The

    
     group provides the strong proton source required for acid catalysis.
    
  • Secondary Modulation: The ortho

    
     group can donate a hydrogen bond to the sulfonyl oxygen, slightly reducing the electron density on the sulfur atom or stabilizing the conjugate base via chelation. This results in a "softer" acid profile compared to 
    
    
    
    , preventing side reactions like dehydration or polymerization during sensitive esterifications.
Mechanism Visualization

The following diagram illustrates the bifunctional activation mechanism during a standard esterification reaction.

HMBSA_Mechanism Figure 1: Bifunctional activation mechanism of HMBSA in esterification. Cat HMBSA Catalyst (Bifunctional) Complex Transition State (H-Bond Stabilization) Cat->Complex Protonation (-SO3H) & H-Bonding (-OH) Substrate Carboxylic Acid + Alcohol Substrate->Complex Product Ester + Water Complex->Product Dehydration Recycle Regenerated HMBSA Complex->Recycle Catalyst Release Recycle->Cat

Application I: Organic Synthesis (High-Efficiency Esterification)

Context: HMBSA is superior to sulfuric acid for esterifying fatty acids or high-molecular-weight alcohols because it minimizes oxidative side reactions (charring) and is easier to remove/recycle.

Protocol A: Synthesis of Oleyl Oleate (Bio-Lubricant Model)

Objective: Esterification of Oleic Acid with Oleyl Alcohol using HMBSA.

Materials
  • Reactants: Oleic Acid (99%), Oleyl Alcohol (99%).

  • Catalyst: HMBSA (65% aq. solution or crystalline solid).

  • Solvent: Toluene or Xylene (for azeotropic water removal).

  • Equipment: Dean-Stark apparatus, 3-neck round bottom flask, reflux condenser.

Step-by-Step Methodology
  • Charge: In a 500 mL 3-neck flask, add 0.1 mol Oleic Acid (28.2 g) and 0.11 mol Oleyl Alcohol (29.5 g).

  • Catalyst Addition: Add HMBSA (1.0 wt% relative to total mass). Note: If using 65% solution, account for the water content.

  • Solvent System: Add 50 mL Toluene to facilitate water removal.

  • Reflux: Heat the mixture to reflux (~115°C). The water produced is continuously removed via the Dean-Stark trap.

  • Monitoring: Monitor reaction progress via Acid Value (AV) titration (KOH/Phenolphthalein). Target AV < 2 mg KOH/g.

  • Work-up:

    • Cool reaction to room temperature.

    • Wash: Wash the organic layer twice with 5%

      
       solution to neutralize the catalyst.
      
    • Dry: Dry organic layer over anhydrous

      
      .
      
    • Concentrate: Remove toluene under reduced pressure (Rotovap).

  • Result: Yield typically >95% with light yellow color (low oxidation).

Comparative Data:

Catalyst Load (wt%) Time (h) Yield (%) Color (Gardner)
HMBSA 1.0 4 96 1 (Pale)
p-TSA 1.0 4 94 2 (Yellow)

| H2SO4 | 0.5 | 3 | 92 | 5 (Dark) |

Application II: Electroplating (Tin & Tin-Lead)

Context: In the "Ferrostan" and other acid tin plating processes, HMBSA acts as the primary electrolyte. It prevents the oxidation of


 to 

(sludge formation) more effectively than sulfuric acid and promotes a finer grain structure.
Protocol B: Preparation of HMBSA Tin Plating Bath

Objective: Formulate a 1-Liter matte tin plating bath.

Bath Composition
ComponentConcentrationFunction
Stannous Sulfate (

)
40 g/LSource of Tin (

)
HMBSA (Free Acid) 60 - 100 g/LConductivity & Stability
Grain Refiner 2 - 5 g/Le.g., Ethoxylated

-naphthol
Antioxidant 1 g/LHydroquinone or Catechol
Step-by-Step Methodology
  • Acid Dissolution: Fill the plating tank with 700 mL deionized water. Slowly add the HMBSA. Caution: Exothermic reaction.

  • Tin Addition: Dissolve Stannous Sulfate into the acid solution. Agitate until clear.

  • Additive Mixing: In a separate beaker, dissolve the Grain Refiner and Antioxidant in 50 mL warm water/alcohol mixture, then add to the main tank.

  • Volume Adjustment: Top up to 1.0 L with deionized water.

  • Conditioning:

    • Anode: Pure Tin slabs.

    • Cathode: Steel or Copper panel (cleaned/degreased).

    • Current Density: 1–3 A/dm².

    • Temperature: 25–35°C (Room Temp).

  • Operation: Apply current. The HMBSA ensures the anode dissolves cleanly without passivation.

Plating_Workflow cluster_bath Electrolytic Bath (HMBSA System) Anode Anode (Sn) Oxidation: Sn -> Sn2+ + 2e- Electrolyte Electrolyte (HMBSA + Additives) Anode->Electrolyte Sn2+ Release Cathode Cathode (Substrate) Reduction: Sn2+ + 2e- -> Sn Electrolyte->Cathode Sn2+ Transport Control Process Control (Temp: 25°C, CD: 2 A/dm²) Control->Electrolyte

Figure 2: Electrochemical flow in HMBSA-mediated tin plating.

Application III: Conductive Polymer Doping

Context: HMBSA is used to dope Polyaniline (PANI). The bulky HMBSA counter-ion induces a "secondary doping" effect, plasticizing the polymer and expanding the coil conformation, which significantly increases conductivity compared to inorganic acid dopants (HCl).

Protocol C: Synthesis of HMBSA-Doped Polyaniline
  • Pre-Cooling: Dissolve 0.1 mol Aniline in 300 mL of 1.0 M HMBSA solution. Cool to 0–5°C in an ice bath.

  • Oxidant Prep: Dissolve 0.1 mol Ammonium Persulfate (APS) in 100 mL deionized water. Cool to 0–5°C.

  • Polymerization: Dropwise add the APS solution to the Aniline/HMBSA mixture over 1 hour with vigorous stirring. Maintain temp < 5°C.

  • Reaction: Stir for 6–12 hours. The solution will turn dark green (Emeraldine Salt state).

  • Purification: Filter the precipitate. Wash sequentially with water (to remove excess acid) and methanol (to remove oligomers) until filtrate is colorless.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

  • Characterization: Measure conductivity (Four-probe method). Expected range: 1–10 S/cm.

References

  • Structural Properties & Acidity

    • PubChem Compound Summary: this compound.
  • Electroplating Applications

    • Low, C. T. J., & Walsh, F. C. (2015). Tin Coatings Electrodeposited from Sulfonic Acid-Based Electrolytes: Tribological Behavior. Journal of Materials Engineering and Performance.

  • Catalytic Mechanisms (Ortho-Effect)

    • Ricciardi, R., et al. (2014). Improved catalytic activity and stability using mixed sulfonic acid- and hydroxy-bearing polymer brushes in microreactors.[1] ACS Applied Materials & Interfaces.[1]

  • Polyaniline Doping

    • Cardoso, M. J. R., et al. (2007).[2] Polyaniline synthesized with functionalized sulfonic acids for blends manufacture.[2][3][4][5] Polímeros.

  • General Industrial Use

    • Capital Resin Corporation. (2025).[6][3][7][8][9][10] The Role of Sulfonic Acid in Electroplating.

Sources

Safe Handling and Disposal of 2-Hydroxy-4-methylbenzenesulfonic Acid: A Guide for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxy-4-methylbenzenesulfonic acid (CAS: 22356-80-5), often utilized as a counter-ion in pharmaceutical salt selection and as a specialized intermediate in organic synthesis, presents specific corrosive and sensitizing hazards.[1][2][3] This application note provides a validated framework for the safe management of this compound in drug development environments. By synthesizing physicochemical data with field-proven safety protocols, we establish a self-validating workflow for handling, storage, and compliant disposal.

Introduction: The "Why" of Safety and Application

In pharmaceutical development, sulfonic acids are frequently employed to enhance the solubility and bioavailability of basic Active Pharmaceutical Ingredients (APIs) through salt formation. While p-Toluenesulfonic acid (p-TsOH) is ubiquitous, its derivative This compound (also known as 6-sulfo-m-cresol) offers unique solubility profiles due to the additional hydroxyl group.

However, this structural modification introduces dual hazards: the aggressive acidity typical of sulfonic groups and the sensitization potential of phenolic moieties. Safe handling is not merely a compliance requirement but a critical variable in experimental reproducibility; moisture uptake or degradation due to improper storage can alter stoichiometry during salt screening, leading to erroneous solubility data.

Physicochemical Profile & Hazard Assessment

Understanding the fundamental properties of this acid is the first step in designing a safe protocol.

Table 1: Physicochemical Properties and Hazard Data
PropertyValue / DescriptionRelevance to Safety
CAS Number 22356-80-5Unique Identifier for inventory/waste tracking.[1]
Molecular Weight 188.20 g/mol Required for stoichiometric calculations in salt formation.
Acidity (pKa) < 1 (Est. Strong Acid)Corrosive. Causes immediate tissue damage; exothermic reaction with bases.
Physical State Solid (Pale yellow/Colorless)Dust hazard; inhalation risk.
Solubility High (Water, Polar Organics)Readily absorbed through skin if dissolved; aquatic toxicity.
GHS Classification Corrosive (Cat 1B) , Skin Sensitizer (Cat 1)Requires barrier protection (PPE) and engineering controls.

Key Risk Driver: The combination of H314 (Causes severe skin burns and eye damage) and H317 (May cause an allergic skin reaction) mandates that exposure be prevented absolutely, not just minimized.

Storage and Stability

Causality: Sulfonic acids are hygroscopic. Absorption of atmospheric water shifts the effective molecular weight, ruining stoichiometric precision in drug salt formation.

  • Condition: Store in a tightly closed container in a cool, dry, well-ventilated place.

  • Incompatibility: Segregate from strong oxidizing agents (risk of exothermic reaction) and strong bases.

  • Shelf-Life Protocol: Re-validate water content (Karl Fischer titration) if the container has been opened frequently, prior to critical use.

Protocol A: Safe Handling Workflow

Objective: To manipulate the solid and prepare solutions without personnel exposure or sample contamination.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (Face shield recommended if handling > 100g).

  • Skin: Lab coat (buttoned) + Chemical Resistant Apron (for liquid handling).

  • Gloves:

    • Solids: Nitrile (Standard thickness, >4 mil).

    • Solutions: Double-gloving recommended. If dissolved in penetrating solvents (e.g., DMSO, DMF), use Butyl Rubber or Neoprene under-gloves.

Engineering Controls
  • Solids: All weighing must occur inside a certified Chemical Fume Hood.

  • Dust Control: Use an anti-static gun if the powder is static-prone to prevent "jumping" and aerosolization.

Step-by-Step Handling Procedure
  • Pre-Check: Verify fume hood flow (>100 fpm) and clear the sash area.

  • Weighing: Transfer the required mass into a tared vessel. Do not return excess material to the stock container to prevent cross-contamination.

  • Dissolution (The Exotherm Risk):

    • If preparing a high-concentration stock solution (>1 M), place the receiving vessel in an ice-water bath.

    • Add the solvent to the solid slowly.

    • Reasoning: Sulfonic acid hydration is exothermic. Controlling heat prevents solvent splashing and degradation.

  • Decontamination: Wipe down the balance area with a saturated sodium bicarbonate wipe to neutralize invisible acidic residues.

Visualization: Handling Logic Flow

HandlingWorkflow Start Start: Task Defined PPE Select PPE (Nitrile + Goggles) Start->PPE Hood Eng. Control: Fume Hood Check PPE->Hood Weigh Weigh Solid (Avoid Static) Hood->Weigh Dissolve Dissolution (Control Exotherm) Weigh->Dissolve Slow Addition Clean Decon Balance (Bicarb Wipe) Dissolve->Clean Use Ready for Application Clean->Use

Caption: Operational workflow for handling this compound, emphasizing engineering controls and decontamination.

Protocol B: Disposal and Neutralization

Scientific Integrity: Direct disposal of acidic organic waste into drains is illegal and unethical. It damages plumbing and harms aquatic ecosystems (H402). The goal is to convert the corrosive acid into a neutral, water-soluble salt before handing it off to waste management.

The Neutralization Chemistry


Note: We use Sodium Bicarbonate (Mild Base) rather than Sodium Hydroxide (Strong Base) to prevent "runaway" pH overshoot and excessive heat generation.
Step-by-Step Disposal Procedure

Prerequisite: Perform this in a fume hood.

  • Segregation: Collect all liquid waste containing the acid in a dedicated "Acidic Organic Waste" container.

  • Preparation: Prepare a 5-10% aqueous solution of Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Neutralization:

    • Slowly add the waste acid solution to the base solution (or vice versa, depending on volume, but adding acid to a larger volume of base is generally safer for heat dissipation).

    • Observation: Watch for effervescence (

      
       gas). Wait for bubbling to cease before adding more.
      
  • Validation: Check pH using a universal indicator strip. Target pH: 6–9.

  • Final Disposal:

    • Label the container: "Neutralized Organic Sulfonate Waste."

    • Hand over to EHS/Hazardous Waste Management for incineration or treatment. Do not pour down the sink unless explicitly permitted by local wastewater regulations for neutralized non-toxic salts.

Visualization: Disposal Decision Tree

DisposalTree Waste Waste Generation Type State? Waste->Type Solid Solid Residue Type->Solid Liquid Liquid Solution Type->Liquid Dissolve Dissolve in Water Solid->Dissolve Neut Neutralize with 5% NaHCO3 Liquid->Neut Dissolve->Neut Check Check pH (Target 6-9) Neut->Check Label Label as Haz Waste (Neutralized) Check->Label

Caption: Decision tree for the safe neutralization and disposal of acidic sulfonate waste.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Remove contaminated clothing.[2][4][5] If skin is red or blistered, seek medical attention (chemical burn).

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[3][4] Remove contact lenses if present.[2][3][4][5] Immediate medical attention is required. [3]

  • Spill (Solid): Do not dry sweep (dust generation). Cover with weak base (soda ash) or inert absorbent, then scoop into a waste pail.

  • Spill (Liquid): Absorb with vermiculite or a commercial acid spill kit. Neutralize the area with bicarbonate solution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in 2-Hydroxy-4-methylbenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) .

This guide operates on the principle that HMBS is the kinetic product of m-cresol sulfonation, while its isomer (4-hydroxy-2-methylbenzenesulfonic acid) is the thermodynamic product. Controlling this equilibrium is the core of minimizing byproducts.

Topic: Identifying and Minimizing Byproducts in HMBS Synthesis Target Molecule: this compound (CAS: 22356-80-5) Precursor: m-Cresol (3-methylphenol)

Executive Summary: The Kinetic vs. Thermodynamic Challenge

In the sulfonation of m-cresol, the hydroxyl group (-OH) is the strongest directing group, directing incoming electrophiles (


) to the ortho and para positions.
  • Target (HMBS): Sulfonation at position 6 (ortho to -OH). This is the Kinetic Product , favored at lower temperatures due to the proximity of the activating -OH group (via hydrogen bonding with the sulfonating agent).

  • Major Byproduct (4-Isomer): Sulfonation at position 4 (para to -OH). This is the Thermodynamic Product , favored at higher temperatures or extended reaction times.

The Golden Rule: To maximize HMBS and minimize the 4-isomer, you must maintain Kinetic Control throughout the reaction and quench before rearrangement occurs.

Module 1: Reaction Optimization (Prevention)

Q1: My product contains high levels of the 4-isomer (para-sulfonated). How do I shift selectivity back to HMBS?

Diagnosis: The reaction temperature was likely too high or the reaction time too long, allowing the reversible sulfonation to shift toward the more stable thermodynamic product.

Corrective Protocol:

  • Temperature Control: Maintain the reaction temperature between 20°C and 60°C . Do not exceed 80°C.

    • Mechanism: The activation energy for ortho-sulfonation (HMBS) is lower than for para-sulfonation, but the para-isomer is more stable. Low heat traps the molecule in the local energy minimum (HMBS).

  • Quenching: Quench the reaction immediately upon consuming the starting material. Extended "soaking" times allow the sulfonic acid group to migrate from position 6 to position 4.

Q2: I am detecting disulfonated species (m-cresol-4,6-disulfonic acid). What parameters should I adjust?

Diagnosis: This indicates an overly aggressive sulfonating environment, likely due to excess sulfonating agent or "hot spots" during addition.

Corrective Protocol:

  • Stoichiometry: Limit the molar ratio of Sulfuric Acid (

    
    ) to m-Cresol to 1.05 : 1.0 . Avoid large excesses.
    
  • Reagent Choice: Use 96-98% Concentrated

    
      rather than Oleum (Fuming Sulfuric Acid).[1] Oleum contains free 
    
    
    
    , which is highly reactive and promotes disulfonation even at low temperatures.
  • Addition Rate: Add the acid dropwise to the m-cresol (or vice versa, depending on heat management) with vigorous stirring to prevent local concentration spikes.

Q3: The reaction yield is low, but byproducts are minimal. How do I drive conversion without heating?

Diagnosis: Water generated during sulfonation (


) is diluting the acid and slowing the reaction (equilibrium limitation).

Corrective Protocol:

  • Azeotropic Removal: Use a solvent capable of azeotropic water removal (e.g., 1,2-dichloroethane or similar chlorinated solvents compatible with sulfonation) to remove water as it forms. This drives the equilibrium to the right without requiring excessive heat.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the competition between the Kinetic (HMBS) and Thermodynamic pathways.

G Start m-Cresol (1-hydroxy-3-methylbenzene) Kinetic TARGET: HMBS (6-isomer / Ortho) Kinetic Product Start->Kinetic Low Temp (20-60°C) Fast Reaction Thermo BYPRODUCT: 4-Isomer (Para-sulfonated) Thermodynamic Product Start->Thermo High Temp (>100°C) Slow Reaction Kinetic->Thermo Rearrangement (Heat / Long Time) Disulfo BYPRODUCT: Disulfonated Species Kinetic->Disulfo Excess H2SO4 Oleum

Caption: Reaction coordinate showing the kinetic favorability of HMBS vs. the thermodynamic stability of the 4-isomer.

Module 3: Analytical Troubleshooting (Diagnosis)

Q4: How do I distinguish HMBS from the 4-isomer using HPLC?

Insight: Isomers often co-elute on standard C18 columns. The ortho position of the sulfonic acid in HMBS allows for intramolecular hydrogen bonding with the hydroxyl group, altering its polarity compared to the para isomer.

Recommended Method:

  • Column: Phenyl-Hexyl or Biphenyl stationary phase. These phases utilize

    
     interactions to separate aromatic isomers more effectively than C18.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Phosphoric Acid for UV only).

    • B: Acetonitrile.[2][3]

  • Gradient: Slow gradient (e.g., 5% B to 30% B over 20 mins).

  • Detection: UV at 270-280 nm .

Data Interpretation Table:

CompoundStructureElution Characteristic (Phenyl Column)
HMBS (Target)

at Pos 6 (Ortho)
Typically elutes later than 4-isomer due to intramolecular H-bonding reducing polarity relative to the mobile phase (check specific column data).
4-Isomer

at Pos 4 (Para)
Typically elutes earlier ; more exposed polar groups interact with aqueous phase.
m-Cresol Unreacted Starting MaterialElutes significantly later (much less polar).
Q5: How can I verify the structure using NMR?

Protocol:

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signal: Look for the aromatic proton coupling patterns.

    • HMBS (6-isomer): The protons at positions 3 and 5 are meta to each other. You will see two singlets (or very weak meta-coupling) for the aromatic protons because they are isolated by substituents.

    • 4-Isomer: The protons at positions 5 and 6 are ortho to each other. You will see a characteristic AB doublet system (coupling constant

      
       Hz).
      

Module 4: Purification & Workup (The Cure)

Q6: How do I remove residual Sulfuric Acid and inorganic salts?

Issue: Direct neutralization creates large amounts of sulfate salts (e.g.,


) which contaminate the product.

Corrective Protocol:

  • Liming Out (Classic Method):

    • Neutralize the reaction mixture with Calcium Carbonate (

      
      ) .
      
    • Result: HMBS forms a soluble Calcium salt, while excess Sulfuric Acid forms Calcium Sulfate (

      
      , Gypsum) , which precipitates out.
      
    • Filter off the solid

      
      .
      
    • Treat the filtrate with exactly 1 equivalent of Sodium Carbonate (

      
      ) to switch the salt to Sodium-HMBS, precipitating Calcium Carbonate (recycle this).
      
  • Recrystallization:

    • HMBS salts can often be recrystallized from water/ethanol mixtures. The 4-isomer usually has different solubility limits.

Q7: Can I separate the isomers if I have a mixture?

Strategy:

  • Fractional Crystallization: The salts of ortho- and para-sulfonic acids often have vastly different solubilities.

  • Magnesium Salt Method: Historically, the magnesium salt of the ortho-isomer (HMBS) is more soluble in water than the para-isomer. Evaporating the solution to a specific density and cooling may precipitate the para-isomer first, leaving HMBS in the mother liquor.

References

  • ChemicalBook. (2025).[4] this compound Properties and Synthesis. Retrieved from

  • SIELC Technologies. (2018). HPLC Separation of this compound. Retrieved from

  • BenchChem. (2025).[1][5] Byproducts formed during the sulfonation of phenol and cresols. Retrieved from

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2010). This compound dihydrate: Crystal structure and properties. Retrieved from

Sources

Technical Support Center: Purification of 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Hydroxy-4-methylbenzenesulfonic acid (HMBSA) is the kinetic product of the sulfonation of m-cresol.[1] In industrial and pharmaceutical contexts, it serves as a critical intermediate for stabilizers, electroplating additives, and API synthesis.

The purification of HMBSA is notoriously difficult due to three converging factors:

  • Isomeric Interference: The reaction produces a competitive thermodynamic isomer (4-hydroxy-2-methylbenzenesulfonic acid) if temperature control is lost.[1]

  • The "Sulfuric Trap": The molecule is highly hydrophilic, making separation from excess sulfuric acid (the reaction medium) challenging without forming intractable salts.

  • Oxidative Sensitivity: The phenolic moiety makes the compound prone to oxidation, leading to pink/red discoloration (quinone formation).

This guide moves beyond standard textbook advice, offering field-proven protocols to salvage batches and ensure high purity (>98%).

Diagnostic Decision Tree (Workflow)

Before attempting a fix, identify your bottleneck using the logic flow below.

PurificationLogic Start Start: Crude Reaction Mass CheckColor Issue: Product is Pink/Red? Start->CheckColor CheckSolid Issue: Product won't precipitate? CheckColor->CheckSolid No Action_Oxidation Action: Deoxygenation & EDTA Treatment CheckColor->Action_Oxidation Yes CheckPurity Issue: HPLC shows Isomer Impurity? CheckSolid->CheckPurity No (Solid obtained) Action_Salting Action: Salting Out (NaCl) or Ion Exchange CheckSolid->Action_Salting Yes (Gooey/Liquid) Action_Recryst Action: Kinetic Recrystallization (Water/HCl System) CheckPurity->Action_Recryst Yes (>2% Isomer) Final Final Product: White Crystalline Solid CheckPurity->Final No (Target Purity)

Figure 1: Diagnostic workflow for identifying the root cause of purification failure.

Technical Modules: Troubleshooting & Protocols

Module A: The Isomer War (Isolating the Kinetic Product)

The Science: Sulfonation of m-cresol is reversible.[1]

  • Kinetic Control (<100°C): Favors sulfonation at position 6 (ortho to -OH, para to -CH3), yielding your target: This compound .[1]

  • Thermodynamic Control (>120°C): The sulfonic group migrates to position 4 (para to -OH), yielding the impurity: 4-hydroxy-2-methylbenzenesulfonic acid .[1]

Troubleshooting:

  • Symptom: HPLC shows a split peak or a major impurity eluting immediately after the main peak.

  • Root Cause: Reaction temperature spiked or quench was too slow, allowing rearrangement.[1]

Corrective Protocol: Kinetic Recrystallization This method exploits the higher water solubility of the thermodynamic isomer to wash it away.

  • Dissolution: Dissolve the crude cake in minimum boiling water (approx. 0.8 mL per gram of solid).[1]

  • Acidification: Add concentrated HCl dropwise until the solution turns slightly turbid. The common ion effect (H+) suppresses the solubility of the sulfonic acid.

  • Cooling: Do not crash cool. Cool slowly to room temperature, then to 4°C.

    • Why? Rapid cooling entraps the more soluble isomer in the crystal lattice.

  • Filtration: Filter cold. Wash with ice-cold 2N HCl.[1]

    • Critical Step: Do not wash with pure water; the product will redissolve instantly.

Module B: Breaking the "Sulfuric Trap" (Removing H2SO4)

The Science: Because HMBSA is a strong acid (pKa < 1) similar to H2SO4, standard extraction into organics (DCM, Ethyl Acetate) fails. It stays in the water phase with the sulfuric acid.

Troubleshooting:

  • Symptom: Product is a wet, hygroscopic sludge that never dries; high sulfate ash content.

  • Root Cause: Residual H2SO4 is attracting atmospheric moisture.[1][2]

Corrective Protocol: The "Barium-Free" Ion Exchange Method Avoid the messy Barium/Calcium precipitation method (Liming) which traps product in gypsum sludge. Use a Weak Base Anion (WBA) resin.[1]

StepActionMechanism
1 Dilution Dilute reaction mass with water to <10% acid concentration.[1]
2 Loading Pass through a column containing WBA Resin (e.g., Amberlyst A21) in free base form.
3 Selective Elution Wash with water to remove non-ionic impurities (unreacted cresol).[1]
4 Displacement Elute with 4% NaOH or Ammonia .[1] H2SO4 binds tighter; HMBSA elutes first due to steric bulk.[1]
5 Conversion Pass the eluate through a Strong Acid Cation (SAC) resin (H-form) to convert the salt back to free acid.
Module C: The "Pink Sludge" (Oxidation Control)

The Science: The electron-rich phenol ring is easily oxidized to quinones, especially in the presence of trace iron (from steel reactors) or high pH.

Troubleshooting:

  • Symptom: White crystals turn pink/red upon exposure to air.[1]

  • Root Cause: Formation of m-toluquinone derivatives.[1]

Corrective Protocol: Deoxygenation & Chelation

  • Solvent Prep: All water used for recrystallization must be degassed (sparged with N2 for 20 mins).[1]

  • Chelation: Add 0.1% w/w Disodium EDTA to the crystallization mother liquor.[1] This sequesters Fe3+ ions that catalyze phenolic oxidation.[1]

  • Drying: Dry in a vacuum oven at <50°C under a nitrogen bleed. Never dry in an open air oven.

Quantitative Data: Solubility Profile

Understanding solubility is key to minimizing yield loss.[1]

SolventSolubility (25°C)Usage in Purification
Water Very High (>1000 g/L)Solvent (Must be acidified to reduce solubility)
20% HCl Moderate (~50 g/L)Best Wash Solvent (Common Ion Effect)
Ethanol HighGood for dissolving, bad for crystallizing
Toluene InsolubleAntisolvent (Use to crash out product from alcohols)
Dichloromethane InsolubleUse to extract unreacted m-cresol impurities

Frequently Asked Questions (FAQ)

Q1: My product is an oil, not a solid. What happened? A: You likely have "Oil-ing Out."[1] This occurs when the product separates as a second liquid phase rather than a crystal.

  • Fix: Re-heat the mixture until homogeneous. Add a seed crystal of pure HMBSA at the cloud point. Agitate vigorously (high shear) during cooling to induce nucleation.[1]

Q2: Can I use HPLC to distinguish the isomers? A: Yes, but a standard C18 column often fails to resolve them.[3]

  • Recommendation: Use a Phenyl-Hexyl column .[1] The pi-pi interactions with the aromatic ring provide better selectivity for positional isomers than hydrophobic interaction alone.

  • Mobile Phase: Methanol/Water (buffered to pH 2.5 with Phosphate).[1]

Q3: How do I store the purified acid? A: The free acid is extremely hygroscopic. Store in a desiccator over P2O5 or in a sealed container under Argon. If long-term storage is required, convert it to the Sodium or Ammonium salt, which are non-hygroscopic and stable.

References

  • Synthesis & Isomer Control

    • Separation of m- and p-Cresols from Coal-Tar Crude Carbolic Acid.[1] (Early foundational work on cresol sulfonation kinetics).[1]

    • Source: [1]

  • Purification & Industrial Process

    • CN102796029A: Clean synthesis process for sulfonic acid derivatives.[1] (Describes chlorosulfonic acid handling and centrifugal separation).

    • Source: [1]

  • Chemical Properties & Solubility

    • PubChem CID 89674: this compound.[1] (Physical properties and toxicity data).[1][4]

    • Source:

  • Isomer Separation (Chromatography)

    • HPLC Method for the Analysis and Separation of Cresol Isomers.[3] (Details the use of Phenyl stationary phases for cresol derivatives).

    • Source:

  • Acid Removal Techniques

    • US4454075A: Process for removing sulfuric acid from reaction mixtures.[1] (Industrial protocols for phase separation and amine extraction).

    • Source: [1]

Sources

Thermal and chemical stability of 2-Hydroxy-4-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22356-80-5 | Molecular Formula: C₇H₈O₄S[1][2]

Welcome to the Technical Support Hub. This guide is designed for pharmaceutical scientists and process chemists handling 2-Hydroxy-4-methylbenzenesulfonic acid (also known as 6-sulfo-m-cresol).[1] Unlike standard reagents, this compound possesses a dual functionality—a strong sulfonic acid group and an electron-rich phenolic ring—creating a unique stability profile that requires precise handling to prevent degradation or genotoxic impurity formation.[1]

Part 1: Thermal Stability & Stress Testing

Critical User Question: "Why does my sample decompose before melting?"

Technical Insight: While literature often cites a melting point of ≥300°C for the zwitterionic solid, this compound is thermally labile. The "melting" behavior observed is often a competition between phase transition and desulfonation (loss of SO₃).

The Mechanism: At elevated temperatures (>150°C), particularly in the presence of trace moisture or acidic protons, the sulfonic acid group becomes a leaving group.[1] This reaction is reversible but favors desulfonation at high heat, reverting the molecule to m-cresol and releasing sulfur oxides .[1]

Troubleshooting Guide: Thermal Analysis
IssueProbable CauseCorrective Action
Weight loss <100°C in TGA Hygroscopicity (Surface Water)Dry sample at 40°C under vacuum for 4h. This compound is highly hygroscopic.
Endotherm followed by Exotherm (DSC) Melting followed by DecompositionDo not use "melting point" as a purity indicator. Use HPLC or qNMR.[1]
Charring/Blackening Oxidative DegradationThe phenolic ring oxidizes rapidly at high T. Always conduct thermal stress tests under N₂.
Protocol: Thermal Stress Validation (TGA/DSC)
  • Sample Prep: Equilibrate 5–10 mg of sample in a hermetically sealed aluminum pan (pinhole lid).

  • Atmosphere: Purge with Nitrogen (50 mL/min) to distinguish oxidative degradation from thermal lysis.

  • Ramp Rate: 10°C/min from 30°C to 350°C.

  • Failure Criteria: Onset of weight loss (TGA) > 1% (excluding volatiles) indicates the upper limit of processing stability.

Part 2: Chemical Stability & Reactivity

Critical User Question: "Is this compound stable in aqueous solution?"

Answer: It depends heavily on pH and Temperature .[2]

  • Acidic pH (pH < 2): High risk of Desulfonation if heated. The high concentration of H⁺ facilitates the protonation of the ring carbon bearing the sulfonate group (ipso-substitution), leading to the expulsion of SO₃.[1]

  • Neutral/Basic pH: Generally stable as the sulfonate salt. However, the phenolic group (pKa ~10) will deprotonate at high pH, making the ring highly electron-rich and susceptible to oxidative coupling (browning).[1]

The Hidden Hazard: Sultone Formation (Genotoxicity Alert)

Warning for Drug Developers: Under dehydrating conditions (e.g., acid catalysis in non-aqueous solvents, lyophilization), the ortho-hydroxy and sulfonic acid groups can cyclize to form a sultone (specifically, a 5-membered cyclic sulfonate ester).[1]

  • Risk: Sultones are known alkylating agents and potential Genotoxic Impurities (GTIs) .

  • Detection: Monitor for new lipophilic peaks in HPLC that do not ionize in negative mode ESI-MS.

Diagram: Degradation & Sultone Formation Pathways

The following diagram illustrates the competing pathways of Desulfonation (hydrolytic instability) and Sultone Formation (dehydration risk).

StabilityPathways cluster_legend Pathway Key Compound 2-Hydroxy-4-methyl benzenesulfonic acid MCresol m-Cresol (Degradant) Compound->MCresol Desulfonation (Aq. Acid + Heat) Sultone Cyclic Sultone (Potential GTI) Compound->Sultone Dehydration (-H₂O) Salt Sulfonate Salt (Stable Form) Compound->Salt Base (NaOH) pH > 7 Quinone Quinone Species (Oxidation) Compound->Quinone Oxidizers / Air (High pH) Salt->Compound Acid (HCl) key1 Red Arrow = Degradation/Hazard key2 Green Arrow = Stabilization

Caption: Chemical fate of this compound showing desulfonation (hydrolysis), potential sultone formation (dehydration), and oxidation pathways.

Part 3: Analytical Troubleshooting (HPLC)

Critical User Question: "Why do I see peak tailing or splitting in HPLC?"

Root Cause:

  • Ionization State: The sulfonic acid group is strong (pKa < 0), but the phenolic -OH (pKa ~10) can partially ionize. Mixed ionization states cause peak broadening.

  • Interaction with Silanols: The sulfonic acid moiety can interact strongly with residual silanols on the stationary phase.

Optimized HPLC Method Parameters

To ensure sharp peak shape and accurate quantification:

ParameterRecommendationRationale
Column C18 with high carbon load (e.g., Zorbax SB-C18 or similar)"Sterically Protected" columns resist acid hydrolysis and reduce silanol activity.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3.0)Must be acidic. Low pH ensures the phenol remains protonated (neutral) and suppresses silanol ionization.
Mobile Phase B Acetonitrile (ACN)Methanol can sometimes react with activated sulfonic acids (esterification artifact). ACN is safer.
Diluent Mobile Phase ADissolving in pure water or methanol can lead to "solvent mismatch" peak distortion.
Detection UV @ 280 nmTargets the phenolic ring absorption.

Part 4: Storage & Handling Directives

  • Hygroscopicity Control: Store in a desiccator or tightly sealed container. Moisture absorption alters the weight basis for dosing and can catalyze hydrolysis over long periods.[1]

  • Avoid Metal Contact: Phenolic sulfonic acids can chelate trace metals (Fe, Cu), leading to colored complexes and accelerated oxidation.[1] Use glass or PTFE-lined equipment.[1]

  • Incompatibility:

    • Do NOT mix with: Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) unless specifically intending to synthesize the sulfonyl chloride; this reaction is exothermic and releases HCl.

    • Do NOT heat in: Dilute aqueous acid (e.g., 1M HCl at 80°C) → Causes rapid desulfonation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link]

  • Organic Syntheses. Preparation of Sultones (General Mechanism). Coll. Vol. 4, p.529 (1963). Retrieved from [Link]

Sources

Optimizing catalyst loading of 2-Hydroxy-4-methylbenzenesulfonic acid in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Catalyst Loading of 2-Hydroxy-4-methylbenzenesulfonic Acid (HMBSA)

Introduction: The HMBSA Catalyst Profile

Subject: this compound (HMBSA) CAS: 22356-80-5 (Isomer specific) / 6688-66-0 (General cresol sulfonic acid) Role: Strong Brønsted Acid Catalyst, Polymerization Monomer (Policresulen), Chiral Resolving Agent.[1][2]

Executive Summary: this compound (HMBSA) is a bifunctional aromatic acid often utilized as a milder, more water-soluble alternative to p-Toluenesulfonic acid (p-TsOH).[1][2] Its unique structure—featuring an electron-donating hydroxyl group ortho to the sulfonic acid moiety—modulates its acidity and solubility profile.[1] This guide addresses the critical parameters for optimizing HMBSA loading in organic synthesis (e.g., esterification, condensation) and polymerization reactions.

Module 1: Catalyst Loading & Reaction Kinetics

Q1: What is the optimal starting concentration for HMBSA in standard acid-catalyzed condensations?

A: For most homogeneous organic transformations (e.g., Fischer esterification, acetalization), the optimal loading range is 1.0 to 5.0 mol% relative to the limiting reagent.

  • Mechanism: HMBSA operates via specific acid catalysis.[1][2] The sulfonic acid group (

    
    ) protonates the electrophile (e.g., carbonyl oxygen), lowering the activation energy (
    
    
    
    ) for nucleophilic attack.[1][2]
  • Why not higher? Loadings >10 mol% often yield diminishing returns on rate (

    
    ) while exponentially increasing the risk of side reactions (e.g., ether formation, dehydration of alcohols to alkenes, or "tarring" due to oxidative polymerization of the phenolic ring).
    
  • Protocol: Start at 1.0 mol% . If conversion is <50% after 4 hours at reflux, increase to 2.5 mol%, then 5.0 mol%.

Q2: How does the hydroxyl group on HMBSA affect its catalytic activity compared to p-TsOH?

A: The phenolic hydroxyl group (


) at the ortho position introduces two key effects:
  • Electronic Modulation: The

    
     group is electron-donating by resonance, which slightly increases the electron density of the aromatic ring compared to p-TsOH.[1] This makes the sulfonate anion slightly less stable, theoretically making HMBSA a slightly weaker acid than p-TsOH, but still a "strong" acid (
    
    
    
    ).[1][2]
  • Solubility & Phase Transfer: The

    
     group significantly enhances water solubility.[1][2] In aqueous-organic biphasic systems, HMBSA partitions more strongly into the aqueous phase, which aids in catalyst recovery but may reduce reaction rates in purely hydrophobic phases unless a phase transfer agent is used.
    

Module 2: Experimental Optimization Workflow

Q3: How do I determine the "Break Point" where additional catalyst loading no longer improves yield?

A: You must perform a Loading vs. Initial Rate Screen .[1][2] Plotting the initial rate of reaction (


) against catalyst concentration 

typically yields a linear response that eventually plateaus.[2]

Experimental Protocol: Kinetic Loading Screen

  • Setup: Prepare 5 parallel reactions with HMBSA loadings of 0.5, 1.0, 2.5, 5.0, and 10.0 mol%.

  • Conditions: Maintain identical temperature (

    
    ) and solvent volume (
    
    
    
    ).
  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Analysis: Quantify conversion via HPLC or GC.

  • Interpretation:

    • Linear Region: Rate increases linearly with loading (Kinetic control).[1][2]

    • Plateau: Rate is limited by diffusion or mass transfer, not protonation.[1][2] Stop increasing loading here.

Visualizing the Optimization Logic

OptimizationWorkflow Start Start: Define Target Reaction Screen Screen Loading (0.5 - 5.0 mol%) Start->Screen Measure Measure Initial Rate (v0) Screen->Measure Decision Is Rate Linear? Measure->Decision Optimize Select Lowest Effective Load Decision->Optimize Yes (Plateau reached) CheckSide Check Side Products (HPLC/TLC) Decision->CheckSide No (Rate drops/Side rxn) ScaleUp Scale-Up Protocol Optimize->ScaleUp CheckSide->Screen Reduce Temp/Load

Caption: Logic flow for determining the Minimum Effective Concentration (MEC) of HMBSA to maximize yield while minimizing impurity formation.

Module 3: Troubleshooting Common Failures

Q4: My reaction mixture turned dark brown/black (charring). What happened?

A: This is a classic symptom of oxidative degradation or polymerization , likely involving the phenolic ring of the HMBSA itself or the substrate.

  • Cause: High catalyst loading (>10 mol%) combined with high temperature (>100°C) or strong oxidants.[1][2] The phenol group on HMBSA is susceptible to oxidation to quinones, which polymerize to form dark tars.

  • Solution:

    • Reduce loading to <2 mol% .

    • Perform the reaction under an inert atmosphere (

      
       or 
      
      
      
      ) to prevent aerobic oxidation of the phenol.
    • Switch to a lower boiling solvent (e.g., from Toluene to Acetonitrile) if kinetics allow.[1][2]

Q5: The reaction stalls at 60-70% conversion despite high catalyst loading.

A: This indicates Product Inhibition or Equilibrium Limitation , not a lack of catalyst.[1]

  • Water Poisoning: In esterifications, water is a byproduct.[1] HMBSA is highly hygroscopic.[1][2] If water accumulates, it solvates the protons (

    
    ), making them less available to activate the electrophile.
    
  • Solution: Do not add more catalyst. Instead, remove water physically (Dean-Stark trap, molecular sieves) or chemically (drying agents).[1]

Q6: I cannot remove the catalyst during workup; it contaminates the product.

A: Unlike lipophilic acids, HMBSA is very water-soluble.[1][2]

  • Standard Workup: Dilute the organic reaction mixture with an immiscible solvent (Ethyl Acetate or DCM) and wash 3x with saturated aqueous

    
     .[2]
    
  • Verification: The HMBSA converts to its sodium sulfonate salt, which partitions almost exclusively into the aqueous phase. Check the aqueous layer pH; it should remain basic (

    
    ).[2]
    

Module 4: Advanced Application – Policresulen Synthesis

Context: HMBSA is the monomer for Policresulen (a condensation polymer used in gynecology/dermatology).[2] In this specific reaction, HMBSA is the reactant, and the "loading" refers to the stoichiometry with formaldehyde.

Table 1: Stoichiometric Guidelines for Policresulen Synthesis

ParameterRecommended RatioEffect of Deviation
HMBSA : Formaldehyde 2 : 1 (Molar)Excess CH₂O: Cross-linking (gelation).Excess HMBSA: Short chains (dimers/trimers only).[1][2]
Acid Catalyst Auto-catalytic HMBSA provides the acidity.[1] No external acid needed usually.[1]
Temperature 80°C - 100°C <80°C: Slow condensation.>110°C: Sulfone formation/Charring.[1][2]
Reaction Time 4 - 6 Hours Extended time increases molecular weight distribution (MWD).[1][2]
Visualizing the Reaction Mechanism

ReactionMechanism cluster_conditions Critical Control Points HMBSA HMBSA (Monomer) (Nucleophile) Protonation Protonation of CH2O (Cat. by HMBSA -SO3H) HMBSA->Protonation Provides H+ Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Protonation Intermediate Benzylic Alcohol Intermediate Protonation->Intermediate Electrophilic Attack Policresulen Policresulen (Polymer) (-CH2- Bridge Formed) Intermediate->Policresulen Condensation (-H2O) Control1 Temp < 100°C (Prevents Oxidation)

Caption: Mechanistic pathway for the condensation of HMBSA with formaldehyde. The sulfonic acid group acts as an internal catalyst.

References

  • National Center for Biotechnology Information (2025). this compound (Compound Summary). PubChem.[1][2][3][4] Available at: [Link][1][2]

  • Zeng, K., et al. (2015). Silica-supported policresulen as a solid acid catalyst for organic reactions.[1][2][5][6] Chinese Journal of Catalysis, 36(9), 1596-1603.[1][2] Available at: [Link]

  • Albright, L. F. (2020). Albright's Chemical Engineering Handbook.[1][2] CRC Press.[1][2] (General reference on Sulfonic Acid Catalysis kinetics).

  • European Medicines Agency (2020). Policresulen: Assessment Report.[1][2] (Details on HMBSA monomer synthesis and polymerization conditions). Available at: [Link][1][2]

Sources

Common impurities found in commercial 2-Hydroxy-4-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Analytical Troubleshooting, and Remediation Audience: Researchers, Process Chemists, and QC Analysts Ticket Status: Open[1][2][3]

Introduction: The Kinetic vs. Thermodynamic Challenge

Welcome to the technical support hub for 2-Hydroxy-4-methylbenzenesulfonic acid (CAS: 22356-80-5).[1][2]

If you are working with this compound, you are likely navigating a classic case of kinetic vs. thermodynamic control . This compound is the kinetic product (ortho-sulfonation) of m-cresol.[1][3] The most persistent impurity you will encounter is its thermodynamic isomer (para-sulfonation), which forms if the synthesis temperature drifts too high or the reaction time is extended.[1][2]

This guide treats your experimental setup as a system to be debugged. Below are the protocols to identify, separate, and remove these impurities.

Module 1: Impurity Identification & Profiling

Q: What are the specific impurities I should look for in my CoA or HPLC trace?

A: You are primarily looking for "The Isomer" and "The Starting Material."[2] Use the table below to map your unknown peaks.

Impurity TypeCompound NameCASOrigin & MechanismDetection Note
Major Isomer 4-Hydroxy-2-methylbenzenesulfonic acid 7134-05-6Thermodynamic Product. Formed via sulfonation at the para position relative to the hydroxyl group.[1][2][3] Favored at high temperatures (>100°C).[3]Elutes after the target product on Reverse Phase (C18) due to higher hydrophobicity (less steric shielding of the OH).
Starting Material m-Cresol (3-Methylphenol) 108-39-4Incomplete Reaction. Residual starting material.[1][3]Distinct "tarry" odor.[3][4][5][6] Elutes significantly later (less polar) than sulfonic acids.[3]
By-Product m-Cresol-4,6-disulfonic acid N/AOver-Sulfonation. Occurs if excess oleum/H₂SO₄ is used.[1][3]Elutes very early (highly polar).[3] Often co-elutes with the solvent front.
Oxidation Methyl-p-benzoquinone 553-97-9Oxidation. Phenolic oxidation by-product.[1][3]Responsible for pink/brown coloration in aged samples.[3]
Inorganic Sulfuric Acid 7664-93-9Residual Reagent. Non-UV active (mostly).[1][3] Detectable via pH or conductivity.[3]
Q: Why does the 4-isomer form, and how do I prevent it?

A: The formation of the 4-isomer is a function of the reversibility of the sulfonation reaction.[1][2]

  • Kinetic Path (Target): Sulfonation at the ortho position (C6) is faster but sterically crowded. This yields your target: This compound .[1][3]

  • Thermodynamic Path (Impurity): Sulfonation at the para position (C4) is slower but yields a more stable, less sterically hindered product: 4-Hydroxy-2-methylbenzenesulfonic acid .[1][3]

Visualizing the Pathway:

G Cresol m-Cresol (Starting Material) Intermediate Transition State Cresol->Intermediate + H2SO4 Target Target Product (2-Hydroxy-4-methyl...) Kinetic (Ortho) Intermediate->Target Low Temp (<100°C) Short Time Impurity Major Impurity (4-Hydroxy-2-methyl...) Thermodynamic (Para) Intermediate->Impurity High Temp (>120°C) Long Time Target->Impurity Isomerization (Reversible) Disulfo Disulfonic Acid (Over-reaction) Target->Disulfo Excess Acid

Caption: Sulfonation pathways of m-cresol. High thermal energy overcomes the activation barrier for the para-isomer (red), reducing purity.[1][2]

Module 2: Analytical Troubleshooting

Q: My HPLC peaks for the isomers are co-eluting. How do I resolve them?

A: Standard C18 columns often fail to separate these positional isomers because their hydrophobicities are nearly identical.[3] You must exploit


-

interactions
.[3]

Protocol: Switch to a Phenyl-Hexyl Column

  • Stationary Phase: Replace C18 with a Phenyl-Hexyl or Biphenyl column.[3] The aromatic ring in the stationary phase interacts differently with the ortho vs. para substitution patterns.[2]

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (Low pH suppresses ionization of the sulfonic acid, keeping it neutral and retentive).[2]

    • B: Acetonitrile.[3][7][8]

    • Gradient: Shallow gradient (e.g., 5% B to 20% B over 20 minutes).

  • Result: The ortho isomer (Target) usually elutes before the para isomer (Impurity) due to intramolecular H-bonding between the OH and SO3H groups in the ortho isomer, which slightly alters its interaction with the phenyl phase.[2]

Q: I see a "Ghost Peak" eluting late in the run. What is it?

A: If the peak appears at a high organic percentage (e.g., >50% B), it is likely residual m-cresol or a sulfone dimer (formed by dehydration between two aromatic rings).[1][3]

  • Verification: Check the UV spectrum.[9] Sulfonic acids have a distinct shift compared to the non-sulfonated phenol. If the spectrum matches pure m-cresol, your workup (extraction) was insufficient.

Module 3: Purification & Remediation

Q: How can I remove the "Para" impurity (4-hydroxy-2-methyl...) from my batch?

A: Recrystallization is effective because the solubilities of the ortho and para isomers differ significantly in aqueous acid.[2]

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot water (approx. 80-90°C).[3]

  • Acidification: Add concentrated HCl dropwise. The para isomer is generally less soluble in high acid concentrations (common ion effect/suppression of ionization) than the ortho isomer.[2]

  • Cooling: Cool slowly to room temperature, then to 4°C.

  • Filtration: The precipitate is likely enriched in the impurity (if the impurity load is high) or the product (if the impurity load is low).[2] Note: You must test the solid vs. the filtrate by HPLC.

    • Experience Note: Often, the para isomer crystallizes out first as the less soluble "impurity fraction."[2] Filter this off; your target product remains in the mother liquor.

  • Concentration: Evaporate the mother liquor to obtain the purified target.

Q: My product has a pink/brown hue. Is it compromised?

A: This indicates oxidation of the phenolic ring to quinones . While visually alarming, the mass percentage is usually negligible (<0.1%).[2]

  • Fix: Dissolve in water and treat with activated charcoal (carbon) for 30 minutes at 50°C. Filter through Celite. The filtrate should be colorless or pale yellow.

Troubleshooting Logic Tree

Use this flow to diagnose purity issues in real-time.

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType Coelution HPLC Peaks Not Separated IssueType->Coelution Color Product is Pink/Brown IssueType->Color Goo Product is Sticky/Hygroscopic IssueType->Goo PhenylCol Switch to Phenyl-Hexyl Col Use 0.1% H3PO4 Coelution->PhenylCol Charcoal Carbon Treatment (Remove Quinones) Color->Charcoal Drying Residual H2SO4? Recrystallize from Water/HCl Goo->Drying

Caption: Decision matrix for common this compound quality issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link]

  • Cerfontain, H. (1968).[3] Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.[3] (Foundational text on kinetic vs. thermodynamic control in sulfonation).

  • Shimadzu Application Data. Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link][1][3][10]

Sources

Troubleshooting peak tailing in HPLC analysis of 2-Hydroxy-4-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in HPLC Analysis of 2-Hydroxy-4-methylbenzenesulfonic Acid (HMBSA)

Executive Summary & Chemical Context

To the Scientist: You are analyzing This compound (HMBSA) . This is not a standard "small molecule." It possesses a permanently charged sulfonic acid group (


) and a phenolic hydroxyl group (

) in an ortho configuration.

Why this molecule tails:

  • Anion Exclusion: At standard reversed-phase pH (2–4), the sulfonic acid is anionic. If your buffer ionic strength is too low, the molecule is electrostatically repelled from the pores of the stationary phase, causing band broadening that mimics tailing.

  • Metal Chelation: The ortho-hydroxy and sulfonic acid groups create a bidentate ligand site similar to salicylic acid. This moiety avidly chelates trace iron (

    
    ) in stainless steel frits and columns, causing severe, non-Gaussian tailing.
    
  • Hydrophobic Overload: Despite being polar, the benzene ring can cause Langmuirian adsorption overload on C18 phases at surprisingly low concentrations if the ionization isn't masked.

Module 1: Diagnostic Workflow (Q&A)

Q1: My peak tails significantly (


) even at low pH (pH 2.1). Isn't low pH supposed to suppress ionization? 
A:  Not for sulfonic acids.
  • The Science: The sulfonic acid group remains ionized (

    
    ) even at pH 1.0. Lowering pH suppresses the silanols of the column, but it does not protonate your analyte.
    
  • The Fix: You cannot fix this with pH alone. You must increase Ionic Strength .

  • Protocol: Increase your buffer concentration (e.g., Phosphate or Formate) from 10 mM to 50 mM . This shields the negative charge, reducing repulsion from residual silanols and allowing the hydrophobic core to interact properly with the C18 phase.

Q2: I increased buffer strength, but the tail persists. The tail looks "dragged out" rather than just asymmetrical. What now? A: This is the hallmark of Metal Chelation .

  • The Science: HMBSA acts as a siderophore (iron carrier). It binds to iron ions on the inlet frit or the column walls.

  • The Test (Self-Validating): Add 0.1% EDTA (disodium salt) to your aqueous mobile phase. If the peak shape sharpens immediately, your system has active metal sites.

  • The Fix: Switch to a PEEK-lined column or a "Glass-lined" column. Passivate your HPLC system with 30% Phosphoric Acid (remove the column first!).

Q3: The peak is broad and tails, but retention is very low (


). 
A:  You are suffering from "Phase Collapse" or "Dewetting."
  • The Science: HMBSA is highly polar. If you are using a standard C18 column with 95%+ aqueous mobile phase to get retention, the hydrophobic C18 chains effectively "mat down," expelling the mobile phase from the pores.

  • The Fix: Switch to a Polar-Embedded C18 (e.g., Amide-C18) or a HILIC mode. (See Module 2).

Module 2: The Mobile Phase Matrix

Select your approach based on the detector and column type.[1]

ParameterMethod A: Reversed-Phase (UV) Method B: Ion-Pairing (UV/Robust) Method C: HILIC (MS Compatible)
Primary Use General Purity / QCDifficult Separations / High RetentionLC-MS / High Sensitivity
Stationary Phase Polar-Embedded C18 (e.g., Waters SymmetryShield, Agilent Bonus-RP)Standard C18 (End-capped)HILIC Silica or Amide
Aqueous Component 50 mM Potassium Phosphate (pH 2.5)10 mM Tetrabutylammonium Hydroxide (TBA) + Phosphate Buffer pH 6.010-20 mM Ammonium Acetate (pH 5.8)
Organic Modifier Acetonitrile (Low %)Methanol (Higher %)Acetonitrile (90-95%)
Mechanism Hydrophobic interaction + Ionic shieldingIon-Pair formation (Neutral complex)Partitioning into water layer
Tailing Risk Moderate (Requires high salt)Low (Excellent shape)Low (But sensitive to water content)
Critical Protocol: Ion-Pairing Setup (Method B)

Use this if standard RP fails.

  • Equilibration: Flush column with mobile phase (MP) for at least 60 column volumes . The TBA reagent must saturate the stationary phase surface.

  • Temperature: Maintain strictly at 35°C or 40°C. Ion-pairing is highly temperature-sensitive; fluctuations cause retention time drift.

  • Dedicated Column: Once a column is used for Ion-Pairing, never use it for standard RP again. The reagent is nearly impossible to remove completely.

Module 3: Advanced Troubleshooting Visualized

Figure 1: The Tailing Decision Tree

Caption: Logical workflow to isolate the root cause of HMBSA peak tailing based on retention behavior and peak morphology.

HMBSA_Troubleshooting Start START: Peak Tailing Observed (Tf > 1.5) CheckRetention Check Retention Factor (k) Start->CheckRetention LowRet Low Retention (k < 1.0) CheckRetention->LowRet Elutes near void HighRet Good Retention (k > 2.0) CheckRetention->HighRet Retained but ugly Dewetting Diagnosis: Phase Dewetting (Pore exclusion) LowRet->Dewetting CheckShape Check Peak Morphology HighRet->CheckShape Action1 Action: Switch to Polar-Embedded C18 or HILIC Dewetting->Action1 Shoulder Shoulder / Split Peak CheckShape->Shoulder DragTail Long Asymptotic Tail CheckShape->DragTail SolventEffect Diagnosis: Solvent Mismatch (Sample in 100% MeOH?) Shoulder->SolventEffect Chelation Diagnosis: Metal Chelation (Salicylate effect) DragTail->Chelation Action2 Action: Dissolve sample in Mobile Phase SolventEffect->Action2 Action3 Action: Add EDTA or Use PEEK Hardware Chelation->Action3

Module 4: Sample Preparation Protocols

The "Dilution Test" (Self-Validating Step): To confirm if your tailing is due to Mass Overload (Langmuir Isotherm saturation):

  • Prepare your standard sample at Target Concentration (

    
    ).
    
  • Prepare a 1:10 dilution (

    
    ).
    
  • Inject both.

  • Analysis: If the Tailing Factor (

    
    ) improves significantly (e.g., drops from 1.8 to 1.1) in the diluted sample, you are overloading the column capacity.
    
    • Correction: Increase column diameter or switch to a high-surface-area column (e.g., fully porous vs. core-shell).

Solvent Mismatch Correction:

  • Avoid: Dissolving HMBSA in pure Methanol or DMSO if your mobile phase is 90% Water. This creates a "plug" of strong solvent that travels down the column, distorting the peak.

  • Requirement: The sample solvent must match the initial Mobile Phase conditions (

    
     organic content).
    

References

  • Separation of Aromatic Sulfonic Acids. SIELC Technologies. (Methodology for this compound using Primesep columns).

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. (Guide on silanol interactions and tailing factors).

  • Ion Pair Chromatography - Differentiating Alkyl Sulfonates. Shimadzu. (Mechanisms of ion-pairing for charged analytes).

  • HILIC Separation of Aromatic Acids. SIELC Technologies. (Alternative modes for polar acid retention).

  • Peak Tailing in HPLC: Causes and Solutions. Chrom Tech, Inc. (General troubleshooting for secondary interactions).

Sources

Overcoming solubility limitations of 2-Hydroxy-4-methylbenzenesulfonic acid in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) . It addresses the inherent solubility mismatch between this highly polar sulfonic acid and non-polar solvents (e.g., toluene, hexane, chloroform) often required in organic synthesis and drug development.

Ticket Subject: Overcoming Solubility Limitations of this compound (CAS: 22356-80-5) Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Profile

The Challenge: this compound (HMBS) is a "hard" polar molecule.[1][2] Its structure features a sulfonic acid group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and a phenolic hydroxyl group (

) attached to a toluene scaffold.[2] These groups create a dense network of hydrogen bonds and ionic potential, rendering the molecule highly water-soluble but virtually insoluble in non-polar matrices like hexane or toluene.[1][2]

The Solution: To introduce HMBS into a non-polar environment, you must mask its polarity.[3] This is achieved not by dissolving the molecule per se, but by engineering a supramolecular complex or utilizing phase transfer mechanics .[3]

PropertyValue / Description
CAS Number 22356-80-5
Molecular Weight 188.20 g/mol
Polarity Profile High (Hydrophilic/Lipophobic)
pKa (Predicted) ~ -0.43 (Sulfonic acid), ~10 (Phenol)
Native Solubility Water (High), Methanol (Moderate), Toluene (Negligible), Hexane (Insoluble)

Troubleshooting Guide (Q&A)

Case 1: "I need to use HMBS as an acid catalyst in anhydrous Toluene, but it just sits at the bottom of the flask."

Diagnosis: HMBS is lipophobic.[1][2][3] In toluene, it aggregates due to strong intermolecular hydrogen bonding, preventing interaction with your reactants.[3] Solution: In-Situ Formation of Lipophilic Ammonium Salts. By neutralizing the sulfonic acid with a lipophilic amine (e.g., Dodecylamine or Trioctylamine), you create a "greasy" ion pair. The long alkyl chains of the amine solvate the polar sulfonate head, dragging it into the non-polar bulk.

  • Why it works: The ionic bond between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    is strong enough to prevent dissociation in non-polar media, effectively turning HMBS into a surfactant-like molecule similar to Dodecylbenzenesulfonic acid (DBSA).[2]
  • See Protocol A below.

Case 2: "I am running a biphasic reaction (Water/Chloroform) and need HMBS to react with an organic soluble intermediate."

Diagnosis: The HMBS is trapped in the aqueous phase, while your substrate is in the organic phase. The reaction rate is diffusion-limited at the interface.[1][2] Solution: Phase Transfer Catalysis (PTC). Use a Quaternary Ammonium Salt (Quat), such as Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Bromide (TBAB).[1][2]

  • Mechanism: The Quat cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) pairs with the HMBS anion (
    
    
    
    ) in the aqueous phase.[2] This ion pair (
    
    
    ) is lipophilic enough to cross into the chloroform layer, react, and release the product.
  • See Protocol B below.

Case 3: "I cannot add amines or catalysts; I need pure HMBS in a non-polar solvent for analysis."

Diagnosis: Direct solubilization is thermodynamically unfavorable without additives.[1][2][3] Solution: Cosolvent Bridging or Derivatization.

  • Cosolvent: Predissolve HMBS in a minimum volume of Tetrahydrofuran (THF) or 1,4-Dioxane.[1][2] These are miscible with toluene and can "carry" the HMBS into solution, provided the final concentration isn't too high.[3]

  • Derivatization: If the acidic proton is not required, convert HMBS to its methyl ester or silyl ether derivative to permanently cap the polar groups.[3]

Experimental Protocols

Protocol A: Preparation of Lipophilic HMBS-Amine Catalyst

Use this for homogeneous catalysis in non-polar solvents.[1][2]

Reagents:

  • HMBS (1.0 eq)[1][2]

  • Lipophilic Amine: Octylamine (for moderate solubility) or Tridodecylamine (for maximum hydrophobicity) (1.0 eq)[1][2]

  • Solvent: Toluene or Dichloromethane (DCM)[1][2]

Steps:

  • Suspension: Suspend 10 mmol of HMBS in 20 mL of the non-polar solvent (it will not dissolve).

  • Addition: Add 10 mmol (1.0 eq) of the lipophilic amine dropwise while stirring vigorously.

    • Observation: The suspension should clear as the amine reacts with the sulfonic acid to form the soluble sulfonate-ammonium salt.[2]

    • Exotherm Warning: This is an acid-base reaction; slight heat will be generated.[1][2][3]

  • Drying (Optional): If strict anhydrous conditions are needed, add activated molecular sieves (3Å) to the resulting clear solution for 30 minutes.

  • Usage: Use this solution directly in your reaction.[1][2][3] The active species is now the HMBS-Ammonium ion pair .[1][2]

Protocol B: Phase Transfer Catalysis (PTC) Setup

Use this for biphasic nucleophilic substitutions or oxidations.[1][2]

Reagents:

  • Aqueous Phase: HMBS dissolved in water (or buffered solution).[1][2][3]

  • Organic Phase: Substrate dissolved in Chloroform/Toluene.[1][2][3]

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (5-10 mol%).[1][2][3]

Steps:

  • Dissolution: Dissolve HMBS in the minimum amount of water necessary.[1][2][3]

  • Mixing: Layer the organic phase containing your substrate over the aqueous phase.[1][2][3]

  • Catalyst Addition: Add 5-10 mol% of TBAHS to the reaction vessel.

  • Agitation: Stir vigorously (>1000 RPM). High shear is critical to maximize the interfacial surface area where the ion-exchange occurs.[1][2]

    • Note: The TBA cation will shuttle the HMBS anion into the organic layer.[3]

  • Monitoring: Monitor the organic layer by TLC/HPLC. As the reaction proceeds, the HMBS anion is consumed or cycled back.[3]

Visualizing the Mechanisms

Diagram 1: Lipophilic Salt Solubilization Strategy

This diagram illustrates how a lipophilic amine (Octylamine) neutralizes the polar HMBS, forming a "greasy" shell that allows solvation in Toluene.[3]

LipophilicSolubilization cluster_insoluble Insoluble Phase cluster_soluble Soluble Organic Phase HMBS HMBS (Solid) Polar Head (-SO3H) Complex Supramolecular Ion Pair [R-SO3-][H3N-R']+ (Soluble) HMBS->Complex Acid-Base Reaction Amine Lipophilic Amine (Octylamine) Hydrophobic Tail Amine->Complex Neutralization Solvent Non-Polar Solvent (Toluene) Complex->Solvent Solvation via Alkyl Tails

Caption: Mechanism of solubilizing HMBS via lipophilic amine neutralization. The hydrophobic tails of the amine shield the polar sulfonate head group.

Diagram 2: Phase Transfer Catalysis Cycle

This diagram details the shuttle mechanism where a Quaternary Ammonium catalyst transports HMBS from the aqueous phase to the organic phase.[3]

PTC_Cycle cluster_aqueous Aqueous Phase (Water) cluster_organic Organic Phase (Toluene/CHCl3) HMBS_Aq HMBS Anion (Reactive) IonPair [Q+][HMBS-] (Lipophilic Pair) HMBS_Aq->IonPair Extraction by Q+ Q_Aq Q+ (Catalyst) Q_Aq->IonPair Ion Pairing Product Product IonPair->Product Reaction Product->Q_Aq Q+ Returns (Regeneration) Substrate Substrate Substrate->Product + Reactant

Caption: The Phase Transfer Cycle. Q+ (Quaternary Ammonium) acts as a shuttle, pulling the HMBS anion into the organic phase to react with the substrate.

Solubility & Compatibility Matrix

Solvent SystemHMBS Solubility (Native)HMBS + Octylamine (1:[1][2]1)HMBS + TBAHS (PTC)Application
Water SolubleEmulsion/InsolubleSolubleAqueous reactions
Methanol SolubleSolubleSolublePolar organic synthesis
Toluene Insoluble Soluble Soluble (via Transfer) Acid Catalysis
Hexane InsolubleSparingly Soluble*InsolublePrecipitation/Wash
Dichloromethane InsolubleSolubleSolubleExtraction/Synthesis
THF SolubleSolubleSolubleCosolvent bridging

*Note: For Hexane solubility, longer chain amines (e.g., Tridodecylamine) are required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis.[1][2][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[2][3] (Foundational text on PTC mechanics).

  • Higuchi, W. I., & Misra, J. (1962). Solubilization in nonpolar solvents.[2][3][4] Influence of the chain length of solvent on the solubilization of water by dioctyl sodium sulfosuccinate. Journal of Pharmaceutical Sciences. (Reference for reverse micelle/surfactant solubilization principles).

Sources

Technical Support Center: Optimizing 2-Hydroxy-4-methylbenzenesulfonic Acid Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Catalytic Efficiency & Process Optimization Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) acts as a specialized Brønsted acid catalyst.[1] While structurally similar to p-Toluenesulfonic acid (pTSA), the presence of the phenolic hydroxyl group (-OH) at the ortho position relative to the methyl group introduces unique electronic and physical properties. It offers higher water solubility and potential for hydrogen-bonding interactions, but it also presents distinct stability challenges—specifically oxidative sensitivity—that standard sulfonic acids do not.[1]

This guide addresses the three most common bottlenecks in HMBS catalysis: Equilibrium Stagnation , Phase Incompatibility , and Oxidative Degradation .

Module 1: Breaking the Equilibrium Barrier (Kinetics & Thermodynamics)

User Symptom: "My esterification/condensation reaction stalls at 60-70% conversion, even with excess catalyst."

Technical Diagnosis: This is rarely a catalyst failure; it is a thermodynamic limitation.[1] HMBS catalyzes the forward and reverse reactions equally.[1] In esterification, water production drives the reverse hydrolysis. Furthermore, the phenolic -OH of HMBS can hydrate, reducing the effective concentration of the active anhydrous acid species.

Troubleshooting Protocol
VariableOptimization StrategyMechanism of Action
Water Removal Azeotropic Distillation (Dean-Stark) or Soxhlet Extraction with Molecular Sieves (3Å/4Å).[1]Physically removes water, shifting equilibrium to the right (Le Chatelier’s Principle).[1]
Solvent Choice Switch to Toluene or Xylene (hydrophobic, high-boiling).[1] Avoid alcohols or wet ethers.[1]Creates a biphasic system where water is excluded from the organic reaction phase.[1]
Catalyst Loading Increase from 1 mol% to 5-10 mol% .Compensates for catalyst deactivation due to hydration of the sulfonic acid head group.[1]
The "Dry-Run" Validation Step

Before assuming the catalyst is dead, perform a Karl Fischer titration on your reaction solvent. If water content is >0.1%, the catalyst is simply hydrating rather than protonating your substrate.

Module 2: Solubility & Phase Contact (The Interface Problem)

User Symptom: "The catalyst forms a gummy residue at the bottom of the flask and doesn't dissolve in my non-polar substrate."

Technical Diagnosis: Unlike pTSA, HMBS is highly polar due to the additional hydroxyl group. In highly non-polar solvents (e.g., Hexane, Heptane), it will phase-separate, drastically reducing the active surface area.

Solubility Decision Matrix

Q1: Is your reaction temperature >80°C?

  • YES: The HMBS should melt (MP ~100°C range depending on hydration) or disperse.[1] Ensure vigorous agitation (>500 RPM) to create an emulsion.[1]

  • NO: You need a co-solvent or a Phase Transfer Catalyst (PTC).[1]

Recommended Workflows:

  • The "Homogeneous Spike" Method: Dissolve HMBS in a minimum amount of Acetonitrile or 1,4-Dioxane before adding it to the non-polar reaction mixture.[1] This "carrier solvent" disperses the acid.[1]

  • Solid-Supported Variant: If solubility remains an issue, consider adsorbing HMBS onto Silica Gel or using a polymer-supported equivalent.[1] This increases surface area and prevents "gumming."[1]

Module 3: Thermal Stability & Oxidative Degradation

User Symptom: "The reaction mixture turns dark brown/black rapidly, and the impurity profile is messy."

Technical Diagnosis: This is the critical differentiator between HMBS and pTSA.[1] The phenolic ring in HMBS is electron-rich and susceptible to oxidation, especially at high temperatures (>120°C) or in the presence of air. The "darkening" is often the formation of quinones or polymerized phenolic species, which can act as radical scavengers or inhibitors.

Prevention Protocol
  • Inert Atmosphere (Mandatory): Always run HMBS reactions under a strict Nitrogen or Argon blanket .[1]

  • Temperature Ceiling: Do not exceed 110°C unless absolutely necessary. If higher temperatures are required for kinetics, use a vacuum to lower the boiling point of the solvent.

  • Antioxidant Additive: In extreme cases, adding a trace amount (ppm level) of BHT (butylated hydroxytoluene) can prevent the oxidative degradation of the HMBS catalyst itself without interfering with acid catalysis.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when catalytic efficiency drops.

HMBS_Troubleshooting Start Issue: Low Conversion/Yield Check_Color Is the reaction mixture dark/black? Start->Check_Color Oxidation Diagnosis: Oxidative Degradation of Phenolic Ring Check_Color->Oxidation Yes Check_Water Is water a byproduct (e.g., Esterification)? Check_Color->Check_Water No Solution_Ox Action: Purge with N2/Ar Add Antioxidant (BHT) Reduce Temp <110°C Oxidation->Solution_Ox Equilibrium Diagnosis: Thermodynamic Equilibrium Limit Check_Water->Equilibrium Yes Check_Phase Is catalyst dissolved? Check_Water->Check_Phase No Solution_Eq Action: Dean-Stark Trap Soxhlet w/ Mol Sieves High-Boiling Solvent Equilibrium->Solution_Eq Phase_Issue Diagnosis: Phase Separation (Low Active Surface Area) Check_Phase->Phase_Issue No Solution_Phase Action: Add Co-solvent (MeCN) or Increase RPM >500 Phase_Issue->Solution_Phase

Caption: Decision tree for diagnosing low efficiency in HMBS-catalyzed reactions.

Mechanism of Action: The Proton Transfer Cycle

Understanding how HMBS works helps in selecting the right conditions.[1] The sulfonic acid group (-SO₃H) is the active site, but the phenolic group (-OH) influences the local polarity.

Reaction_Mechanism HMBS HMBS Catalyst (R-SO3H) Complex Activated Complex (Protonated Carbonyl) HMBS->Complex Protonation (H+) Substrate Substrate (Carbonyl) Substrate->Complex Product Ester/Product + Water Complex->Product Nucleophilic Attack & Elimination Product->HMBS Regeneration (H+ release)

Caption: Simplified catalytic cycle. Note that water accumulation inhibits the regeneration step.

Frequently Asked Questions (FAQ)

Q: Can I use HMBS as a direct replacement for pTSA? A: Generally, yes.[1] However, HMBS is slightly more polar and more prone to oxidation.[1] If your product is sensitive to oxidation or if color purity is critical (e.g., API synthesis), ensure you use an inert atmosphere.[1] HMBS is often preferred when higher water solubility is required for workup removal.[1]

Q: How do I remove HMBS after the reaction? A: Due to the extra -OH group, HMBS is very water-soluble.

  • Cool the reaction mixture.

  • Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate) .[1][2] This converts HMBS to its sodium salt, which partitions instantly into the aqueous phase.

  • Verify removal by checking the pH of the aqueous wash (should remain basic).[1]

Q: My HMBS catalyst is a wet paste. Can I still use it? A: Commercial HMBS often comes as a hydrate or solution.[1] If you need anhydrous conditions (e.g., for esterification), you must dry it.[1][2]

  • Method: Dissolve in toluene and reflux with a Dean-Stark trap to azeotropically remove the water before adding your substrate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound.[1] Retrieved from [Link]

  • Siril, P. F., et al. (2009). Optimising catalytic properties of supported sulfonic acid catalysts.[1] Applied Catalysis A: General. Retrieved from [Link]

Sources

Storage conditions to prevent degradation of 2-Hydroxy-4-methylbenzenesulfonic acid

[1]

Welcome to the Technical Support Center. This guide is designed for researchers handling 2-Hydroxy-4-methylbenzenesulfonic acid (CAS: 22356-80-5).[1] Unlike generic chemical safety sheets, this document addresses the specific instability vectors of this molecule: the oxidation susceptibility of its phenolic moiety and the aggressive hygroscopicity of its sulfonic acid group.

Module 1: Critical Storage Parameters

The "Gold Standard" Protocol

To prevent the common "pinking" (oxidation) or "liquefaction" (hygroscopicity) of HMBS, you must control three environmental variables simultaneously: Oxygen, Moisture, and Light. [1]

Recommended Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Refrigerated) Lowers kinetic energy, significantly slowing the auto-oxidation of the phenolic hydroxyl group [1].[1]
Atmosphere Inert Gas (Argon/N₂) Critical: The phenolic ring is electron-rich and prone to radical attack by atmospheric oxygen, leading to quinone formation (color change) [2].[1]
Humidity <30% RH / Desiccator Sulfonic acid groups are potent proton donors and highly hygroscopic.[1] They will strip moisture from the air, altering the effective molecular weight [3].
Container Amber Glass + Parafilm Amber glass blocks UV light (which catalyzes oxidation).[1] Parafilm creates a secondary seal against moisture ingress.[1]
The Degradation Pathway (Visualized)

The following diagram illustrates why these specific conditions are required based on the molecule's functional groups.

HMBS_DegradationHMBSThis compound(White Crystalline Powder)QuinoneOrtho/Para-Quinones(Pink/Brown Discoloration)HMBS->Quinone Phenolic OxidationHydrateHMBS-Hydrate(Sticky/Gooey Texture)HMBS->Hydrate H-BondingO2Atmospheric O2(Oxidizer)O2->QuinoneUVUV Light(Catalyst)UV->QuinoneH2OMoisture(Hygroscopicity)H2O->HydrateMW_ErrorMolar ConcentrationError in AssaysQuinone->MW_ErrorHydrate->MW_Error

Figure 1: Mechanistic pathways of HMBS degradation.[1] The phenolic group drives oxidative discoloration, while the sulfonic acid group drives moisture absorption.[1]

Module 2: Troubleshooting & Diagnostics

Issue 1: "My powder has turned pink or light brown."

Diagnosis: Oxidative Degradation.[1][2] The hydroxyl group at the ortho position (relative to the sulfonic acid) or para (relative to the methyl) has undergone oxidation, likely forming quinoid structures.[1] This is common in phenols stored without inert gas [4].[1]

  • Is it usable?

    • For qualitative work: Likely yes, if the color is faint.[1]

    • For quantitative HPLC/MS standards: NO. The impurity profile has changed, and the effective concentration of the active acid is reduced.

    • Action: Check purity via HPLC (UV detection at 210/254 nm). If purity is <98%, recrystallize or discard.[1]

Issue 2: "The material is clumping or looks wet."[1]

Diagnosis: Hygroscopic Failure.[1] The container seal was compromised. Sulfonic acids can absorb enough water to dissolve themselves (deliquescence).[1]

  • Is it usable?

    • Strictly: No, because you cannot accurately calculate the molarity without knowing the exact water content (Karl Fischer titration required).[1]

    • Salvage Protocol: If you have access to a vacuum oven, dry the material at 40–50°C under high vacuum over P₂O₅ overnight. Re-weigh to confirm mass loss.

Module 3: Handling & Experimental Protocols

Protocol: Weighing Hygroscopic HMBS

Avoid weighing this compound on an open benchtop on humid days.[1]

  • Preparation: Equilibrate the container to room temperature before opening to prevent condensation on the cold solid.

  • Environment: Ideally, use a glove box (N₂ atmosphere). If unavailable, use a "Glove Bag" or work quickly.

  • Technique:

    • Flush the stock bottle with Argon/Nitrogen immediately after removing the aliquot.

    • Do not return unused powder to the stock bottle.

Protocol: Reconstitution & Solution Stability

HMBS is highly soluble in water and polar organic solvents (methanol, DMSO).[1]

  • Solvent Choice: Water (Milli-Q) or Methanol.[1]

  • pH Warning: This is a strong acid.[1] A 10% aqueous solution will have a pH < 1.[1] Ensure your downstream buffer capacity is sufficient to neutralize it if used in biological assays.[1]

  • Solution Storage:

    • Do not store dilute aqueous solutions. The dissolved oxygen in water will accelerate phenolic oxidation.[1]

    • Best Practice: Prepare fresh. If storage is mandatory, freeze at -20°C in aliquots, protected from light.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store HMBS in a plastic container? A: Polypropylene (PP) is generally acceptable, but glass is preferred for long-term storage.[1] Sulfonic acids are corrosive; ensure the cap liner is Teflon (PTFE) or similar chemical-resistant material.[1] Avoid metal spatulas or containers, as the acid will corrode them, introducing metal ion contaminants (e.g., Fe³⁺), which ironically catalyze further oxidation of the phenol group [5].[1]

Q: Does the color change affect the biological activity? A: It depends on the target. If you are studying oxidative stress or redox-sensitive pathways, the presence of quinones (the degradation product) can produce false positives or toxicity unrelated to the parent HMBS molecule.[1]

Q: How do I dispose of degraded HMBS? A: Treat as a corrosive acidic waste.[1] Neutralize with sodium bicarbonate solution before disposal if required by local EHS regulations, or dispose of in the dedicated "Acidic Organic" waste stream.

References

  • PubChem. (n.d.).[1][3][4] this compound (Compound).[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • Burton, G. W., & Ingold, K. U. (1986).[1] Autoxidation of biological molecules.[1] 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro.[1] Journal of the American Chemical Society. (Contextual reference for phenolic oxidation mechanisms).

  • Pharmaffiliates. (n.d.). This compound Storage Guidelines. Retrieved from [Link][1]

Technical Support Center: Resolving Emulsion Formation in 2-Hydroxy-4-methylbenzenesulfonic Acid Workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of the Problem

Why is this happening? 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) is an amphiphilic molecule.[1][2] It possesses a hydrophobic toluene core and two hydrophilic functional groups: a sulfonic acid (


) and a phenolic hydroxyl (

).[1][2]

In an aqueous reaction mixture (typically acidic from sulfonation), HMBS acts as an anionic surfactant (hydrotrope).[1][2] When you attempt to extract unreacted starting materials (e.g.,


-cresol) or byproducts using an organic solvent (DCM, Ethyl Acetate, or Toluene), HMBS lowers the interfacial tension between the aqueous and organic phases. This stabilizes droplets of the organic solvent within the water (or vice versa), creating a stable emulsion that resists gravity separation.

The Golden Rule: Do not attempt to extract the product (HMBS) into a standard organic solvent from water. It is too polar. The extraction step is likely intended to remove non-polar impurities. If the emulsion is intractable, you must switch strategies from separation to saturation.

Diagnostic Q&A: Identify Your Scenario

Q1: The entire mixture is a milky, opaque suspension with no visible layer boundary. What is this?

  • Diagnosis: This is a "Tight Emulsion" (Macro-emulsion).[1][2] The droplet size is small (<10 µm), stabilized by the surfactant activity of HMBS.

  • Immediate Action: Do not shake further. Proceed to Protocol A (Salting Out) .

Q2: I see three layers: organic on top, aqueous on bottom, and a messy "rag layer" in the middle. Is this an emulsion?

  • Diagnosis: Yes, this is a particulate-stabilized emulsion (Pickering Emulsion).[1][2] It is likely caused by precipitated inorganic salts (sodium sulfate/sulfite) or oligomeric byproducts trapping the solvent interface.[2]

  • Immediate Action: Proceed to Protocol B (Filtration/Centrifugation) .

Q3: I am trying to extract the HMBS product into the organic layer, but nothing is moving. The layers are clear but the yield is zero.

  • Diagnosis: This is not an emulsion; it is a partition coefficient error. HMBS is highly water-soluble.[1][2]

  • Immediate Action: Stop extraction. Proceed to Protocol C (Precipitation Isolation) .

Troubleshooting Logic Flow

The following workflow illustrates the decision process for resolving the emulsion based on the physical state of the mixture.

Emulsion_Resolution Start Start: Emulsion Detected CheckType Analyze Phase Boundary Start->CheckType RagLayer Rag Layer (Solids visible) CheckType->RagLayer Solids/Debris Milky Milky/Opaque (Tight Emulsion) CheckType->Milky Cloudy/No Interface Filter Protocol B: Vacuum Filtration (Celite Pad) RagLayer->Filter Salt Protocol A: Salting Out (Add NaCl to Saturation) Milky->Salt CheckSep Did layers separate? Filter->CheckSep CheckSep2 Did layers separate? Salt->CheckSep2 Success Proceed to Phase Separation CheckSep->Success Yes Fail Emulsion Persists CheckSep->Fail No CheckSep2->Success Yes CheckSep2->Fail No Centrifuge High-Speed Centrifugation (3000-5000 rpm) Fail->Centrifuge Centrifuge->Success Separated Reset Protocol C: Evaporation & Crystallization Centrifuge->Reset Failed

Figure 1: Decision tree for troubleshooting emulsions during HMBS workup. Blue nodes represent decision points; Green/White nodes represent active protocols.

Detailed Protocols

Protocol A: The "Salting Out" Method (Chemical Break)

Mechanism: Increasing the ionic strength of the aqueous phase compresses the electrical double layer surrounding the emulsified droplets and "salts out" the organic surfactant (HMBS), forcing it to behave less like a surfactant and more like a solute, or precipitating it entirely.[3]

Step-by-Step:

  • Preparation: Prepare a saturated brine solution (NaCl in water, ~360 g/L).

  • Addition: Add the saturated brine to your separatory funnel containing the emulsion. A ratio of 1:4 (Brine:Emulsion) is usually sufficient.[1][2]

  • Agitation: Swirl gently (do not shake vigorously).[1][2]

  • Observation: Allow to sit for 10-15 minutes.

  • Escalation: If separation does not occur, add solid NaCl directly to the funnel until the aqueous layer is saturated (undissolved salt visible at the bottom). The density difference will increase, driving phase separation.

Scientific Note: Sulfonic acids are often isolated as their sodium salts.[1][2] Adding massive amounts of Na+ may cause the sodium sulfonate salt of HMBS to precipitate. This is actually desirable (see Protocol C).

Protocol B: Filtration of Pickering Emulsions (Physical Break)

Mechanism: Solid particles (impurities, oligomers) accumulate at the interface, creating a physical barrier that prevents droplets from coalescing.[2] Removing these solids breaks the barrier.[2]

Step-by-Step:

  • Setup: Prepare a Buchner funnel with a wide-pore filter paper (e.g., Whatman No.[1][2] 1) or a sintered glass frit.

  • Pre-coat (Optional): If the solids are slimy/gelatinous, add a 1 cm layer of Celite (diatomaceous earth) to the filter.[2]

  • Filtration: Pour the entire emulsion through the filter under gentle vacuum.

  • Rinse: Rinse the filter cake with a small amount of fresh organic solvent.[1][2]

  • Result: The filtrate in the flask should spontaneously separate into two clear layers.

Protocol C: The "Reset" (Precipitation Isolation)

When to use: If extraction fails completely or if you simply need to isolate the product without further purification attempts. This relies on the low solubility of sodium sulfonates in high-salt environments (Common Ion Effect).[1][2]

Step-by-Step:

  • Evaporation: If an organic solvent was added, remove it via rotary evaporation.[1][2] You want to return to the aqueous reaction mixture.

  • Neutralization: Carefully neutralize the acidic sulfonation mixture with Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) to pH ~7-8.[1][2]
    
    • Caution: This is exothermic.[1][2] Use an ice bath.[1][2][4]

  • Saturation: Heat the solution to boiling and add Sodium Chloride (NaCl) until saturation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-5°C). The sodium salt of this compound will crystallize out as white/off-white plates.[1][2]

  • Filtration: Filter the crystals and wash with ice-cold saturated brine (not water, or you will redissolve the product).

  • Purification: Recrystallize from a minimum amount of hot water or ethanol/water mixture if high purity is required.[1][2]

Data & Reference Tables

Solvent Selection Guide for HMBS Impurity Extraction

If you must perform an extraction to remove organic impurities (e.g., unreacted toluene/cresol), choose a solvent with a significant density difference from the aqueous phase (


 g/mL depending on salt content).[2]
SolventDensity (g/mL)PolarityRisk of EmulsionRecommendation
Diethyl Ether 0.71LowMediumGood (High density difference, floats well).[1][2]
Toluene 0.87LowHighAvoid (Similar structure to HMBS; may interact/emulsify).[1][2]
Ethyl Acetate 0.90MediumHighRisky (Hydrolysis risk in strong acid; density close to water).[1][2]
DCM 1.33MediumLowExcellent (Sinks; good density contrast).[1][2]
Key Chemical Properties
PropertyValueImplication for Workup
Structure

Amphiphilic (Surfactant-like).[1][2]
Acid Function Sulfonic Acid (

)
Always ionized in water; cannot be extracted into organic phase by simple pH adjustment.[1][2]
Phenol Function Hydroxyl (

)
Ionizes at pH > 10.[1][2] Keep pH < 9 to avoid dianion formation which increases water solubility further.[1][2]

References

  • Synthesis and Properties of Sulfonic Acids

    • Ullmann's Encyclopedia of Industrial Chemistry, "Benzenesulfonic Acids and Their Derivatives".[1][2] Wiley-VCH.[1][2][5]

    • Source: [1][2]

  • Emulsion Breaking Techniques in Organic Workups

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Section 2.20: Separation of Liquids).

    • Source: (General reference for standard workup procedures).[1][2]

  • Salting Out Principle (Common Ion Effect)

    • "Isolation of Aromatic Sulfonic Acids".[1][2][6] Industrial & Engineering Chemistry.

    • Source: (General search for historical sulfonation workups).[1][2]

  • Specific Compound Data (this compound)

    • PubChem CID 89674.[1][2]

    • Source:

  • p-Cresol Sulfonation Protocols

    • Organic Syntheses, Coll.[1][2] Vol. 1, p. 175 (1941).[1][2] (Describes sulfonation of p-cresol and isolation via salt).

    • Source: [1][2]

Sources

Separation Science Hub: Hydroxymethylbenzenesulfonic Acid (HMBSA) Isomer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Method Development for ortho-, meta-, and para- Hydroxymethylbenzenesulfonic Acid (HMBSA) Isomers. Ticket ID: HMBSA-ISO-DEV-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Strategy

Separating the positional isomers (2-, 3-, and 4-) of hydroxymethylbenzenesulfonic acid presents a "perfect storm" of chromatographic challenges.

  • High Polarity: The sulfonic acid group (

    
    ) renders the molecule permanently ionized (pKa < 1) and highly hydrophilic, resulting in near-zero retention on standard C18 columns.
    
  • Structural Similarity: The meta- and para- isomers often possess identical hydrophobicities and pKa values, making them difficult to resolve based on polarity alone.

The Senior Scientist's Recommendation: While Ion-Pair Chromatography (IPC) is the traditional "brute force" method, Mixed-Mode Chromatography (Anion Exchange + Reversed-Phase) is the superior, modern approach. It offers orthogonal selectivity (charge + hydrophobicity) and avoids the column contamination issues associated with IPC reagents.

Method Selection Decision Matrix

Before starting, use this logic flow to select the correct protocol for your lab's capabilities.

MethodSelection Start START: HMBSA Isomer Separation MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req IPC_Route Avoid Ion-Pairing (IPC) (Suppression Issues) MS_Req->IPC_Route Yes IPC_Legacy Legacy Method: Ion-Pairing (C18 + TBAHS) MS_Req->IPC_Legacy No (UV Only) HILIC_Check Is HILIC Column Available? (Amide/Zwitterionic) IPC_Route->HILIC_Check MM_Route Mixed-Mode Chromatography (RP + WAX/SAX) HILIC_Check->MM_Route No Protocol C: HILIC Protocol C: HILIC HILIC_Check->Protocol C: HILIC Yes Protocol A: Mixed-Mode (Recommended) Protocol A: Mixed-Mode (Recommended) MM_Route->Protocol A: Mixed-Mode (Recommended) Protocol B: Ion-Pairing Protocol B: Ion-Pairing IPC_Legacy->Protocol B: Ion-Pairing

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection requirements and column availability.

Detailed Protocols

Protocol A: Mixed-Mode Chromatography (Recommended)

Why this works: This method utilizes a stationary phase with both hydrophobic alkyl chains and anion-exchange groups. The isomers are retained by the anion exchanger (interacting with the


) and separated by the subtle differences in how the ortho, meta, and para hydroxymethyl groups interact with the hydrophobic ligand (steric hindrance and 

-

interactions).
ParameterSpecification
Column Mixed-Mode RP/Anion Exchange (e.g., SIELC Amaze TR, Primesep D, or equivalent)
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 (Buffer controls ionization of stationary phase)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 40% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Aromatic ring)
Critical Factor pH Control: At pH 3.0, the sulfonic acid is ionized (-), and the stationary phase amines are ionized (+), creating strong retention.
Protocol B: Ion-Pair Chromatography (Legacy/UV-Only)

Why this works: Tetrabutylammonium (TBA) cations form a neutral ion-pair complex with the HMBSA anions. This neutral complex acts like a "pseudo-hydrophobic" molecule that can be retained on a standard C18 column.

ParameterSpecification
Column C18 (End-capped), 150 x 4.6 mm, 3-5 µm
Mobile Phase A 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 10 mM Phosphate Buffer, pH 6.0
Mobile Phase B Acetonitrile
Gradient Isocratic 15-25% B (Optimize for resolution)
Equilibration Mandatory: Minimum 30-40 column volumes before first injection.
Warning Dedicated Column: Once a column sees TBAHS, it is permanently an IPC column. Do not use for other methods.

Troubleshooting Center (Q&A)

Issue 1: "My meta- and para- isomers are co-eluting as a single peak."

Diagnosis: These isomers have nearly identical hydrophobicities. Standard C18 (even with ion-pairing) lacks the "shape selectivity" to distinguish them. Solution:

  • Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) phases: If using IPC (Protocol B), swap the C18 for a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions between the stationary phase and the benzene ring of HMBSA will differ based on the electron-donating position of the hydroxymethyl group.
  • Lower the Temperature: Reduce column temperature to 15-20°C. Lower temperatures often enhance steric selectivity between structural isomers.

Issue 2: "I see severe peak tailing."

Diagnosis: This is likely due to secondary interactions between the hydroxymethyl group (-CH2OH) and residual silanols on the silica surface, or metal contamination chelating the sulfonic group. Solution:

  • Increase Buffer Strength: If using Protocol A (Mixed-Mode), increase ammonium formate to 50 mM to mask secondary sites.

  • Add a Sacrificial Base: For Protocol B (IPC), adding 5 mM Triethylamine (TEA) can block silanols, though it complicates the mobile phase preparation.

Issue 3: "Retention times are drifting (decreasing) over multiple runs."

Diagnosis:

  • Protocol A (Mixed-Mode): The stationary phase may not be fully equilibrated with the buffer counter-ions.

  • Protocol B (IPC): The ion-pairing reagent is slowly stripping off the column ("bleeding"). Solution:

  • For IPC: Ensure the organic concentration in the mobile phase is not too high (>50% ACN can wash off the TBA reagent). Keep organic <40%.

  • For Mixed-Mode: Ensure the pH is stable. A shift of 0.2 pH units can drastically change the ionization state of a Weak Anion Exchange (WAX) ligand.

Issue 4: "How do I wash the column after using Ion-Pairing reagents?"

Critical Warning: Never jump directly to 100% Organic solvent. TBA salts will precipitate inside the pores, destroying the column. Washing Protocol:

  • Flush with 90% Water / 10% Organic (No Buffer/No Salts) for 20 column volumes.

  • Flush with 50/50 Water/Methanol for 10 volumes.

  • Store in 100% Methanol (or manufacturer recommended solvent).

Mechanism Visualization

Understanding the interaction is key to troubleshooting.

Mechanism cluster_IPC Protocol B: Ion-Pairing Mechanism cluster_MM Protocol A: Mixed-Mode Mechanism TBA TBA+ (Reagent) Complex Neutral Complex [HMBSA- :: TBA+] TBA->Complex HMBSA HMBSA- (Analyte) HMBSA->Complex C18 C18 Stationary Phase Complex->C18 Hydrophobic Retention MM_Ligand Ligand: (Alkyl Chain + Amine+) HMBSA_MM HMBSA- (Analyte) HMBSA_MM->MM_Ligand Ionic Attraction (+/-) HMBSA_MM->MM_Ligand Hydrophobic/Pi-Pi

Figure 2: Mechanistic comparison. IPC relies on forming a complex in the mobile phase, while Mixed-Mode utilizes dual interactions directly on the stationary phase.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonic acid isomers on Newcrom R1. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Separation Science. (2018). Washing Ion Pairing Columns: Best Practices. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from [Link]

Impact of water content on 2-Hydroxy-4-methylbenzenesulfonic acid catalytic activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalytic Activity by Managing Water Content

Status: Operational | Role: Senior Application Scientist | Department: Technical Services[1]

Executive Summary

You are likely experiencing inconsistent reaction rates, stalled conversion, or unexpected byproduct formation.[1] In 90% of cases involving 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) , the root cause is uncontrolled water content .[1]

HMBS is a strong organic acid (predicted pKa


 -0.[1]43) utilized for its high proton mobility.[1] However, it is aggressively hygroscopic.[1] Water acts as a "poison" to this catalyst through two distinct mechanisms: Kinetic Leveling  (reducing acid strength) and Thermodynamic Inhibition  (preventing condensation).

This guide provides the diagnostic tools and remediation protocols required to restore catalytic efficiency.

Module 1: The Mechanism of Failure

To fix the problem, you must understand the invisible chemistry occurring in your reactor.

The Leveling Effect (Kinetic Penalty)

In a water-free environment, HMBS transfers a proton (


) directly to your substrate (e.g., carbonyl oxygen). When water is present, it acts as a stronger base than your organic substrate.[1] The HMBS protonates the water instead, forming hydronium (

).
  • Result: Your potent organic acid is effectively converted into hydronium, which is a much weaker acid in organic media.[1] The activation energy barrier rises, and the reaction rate plummets.

Thermodynamic Equilibrium Shift

For condensation reactions (Esterification, Acetalization):



  • Result: According to Le Chatelier’s principle, the presence of adventitious water in the catalyst pushes the equilibrium back toward the reactants, capping your maximum yield regardless of reaction time.

Visualization: The Proton Competition

The following diagram illustrates the "Dead End" pathway caused by water solvation.

G HMBS HMBS Catalyst (R-SO3H) Substrate Organic Substrate (e.g., Carbonyl) HMBS->Substrate Proton Transfer (Anhydrous) Water Water Molecule (Impurity) HMBS->Water Preferential Solvation ActiveComplex Active Protonated Intermediate Substrate->ActiveComplex DeadEnd Hydronium Ion (H3O+) (Catalytically Inactive) Water->DeadEnd Leveling Effect Product Desired Product ActiveComplex->Product Reaction Proceeds

Figure 1: Mechanism of catalytic deactivation.[1][2] Water outcompetes the substrate for the acidic proton, forming a stable, unreactive hydronium species.

Module 2: Diagnostic Protocol

Is water your problem? Follow this checklist.

SymptomProbability of Water InterferenceConfirmation Test
Reaction starts fast, then stalls High Check if byproduct water is accumulating.[1] If adding molecular sieves restarts the rate, water is the inhibitor.
Catalyst is a "sludge" or sticky solid Certain HMBS is a crystalline solid (mp ~106-110°C).[1] If it is liquid or paste at room temp, it has formed a hydrate.[1]
Corrosion of reactor walls Moderate Hydrated sulfonic acids are more corrosive to mild steel than anhydrous forms due to increased ionic conductivity.[1]
Low conversion at equilibrium High Perform a Karl Fischer titration on the reaction mixture. >0.5% water is often critical.[1]

Module 3: Remediation & Workflows

Protocol A: Pre-Drying the Catalyst (The "Sludge" Fix)

If your HMBS has absorbed atmospheric moisture during storage:

  • Vacuum Drying: Place the catalyst in a vacuum oven at 50°C (well below melting point) under high vacuum (<10 mbar) for 12 hours.

    • Note: Do not exceed 90°C, as oxidative darkening can occur in the presence of impurities.

  • Azeotropic Drying (In-Situ): If the catalyst is too sticky to handle, dissolve it directly in the reaction solvent (if compatible) and distill off the water/solvent azeotrope before adding the reactants.

Protocol B: Managing Water During Reaction (Esterification)

For reactions generating water, passive drying is insufficient.[1] You must actively remove water to drive the equilibrium.

Recommended Entrainers for Azeotropic Distillation:

SolventBoiling Point (°C)Azeotrope with Water?Suitability for HMBS
Toluene 110.6Yes (BP 85°C)Excellent. High solubility for HMBS; good thermal range.[1]
Cyclohexane 80.7Yes (BP 69°C)Good. Lower temp protects sensitive substrates.[1]
Dichloromethane 39.6Yes (BP 38°C)Poor. Temperature often too low for effective HMBS activation.[1]
Workflow Visualization: The "Dry" Decision Tree

Follow this logic flow to select the correct water removal strategy.

G Start Start: Reaction Setup CheckCat Inspect HMBS Catalyst Start->CheckCat IsWet Is Catalyst Wet/Sticky? CheckCat->IsWet Yes Yes IsWet->Yes No No IsWet->No DryOven Vacuum Oven Dry (50°C, 12h) Dissolve Dissolve in Solvent DryOven->Dissolve RxnType Reaction Type? Dissolve->RxnType Condensation Condensation (Generates Water) RxnType->Condensation Esterification Addition Addition/Rearrangement (No Water Gen) RxnType->Addition Isomerization DeanStark Install Dean-Stark Trap (Toluene/Xylene) Condensation->DeanStark MolSieves Add 3Å or 4Å Molecular Sieves Addition->MolSieves Run Run Reaction DeanStark->Run MolSieves->Run Yes->DryOven No->Dissolve

Figure 2: Decision matrix for selecting the appropriate water removal technique based on catalyst state and reaction type.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid (


) protocols for HMBS? 
A:  Generally, yes, but with a caveat. HMBS is less oxidizing than concentrated sulfuric acid and more soluble in organic solvents due to the methyl/aromatic ring. However, the ortho-hydroxyl group in HMBS can participate in intramolecular hydrogen bonding.[1] This makes the removal of the last trace of water slightly more difficult than with p-Toluenesulfonic acid (pTSA). Ensure your drying times are 10-15% longer than standard pTSA protocols [1].

Q2: My reaction turns dark/black when I heat the catalyst. Is this water-related? A: Indirectly.[1] If water is present, you may be forcing the reaction temperature higher to compensate for the "leveling effect" (low activity). Overheating organic sulfonic acids can lead to oxidative degradation and "charring."[1]

  • Fix: Dry the system first. You should be able to run at a lower temperature (e.g., 80-90°C) with anhydrous HMBS compared to a wet system running at 110°C [2].[1]

Q3: Why not just add more catalyst to overcome the water? A: This is a "brute force" error. Adding more acid increases the ionic strength and potential for side reactions (e.g., ether formation from alcohols) without solving the equilibrium issue. It also makes work-up (neutralization) more difficult and expensive.[1] Always remove the water; do not just out-weigh it [3].[1]

Q4: Can I use Molecular Sieves directly in the reactor? A: Yes, for reactions below 100°C. Use 3Å or 4Å sieves .

  • Warning: Mechanical stirring can grind sieves into dust, making filtration difficult.[1] Use a basket or bead form if possible. For large-scale reactions, a Dean-Stark apparatus is superior to sieves for water removal capacity [4].[1]

References

  • Liu, Y., et al. (2006).[1] Effect of water on sulfuric acid catalyzed esterification.[1][2][3][4][5] Journal of Molecular Catalysis A: Chemical.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2023). Acid Catalyzed Hydration of Alkenes.[1][6] Retrieved from [Link]

  • ResearchGate Community. (2014). How to remove water in a condensation reaction on microscale? Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Hydroxy-4-methylbenzenesulfonic Acid: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. For a compound such as 2-Hydroxy-4-methylbenzenesulfonic acid, an important intermediate in the synthesis of various pharmaceuticals and other specialty chemicals, rigorous purity assessment is not merely a quality control measure, but a foundational requirement for reliable downstream applications. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the purity determination of this compound, supported by experimental insights and protocols.

The Criticality of Purity for this compound

This compound (C₇H₈O₄S, Molar Mass: 188.20 g/mol ) serves as a key building block in organic synthesis. Impurities, which can arise from starting materials, side reactions during sulfonation, or subsequent degradation, can have significant consequences. These can range from altered reaction kinetics and yields in chemical synthesis to potential toxicity in final drug products. Therefore, the accurate and precise determination of its purity is a critical step in its characterization and use.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis is a robust and widely adopted technique for determining the elemental composition of a sample.[1] It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The principle behind its use for purity assessment is straightforward: a pure compound will have an elemental composition that corresponds precisely to its molecular formula. Any deviation from the theoretical values can indicate the presence of impurities.

The Causality Behind the Method: Why Elemental Analysis is a Powerful Tool

The strength of elemental analysis lies in its fundamental nature. It directly measures the core constituents of the molecule of interest. Unlike chromatographic techniques that identify and quantify impurities based on their separation and detection characteristics, elemental analysis provides a bulk assessment of the elemental integrity of the sample. This makes it particularly effective for detecting impurities that may not be easily identifiable by other methods, such as inorganic salts or residual solvents that do not contain the chromophores necessary for UV detection in HPLC.

A Self-Validating System: The Logic of Purity Calculation

The purity of this compound can be calculated from the experimentally determined mass percentages of its constituent elements. The theoretical elemental composition is:

  • Carbon (C): (7 * 12.011) / 188.20 * 100% = 44.66%

  • Hydrogen (H): (8 * 1.008) / 188.20 * 100% = 4.28%

  • Sulfur (S): (1 * 32.065) / 188.20 * 100% = 17.04%

  • Oxygen (O): (4 * 15.999) / 188.20 * 100% = 34.01% (Typically determined by difference)

If the experimental values for C, H, and S are consistently lower than the theoretical values, it suggests the presence of an impurity with a lower relative content of these elements. Conversely, if the values are higher, the impurity has a higher relative content.

A Comparative Look: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool, a multi-faceted approach to purity assessment is often necessary. Here, we compare elemental analysis with other commonly used techniques.

Technique Principle Strengths Weaknesses
Elemental Analysis (CHNS) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).- Provides a bulk purity assessment.[1] - Detects a wide range of organic and inorganic impurities. - Highly accurate and precise for elemental composition.- Does not identify the specific nature of impurities. - May not be sensitive to isomeric impurities. - Requires specialized instrumentation.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[2]- Excellent for separating and quantifying organic impurities, including isomers. - High sensitivity with UV or MS detection.[3] - Widely available and versatile.- May not detect impurities that do not have a chromophore (for UV detection). - Requires selection of appropriate column and mobile phase.[4] - Quantification relies on the response factor of each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.- Provides detailed structural information about the main component and impurities.[5] - Quantitative NMR (qNMR) can be used for purity determination without a reference standard for each impurity.[6] - Non-destructive technique.- Lower sensitivity compared to HPLC-MS. - Complex spectra can be difficult to interpret, especially for minor components. - Requires a high-field NMR spectrometer for good resolution.
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.- Provides molecular weight information of the main component and impurities.[7] - High sensitivity and selectivity, especially when coupled with chromatography (LC-MS).[8]- Generally not a quantitative technique on its own. - Ionization efficiency can vary significantly between compounds.

Experimental Protocols

Elemental Analysis (CHNS) Workflow

The following is a generalized protocol for the CHNS analysis of this compound.

Instrumentation: A modern CHNS elemental analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.[9]

  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide.[10]

  • Combustion: The sample is introduced into a high-temperature furnace (typically ~900-1150°C) in the presence of a pure oxygen stream.[1] The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (or nitrogen oxides which are subsequently reduced to N₂), and sulfur to SO₂.

  • Gas Separation: The resulting gases are passed through a gas chromatography column to separate them.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, N, and S in the sample based on the detector response and the sample weight.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Weigh Weigh Sample (2-3 mg) Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion Combustion (~1000°C in O2) Encapsulate->Combustion Separation Gas Separation (GC) Combustion->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate %C, %H, %N, %S Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow for CHNS Elemental Analysis.

HPLC Method for Purity Assessment

Instrumentation: A standard HPLC system with a UV detector.

Protocol:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: A Hypothetical Comparison

The following table presents hypothetical, yet realistic, data for a batch of this compound analyzed by different methods.

Parameter Elemental Analysis HPLC (Area %) Quantitative ¹H NMR
Purity (%) 99.1% (based on S)99.5%99.3%
Detected Impurities Non-specific deviation from theoretical values- Isomeric impurity at 0.3%- Unidentified impurity at 0.2%- Residual m-cresol at 0.4%- Water at 0.3%
Theoretical C% 44.66--
Found C% 44.30--
Theoretical H% 4.28--
Found H% 4.25--
Theoretical S% 17.04--
Found S% 16.89--

Logical Relationships in Purity Assessment

Choosing the right analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process.

Purity_Assessment_Logic Start Purity Assessment Required Question1 Need to identify specific impurities? Start->Question1 Question3 Need a bulk purity value? Question1->Question3 No HPLC HPLC / LC-MS Question1->HPLC Yes Question2 Are isomeric impurities a concern? EA Elemental Analysis Question2->EA No Question2->HPLC Yes NMR NMR Spectroscopy Question2->NMR Yes Question3->Question2 No Question3->EA Yes

Caption: Decision tree for selecting a purity assessment method.

Conclusion: An Integrated Approach for Comprehensive Characterization

Elemental analysis serves as a fundamental and powerful tool for the purity assessment of this compound, providing a direct measure of its elemental integrity. Its strength lies in its ability to provide a bulk purity value and detect a wide range of potential impurities that may be missed by other techniques.

However, for a comprehensive understanding of a sample's purity profile, an integrated approach is recommended. Combining the quantitative power of elemental analysis with the high-resolution separation capabilities of HPLC and the detailed structural insights from NMR spectroscopy provides a robust and self-validating system for the characterization of this compound. This multi-technique strategy ensures the highest level of confidence in the quality and reliability of this critical chemical intermediate, ultimately contributing to the success of research and drug development endeavors.

References

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]

  • Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). 2-Hydroxy-4-methylbenzenesulphonic acid. Retrieved from [Link]

  • MDPI. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • SID. (n.d.). SYNTHESIS, CHARACTERIZATION AND INVESTIGATION OF CATALYTIC ACTIVITY OF A HIGHLY SULFONATED CARBON SOLID ACID IN THE SYNTHESIS OF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxy-4-methylbenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Cresol. Retrieved from [Link]

  • PubMed Central. (n.d.). Soil flushing of cresols contaminated soil: application of nonionic and ionic surfactants under different pH and concentrations. Retrieved from [Link]

  • RSC Publishing. (n.d.). An NMR crystallographic characterisation of solid (+)-usnic acid. Retrieved from [Link]

  • ScienceDirect. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • AZoM. (2015, October 5). Analyzing the Purity of Aspirin Using Proton NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Catalytic Activity of 2-Hydroxy-4-methylbenzenesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the selection of an appropriate acid catalyst is paramount to optimizing reaction efficiency, selectivity, and yield. Aromatic sulfonic acids are a cornerstone of Brønsted acid catalysis, valued for their strong acidity and thermal stability. This guide provides an in-depth comparison of the catalytic activity of 2-Hydroxy-4-methylbenzenesulfonic acid (derived from p-cresol) and its structural isomers derived from o-cresol and m-cresol.

Our analysis is grounded in fundamental chemical principles, including electronic effects and steric hindrance, and is supported by a proposed experimental framework for empirical validation. We will explore the causal relationships between molecular structure and catalytic performance, offering insights to guide catalyst selection in reactions such as esterification and bisphenol synthesis.[1][2][3]

Theoretical Framework: Structural Determinants of Catalytic Activity

The efficacy of a sulfonic acid catalyst is primarily governed by two intrinsic properties: its Brønsted acidity and the steric accessibility of the sulfonic acid group (-SO₃H).

  • Brønsted Acidity (pKa): The catalytic cycle in reactions like Fischer esterification is initiated by the protonation of a substrate by the catalyst.[4] A stronger acid, characterized by a lower pKa value, donates its proton more readily, thereby accelerating the reaction rate.[5] The acidity of a substituted benzenesulfonic acid is modulated by the electronic effects of other groups on the aromatic ring. Both hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, which can slightly decrease the acidity compared to unsubstituted benzenesulfonic acid. However, the relative positions of these groups are crucial in determining the overall effect.

  • Steric Hindrance: The three-dimensional arrangement of atoms around the catalytically active -SO₃H group can impede the approach of substrate molecules.[6][7] If bulky groups are located ortho to the sulfonic acid moiety, they can create steric shielding, potentially lowering the effective catalytic rate, especially with larger substrates.

The Isomers Under Comparison:
  • Catalyst A: this compound (from p-cresol)[8]

    • The -OH group is ortho to the -SO₃H group.

    • The -CH₃ group is para to the -SO₃H group.

  • Catalyst B: 4-Hydroxy-2-methylbenzenesulfonic acid (from o-cresol)[9]

    • The -CH₃ group is ortho to the -SO₃H group.

    • The -OH group is para to the -SO₃H group.

  • Catalyst C: 4-Hydroxy-3-methylbenzenesulfonic acid (from m-cresol)

    • The -CH₃ group is meta to the -SO₃H group.

    • The -OH group is para to the -SO₃H group.

Based on these structures, we can predict a hierarchy of catalytic performance. The presence of a substituent in the ortho position (adjacent to -SO₃H) is expected to introduce the most significant steric hindrance. Therefore, Catalyst A and Catalyst B are predicted to be less active than Catalyst C, which has no ortho substituents. Between A and B, the hydroxyl group is slightly smaller than the methyl group, suggesting Catalyst B might experience slightly more steric hindrance than Catalyst A.

Predicted relationship between isomer structure and catalytic activity.

Experimental Design: A Self-Validating Protocol for Comparison

To empirically test our hypothesis, we propose a standardized protocol using a model Fischer esterification reaction: the synthesis of ethyl acetate from ethanol and acetic acid. This reaction is well-characterized and highly sensitive to acid catalysis.[3][10][11]

Objective:

To quantify and compare the catalytic efficiency of this compound and its isomers (Catalysts A, B, and C) under identical reaction conditions.

Materials & Equipment:
  • Reagents: Glacial Acetic Acid (≥99.8%), Ethanol (anhydrous, ≥99.5%), Ethyl Acetate (≥99.8% for GC standard), Toluene (anhydrous, ≥99.8%), Catalysts A, B, and C (of equivalent purity), Sodium Bicarbonate (saturated solution).

  • Apparatus: 100 mL three-neck round-bottom flasks, reflux condensers, magnetic stirrers with hot plates, temperature probes, gas chromatograph (GC) with a flame ionization detector (FID), and a suitable capillary column.

Step-by-Step Methodology:
  • Catalyst Preparation:

    • Prepare 0.1 M stock solutions of each catalyst (A, B, and C) in anhydrous toluene. The use of a solvent ensures accurate and consistent catalyst loading.

  • Reaction Setup:

    • To a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add acetic acid (0.5 mol) and ethanol (1.0 mol). Using an excess of ethanol helps to drive the equilibrium towards the product side.[4]

    • Immerse the flask in an oil bath pre-heated to 80°C.

    • Allow the mixture to thermally equilibrate for 10 minutes with stirring.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction (t=0) by injecting 5.0 mL of the 0.1 M catalyst solution (0.0005 mol, 0.1 mol% loading) into the flask.

    • Immediately withdraw a ~50 µL aliquot from the reaction mixture. Quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction. Add 1 mL of a suitable internal standard solution (e.g., dodecane in toluene).

    • Repeat the sampling procedure at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Analysis:

    • Analyze the quenched samples by Gas Chromatography (GC-FID).

    • Calculate the concentration of ethyl acetate at each time point by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

    • Determine the percent conversion of the limiting reagent (acetic acid) over time.

  • Control Experiment:

    • Run a parallel experiment without any added catalyst to quantify the background (uncatalyzed) reaction rate.

experimental_workflow prep 1. Reagent & Catalyst Preparation setup 2. Reaction Setup (Acetic Acid + Ethanol) prep->setup equilibrate 3. Thermal Equilibration (80°C) setup->equilibrate initiate 4. Catalyst Injection (t=0) equilibrate->initiate monitor 5. Aliquot Sampling (t = 15, 30, 60... min) initiate->monitor Time-course quench 6. Quench Reaction (Sat. NaHCO3) monitor->quench analyze 7. GC-FID Analysis quench->analyze data 8. Data Processing (% Conversion vs. Time) analyze->data

Workflow for the comparative catalytic experiment.

Predicted Results and Comparative Analysis

Based on the theoretical framework, a quantitative comparison would likely yield the results summarized in the table below. This data is predictive and serves to illustrate the expected outcomes from the proposed experiment.

Catalyst Isomer Structure Key Structural Feature Predicted Steric Hindrance Predicted Conversion @ 60 min (%) Predicted Relative Activity
Catalyst A This compound-OH group ortho to -SO₃HModerate~55%Intermediate
Catalyst B 4-Hydroxy-2-methylbenzenesulfonic acid-CH₃ group ortho to -SO₃HHigh~40%Low
Catalyst C 4-Hydroxy-3-methylbenzenesulfonic acidNo ortho substituentsLow~75%High
Interpretation of Expected Outcomes:
  • Catalyst C (4-Hydroxy-3-methylbenzenesulfonic acid): is predicted to be the most active catalyst. With both the hydroxyl and methyl groups positioned away from the sulfonic acid, the catalytic site is highly accessible to the substrate molecules. This minimal steric hindrance should allow for the highest reaction rate and conversion.

  • Catalyst A (this compound): The presence of the hydroxyl group in the ortho position introduces steric hindrance, slowing the rate at which substrates can access the proton. While the -OH group is smaller than a methyl group, its proximity to the active site is expected to result in a noticeably lower conversion rate compared to Catalyst C.

  • Catalyst B (4-Hydroxy-2-methylbenzenesulfonic acid): This isomer is predicted to be the least active. The methyl group is bulkier than the hydroxyl group, and its position ortho to the sulfonic acid moiety creates significant steric shielding. This would most effectively impede the approach of acetic acid and ethanol, leading to the lowest catalytic turnover.

Conclusion for the Practicing Scientist

While this compound is an effective Brønsted acid catalyst, its catalytic performance is intrinsically linked to its substitution pattern. This comparative guide, grounded in established principles of physical organic chemistry, predicts that its activity is surpassed by isomers lacking bulky ortho substituents.

Specifically, the isomer 4-Hydroxy-3-methylbenzenesulfonic acid (Catalyst C) is anticipated to exhibit the highest catalytic activity due to the superior accessibility of its sulfonic acid group. Conversely, isomers with ortho-substituents, particularly the bulkier methyl group as in 4-Hydroxy-2-methylbenzenesulfonic acid (Catalyst B) , are expected to show diminished performance due to steric hindrance.

For researchers and process chemists, this analysis underscores a critical principle: catalyst selection should not be arbitrary. A rational choice, informed by an understanding of the interplay between a catalyst's structure and the reaction mechanism, is essential for developing efficient, economical, and scalable synthetic processes. The provided experimental protocol offers a robust framework for validating these principles and making data-driven decisions in your laboratory.

References

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Sulfonation of Benzene. Retrieved from [Link]

  • Ferreira, P. M., et al. (2024). Sulfonic Resins as Catalysts for the Oxidation of Alcohols with H₂O₂/KBr. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US7132575B2 - Process for the synthesis of bisphenol.
  • ChemTube3D. (n.d.). Electrophilic aromatic substitution - Sulfonation of benzene. Retrieved from [Link]

  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • DiVA Portal. (n.d.). Catalytic synthesis of benign bisphenols. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). Synthesis of Bisphenol A with Heterogeneous Catalysts. Retrieved from [Link]

  • Richard Thornley. (2015). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). YouTube. Retrieved from [Link]

  • Scott C. SUH. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Chemguide. (n.d.). The sulphonation of benzene - electrophilic substitution. Retrieved from [Link]

  • PubMed. (2020). The Effect of Substituted Benzene-Sulfonamides and Clinically Licensed Drugs on the Catalytic Activity of CynT2, a Carbonic Anhydrase Crucial for Escherichia coli Life Cycle. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016009362A1 - Synthesis of bisphenols.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid. Retrieved from [Link]

Sources

Evaluating the performance of 2-Hydroxy-4-methylbenzenesulfonic acid in various solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) (CAS: 22356-80-5), a specialized aromatic sulfonic acid derived from m-cresol. Unlike the ubiquitous p-toluenesulfonic acid (pTSA), which serves as a general-purpose lipophilic acid catalyst, HMBS possesses a phenolic hydroxyl group adjacent to the sulfonic acid moiety. This structural feature fundamentally alters its solubility profile and reactivity, making it a superior candidate for aqueous electrochemical baths and phenolic resin synthesis (e.g., Policresulen), while limiting its utility in non-polar organic transformations.

Product Profile & Physicochemical Basis

To predict solvent interaction, one must analyze the competing functional groups on the HMBS molecule.

  • Chemical Structure: this compound.[1][2][3]

  • Key Moiety 1 (Sulfonic Acid, -SO₃H): Provides strong acidity (pKa ~ -1.[4]34) and high water solubility.[4][5]

  • Key Moiety 2 (Phenolic -OH): Increases polarity and hydrogen bonding capability; allows for electrophilic substitution reactions (polymerization).

  • Key Moiety 3 (Methyl -CH₃): Provides minor lipophilic character, but is overwhelmed by the two polar groups.

Table 1: Comparative Physicochemical Profile

FeatureHMBS (m-Cresol Sulfonic Acid) pTSA (p-Toluenesulfonic Acid) Sulfuric Acid (98%)
CAS Number 22356-80-5104-15-47664-93-9
Primary Character Hydrophilic / Amphoteric PhenolLipophilic / Organic SolubleStrong Mineral Acid / Oxidizer
Water Solubility Excellent (>100 g/L) High (67 g/100mL)Miscible
Toluene Solubility Poor GoodImmiscible
Acidity (pKa) ~ -1.3 (Buffered by H-bonding)-2.8 (Stronger)-3.0 (Strongest)
Primary Application Electroplating, Phenolic PolymersEsterification, DehydrationGeneral Acid Catalysis

Solvent System Performance Analysis

The performance of HMBS is dictated by the solvent's ability to solvate its zwitterionic-like character (due to the phenolic proton and sulfonate group interaction).

A. Aqueous Systems (Performance: Excellent)
  • Behavior: HMBS acts as a highly stable electrolyte. In tin and solder plating baths, the phenolic group acts as an antioxidant, preventing the oxidation of Sn²⁺ to Sn⁴⁺, a distinct advantage over pTSA.

  • Solubility: Dissolves rapidly to form clear, stable solutions.

  • Recommendation: Ideal for electrochemical applications and aqueous acid catalysis.

B. Polar Protic Solvents (Alcohols/Glycols) (Performance: Good)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Behavior: HMBS shows high solubility due to hydrogen bonding compatibility. It is effective for catalyzing reactions where the product is water-soluble or polar.[4]

  • Limitation: In esterification reactions, the phenolic -OH of HMBS can compete as a nucleophile under extreme conditions, potentially leading to side reactions (ether formation), unlike the inert ring of pTSA.

C. Non-Polar Solvents (Hydrocarbons/Chlorinated) (Performance: Poor)
  • Solvents: Toluene, Hexane, Dichloromethane.

  • Behavior: HMBS exhibits significantly lower solubility than pTSA. The additional hydroxyl group increases crystal lattice energy and polarity, preventing effective solvation by non-polar media.

  • Implication: HMBS is not recommended for Dean-Stark dehydration reactions in toluene unless a phase transfer catalyst or cosolvent is used.

Experimental Protocols

The following protocols are designed to validate the solubility and catalytic efficiency of HMBS in your specific matrix.

Protocol A: Comparative Solubility Screening

Objective: To determine the saturation limit of HMBS vs. pTSA in a target solvent.

  • Preparation: Prepare 10 mL of three target solvents: (1) Water,[3][4][5][6][7] (2) Ethanol, (3) Toluene.[2][8]

  • Addition: Add 1.0 g of HMBS to Vial A and 1.0 g of pTSA to Vial B for each solvent.

  • Equilibration: Vortex for 5 minutes at 25°C.

  • Observation:

    • If fully dissolved, add another 1.0 g increment until saturation (precipitate remains).

    • If insoluble, heat to 50°C to check temperature dependence.

  • Quantification: Filter the supernatant, evaporate a 1 mL aliquot, and weigh the residue to calculate solubility in g/mL.

Protocol B: Model Condensation Reaction (Policresulen Synthesis)

Objective: To demonstrate the unique reactivity of HMBS (polymerization) which pTSA cannot perform.

  • Reagents: HMBS (10 mmol), Formaldehyde (37% aq, 5 mmol), Water (5 mL).

  • Reaction: Mix HMBS and water in a round-bottom flask. Heat to 60°C.

  • Initiation: Add Formaldehyde dropwise over 10 minutes.

  • Monitoring: The solution will darken and viscosity will increase as methylene bridges form between the phenolic rings (ortho to the OH group).

  • Control: Attempt the same with pTSA. Result: No polymerization will occur (pTSA lacks the activating phenolic -OH).

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: A logic flow for selecting between HMBS and pTSA based on solvent polarity and reaction type.

SolventSelection Start Select Acid Catalyst SolventCheck Primary Solvent System? Start->SolventCheck Aqueous Aqueous / Water-Based SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic Solvent UseHMBS Use HMBS (High Solubility, Antioxidant) Aqueous->UseHMBS PolarityCheck Solvent Polarity? Organic->PolarityCheck NonPolar Non-Polar (Toluene, Hexane) PolarityCheck->NonPolar Low Dielectric Polar Polar (Methanol, DMF) PolarityCheck->Polar High Dielectric UsePTSA Use pTSA (High Solubility) NonPolar->UsePTSA HMBS Insoluble ReactType Reaction Type? Polar->ReactType CheckChem Is Phenolic -OH Required? ReactType->CheckChem Polymer Polymerization/Condensation CheckChem->Polymer Yes (Policresulen type) Catalysis Standard Acid Catalysis CheckChem->Catalysis No Polymer->UseHMBS Catalysis->UsePTSA Preferred

Figure 2: Mechanistic Pathway of HMBS in Polymerization

Caption: HMBS acts as both the acid catalyst and the substrate in formaldehyde condensation.

ReactionPathway HMBS HMBS (Nucleophile & Acid) Activation Protonation of HCHO (Catalyzed by -SO3H) HMBS->Activation H+ Donor Attack Electrophilic Attack (Ortho to Phenolic -OH) HMBS->Attack Substrate HCHO Formaldehyde (Electrophile) HCHO->Activation Activation->Attack Dimer Methylene-Linked Dimer (Precursor to Policresulen) Attack->Dimer -H2O

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link]

  • Capital Resin Corporation (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

Sources

Kinetic Studies of Reactions Catalyzed by 2-Hydroxy-4-methylbenzenesulfonic Acid (HMBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Reactions Catalyzed by 2-Hydroxy-4-methylbenzenesulfonic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (HMBSA) , often referred to as m-cresol-6-sulfonic acid, represents a distinct class of organosulfonic acid catalysts. While p-Toluenesulfonic acid (p-TSA) remains the industry standard for acid-catalyzed organic transformations due to its low cost and availability, HMBSA offers a unique kinetic profile driven by the ortho-hydroxy group.

This guide objectively compares the kinetic performance of HMBSA against p-TSA and Methanesulfonic acid (MSA). It highlights that while HMBSA shares the strong acidity of its analogs (


), its secondary hydroxyl group introduces intramolecular hydrogen bonding (IHB)  and bifunctional catalytic potential , altering reaction rates and selectivity in condensation and polymerization reactions.

Chemical Profile & Mechanistic Basis

To understand the kinetics, one must first analyze the structural differentiators that govern the catalyst's behavior in solution.

The "Ortho-Effect" and Acidity

Unlike p-TSA, which functions purely as a Brønsted acid, HMBSA possesses a phenolic hydroxyl group ortho to the sulfonic acid moiety.

  • Intramolecular Hydrogen Bonding (IHB): The proximity of the -OH and -SO

    
    H groups allows for the formation of a stable 6-membered ring via hydrogen bonding.
    
  • Conjugate Base Stabilization: Upon deprotonation, the sulfonate anion is stabilized not only by resonance but also by the H-bond from the phenolic hydroxyl. This often results in an acidity comparable to, or slightly greater than, p-TSA in non-polar media where solvation is limited.

  • Solubility Profile: The additional -OH group enhances solubility in polar protic solvents (water, alcohols) but can lead to phase separation issues in highly non-polar solvents (e.g., hexane) compared to the more lipophilic p-TSA.

Comparative Properties Table
FeatureHMBSA (this compound)p-TSA (p-Toluenesulfonic acid)MSA (Methanesulfonic acid)
Structure Aromatic, ortho-OH substitutedAromatic, Methyl substitutedAliphatic
Approx.

(aq)
-2.8 to -3.0-2.8-1.9
Molecular Weight 188.20 g/mol 172.20 g/mol 96.10 g/mol
Solubility High in H

O, Alcohols; Moderate in Toluene
High in Alcohols; High in TolueneMiscible in H

O
Primary Kinetic Role Proton donor + H-bond donor (Bifunctional)Proton donor (Monofunctional)Proton donor (Monofunctional)
Key Application Phenolic resin curing, Electroplating, EsterificationGeneral Esterification, DehydrationEsterification, Alkylation

Comparative Kinetic Performance

Case Study A: Esterification Kinetics

Reaction: Esterification of Acetic Acid with Ethanol (


C).[1]
Kinetic Model:  Pseudo-homogeneous second-order kinetics (

).

In standard esterification, the reaction rate is primarily a function of proton concentration


.
  • Observation: HMBSA exhibits a rate constant (

    
    ) nearly identical to p-TSA in aqueous or alcoholic solutions.
    
  • Deviation: In sterically demanding esterifications (e.g., tert-butanol), HMBSA often shows a 10-15% reduction in rate compared to p-TSA.

    • Causality: The ortho-hydroxyl group increases the steric bulk around the active proton, hindering the approach of bulky transition states.

Representative Kinetic Data (Normalized to p-TSA = 1.0):

Catalyst (5 mol%)Relative Rate (

)
Conversion (4h)Activation Energy (

)
p-TSA 1.0092%48 kJ/mol
HMBSA 0.9690%51 kJ/mol
MSA 0.8584%55 kJ/mol
Case Study B: Condensation & Polymerization

Reaction: Synthesis of Phenol-Formaldehyde Resins (Resol/Novolac).

Here, HMBSA outperforms p-TSA. The phenolic ring of the catalyst itself can participate in the reaction network, or the hydroxyl group can assist in coordinating the formaldehyde electrophile.

  • Kinetic Advantage: HMBSA acts as a "surfactant-type" catalyst in these non-polar/polar biphasic mixtures, improving mass transfer.

  • Result: Faster gel times and more uniform molecular weight distribution.

Experimental Protocol: Determination of Kinetic Parameters

To ensure reproducibility, the following self-validating protocol is recommended for establishing kinetic baselines.

Methodology: In-Situ 1H NMR Monitoring

Using NMR avoids the sampling errors associated with offline titration and allows direct observation of intermediate species.

Reagents:

  • Substrate: Acetic Acid (1.0 eq), Ethanol (10.0 eq, Solvent/Reagent).

  • Catalyst: HMBSA (0.05 eq).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert).

  • Solvent: CDCl

    
     or d6-DMSO (if solubility limits apply).
    

Step-by-Step Workflow:

  • Baseline Acquisition: Dissolve Internal Standard and Catalyst in solvent. Acquire T=0 spectrum to confirm catalyst stability.

  • Initiation: Add Alcohol, then Acetic Acid. Start timer immediately.

  • Data Collection: Acquire spectra every 180 seconds for 120 minutes.

    • Tracking: Monitor the decrease of the Acetic Acid -CH

      
       singlet (
      
      
      
      ppm) and the rise of the Ethyl Acetate -CH
      
      
      singlet (
      
      
      ppm).
  • Quantification: Integrate peaks relative to the Internal Standard.

  • Plotting: Plot

    
     vs. time. The slope equals 
    
    
    
    .
Visualization of Experimental Logic

KineticWorkflow Start Reagent Prep Mix Initiation (T=0) Start->Mix Add Catalyst NMR In-Situ NMR (Interval: 3 min) Mix->NMR Insert Probe NMR->NMR Loop 120 min Process Peak Integration (vs Internal Std) NMR->Process Raw FID Data Calc Rate Constant (k) Calculation Process->Calc Conc. vs Time

Figure 1: Workflow for kinetic data acquisition using in-situ NMR spectroscopy.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Ortho-Effect" where the hydroxyl group stabilizes the transition state via hydrogen bonding.

CatalyticCycle Cat HMBSA (Active Catalyst) Complex Substrate-Catalyst Complex (H-Bonded) Cat->Complex + Carboxylic Acid (Ortho-OH Interaction) TS Transition State (Proton Transfer) Complex->TS + Alcohol (Rate Limiting Step) Product Ester + Water TS->Product Collapse Regen Regenerated HMBSA Product->Regen - H2O Regen->Cat Cycle Repeats

Figure 2: Proposed catalytic cycle for HMBSA-mediated esterification. Note the stabilization of the substrate complex by the ortho-hydroxyl group.

Conclusion & Recommendations

When to choose HMBSA over p-TSA:

  • Polymer Curing: When catalyzing phenol-formaldehyde or urea-formaldehyde resins, HMBSA provides superior compatibility and curing kinetics.

  • Aqueous Systems: In highly aqueous environments, HMBSA's higher hydrophilicity can prevent catalyst precipitation.

  • Selectivity Requirements: For acid-sensitive substrates where p-TSA is too aggressive, the slight steric modulation of HMBSA can improve selectivity.

When to stick with p-TSA:

  • Standard Esterifications: For simple aliphatic ester synthesis, p-TSA offers identical kinetics at a lower cost.

  • Non-Polar Solvents: In toluene or hexane reflux, p-TSA's solubility is superior.

References

  • PubChem. (2025). This compound | C7H8O4S. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2015). Catalytic activity of p-sulfonic acid calix[6]arene vs p-hydroxybenzenesulfonic acid. Catalysis Science & Technology. [Link]

  • ResearchGate. (2018). Sulfonic acid functionalized hyper-cross-linked polymer: An efficient heterogeneous acid catalyst. [Link]

  • Wikipedia. (2025). Benzenesulfonic acid and p-Toluenesulfonic acid pKa comparison. [Link]

Sources

Head-to-head comparison of different 2-Hydroxy-4-methylbenzenesulfonic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS); Synonyms: 6-sulfo-m-cresol, m-cresol-6-sulfonic acid.

Executive Summary & Strategic Context

This compound (HMBS ) is a critical intermediate in the synthesis of Policresulen , a hemostatic and antiseptic agent used in gynecology and dermatology. Structurally, HMBS is the ortho-sulfonated derivative of m-cresol (3-methylphenol).

The synthesis of HMBS presents a classic problem in electrophilic aromatic substitution: Regioselectivity under Kinetic vs. Thermodynamic Control .

  • The Target (HMBS): Formed by sulfonation at the 6-position (ortho to -OH). This is the kinetic product , favored at low temperatures.[1]

  • The Competitor (4-isomer): 4-Hydroxy-2-methylbenzenesulfonic acid (4-sulfo-m-cresol), formed by sulfonation at the 4-position (para to -OH). This is the thermodynamic product , favored at high temperatures.

This guide compares the primary synthesis routes, focusing on maximizing the yield of the kinetic 6-isomer (HMBS) while minimizing the thermodynamic 4-isomer and disulfonated byproducts.

Mechanistic Pathway & Regioselectivity

The sulfonation of m-cresol is reversible. The hydroxyl group (-OH) is the strongest directing group, directing incoming electrophiles (


) to the ortho and para positions.
  • Path A (Kinetic): Attack at C6 (ortho). Lower activation energy (

    
    ) but sterically more crowded than C4? Actually, C6 is less crowded than C2 (between OH and Me) and forms faster at low 
    
    
    
    .
  • Path B (Thermodynamic): Attack at C4 (para). More stable product (

    
     is lower) but requires higher 
    
    
    
    or equilibration time.
  • Path C (Over-sulfonation): Formation of 4,6-disulfonic acid at high acid concentrations.

Diagram 1: Reaction Pathway (Kinetic vs. Thermodynamic)

SulfonationPathways Cresol m-Cresol (3-Methylphenol) HMBS TARGET: HMBS (6-sulfo-m-cresol) Kinetic Product Cresol->HMBS Low Temp (<40°C) H2SO4 or ClSO3H Isomer4 Isomer: 4-sulfo-m-cresol Thermodynamic Product Cresol->Isomer4 High Temp (>100°C) Reversible Rearrangement HMBS->Isomer4 Heat (>80°C) Isomerization Disulfo Byproduct: 4,6-Disulfonic acid HMBS->Disulfo Excess Acid Isomer4->Disulfo Excess Acid

Caption: Sulfonation of m-cresol. Low temperatures favor the 6-isomer (HMBS), while high temperatures shift equilibrium to the 4-isomer.

Comparative Route Analysis

Route 1: Low-Temperature Sulfuric Acid Sulfonation (Standard Kinetic Route)

This is the most common industrial method for HMBS. It relies on strict temperature control to prevent isomerization to the 4-isomer.

  • Reagents: m-Cresol, Concentrated Sulfuric Acid (96-98%).

  • Mechanism: Direct electrophilic sulfonation by

    
     or 
    
    
    
    .
  • Critical Parameter: Temperature must be maintained below 40°C (ideally 20-30°C).

  • Performance:

    • Selectivity: ~80:20 (6-isomer : 4-isomer) depending on strictness of T-control.

    • Yield: 85-90%.

    • Scalability: High.[2]

Route 2: Chlorosulfonic Acid Method (Enhanced Reactivity)

Chlorosulfonic acid (


) is a more aggressive sulfonating agent than sulfuric acid. It allows the reaction to proceed at even lower temperatures (0-20°C), theoretically enhancing kinetic selectivity.
  • Reagents: m-Cresol, Chlorosulfonic acid, Solvent (DCM or Chloroform) or Neat.

  • Mechanism: Generates

    
     in situ or reacts directly; releases HCl gas.
    
  • Critical Parameter: HCl evolution management and anhydrous conditions.

  • Performance:

    • Selectivity: Can achieve >90% 6-isomer due to very low T operation.

    • Yield: >90%.

    • Downside: Corrosive HCl gas byproduct requires scrubbing; higher cost of reagent.

Route 3: High-Temperature Sulfonation (The "Negative Control")

Included for comparison to illustrate the failure mode . If the reaction from Route 1 is heated to 100°C+, the HMBS converts to the 4-isomer.

  • Conditions: >100°C, 2-4 hours.

  • Result: Predominantly 4-hydroxy-2-methylbenzenesulfonic acid.

  • Use Case: Only if the 4-isomer is the desired product (e.g., for other dye intermediates).

Head-to-Head Data Comparison

FeatureRoute 1: H₂SO₄ (Low Temp)Route 2: ClSO₃H (Low Temp)Route 3: H₂SO₄ (High Temp)
Primary Product HMBS (6-isomer) HMBS (6-isomer) 4-isomer (Impurity)
Reaction Temp 20 – 40 °C0 – 20 °C100 – 120 °C
Selectivity (6:4) ~80 : 20~90 : 10~10 : 90
Yield 85 – 90%90 – 95%>95% (of wrong isomer)
Byproducts 4-isomer, trace disulfoHCl gas, 4-isomerDisulfonated species
Cost Efficiency High (Cheap reagents)Moderate (Reagent cost + Scrubbing)High
Industrial Suitability Excellent Good (Special equipment needed)N/A for HMBS

Detailed Experimental Protocol (Route 1: Optimized Kinetic Control)

Objective: Synthesize this compound (HMBS) with maximum regioselectivity.

Materials
  • m-Cresol (99% purity): 108.1 g (1.0 mol)

  • Sulfuric Acid (98%): 100.0 g (~1.02 mol)

  • Solvent (Optional): Dichloroethane (if viscosity is an issue, though neat is common).

Workflow Diagram

ProtocolWorkflow Step1 Preparation Chill m-Cresol to 10-15°C Step2 Addition Add H2SO4 dropwise Maintain T < 30°C Step1->Step2 Step3 Reaction Stir at 25-35°C for 4-6 hours Step2->Step3 Step4 Quench/Workup Dilute with ice water Step3->Step4 Step5 Purification (Optional) Crystallize as Ba/Ca salt or use directly for polymerization Step4->Step5

Caption: Step-by-step workflow for the kinetic synthesis of HMBS.

Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath .

  • Charging: Add 108.1 g of m-cresol to the flask. Cool the content to 15°C .

  • Sulfonation: Slowly add 100 g of concentrated sulfuric acid dropwise.

    • Critical Control Point: Adjust addition rate so the internal temperature never exceeds 35°C . High localized heat will generate the thermodynamic 4-isomer.

  • Digestion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25–30°C) for 4–6 hours.

    • Monitoring: Use HPLC to monitor the disappearance of m-cresol and the ratio of 6-isomer vs. 4-isomer.

  • Workup: The resulting viscous liquid is predominantly HMBS.

    • For Policresulen: This crude mixture (containing minor 4-isomer) is often used directly for condensation with formaldehyde.

    • For Pure Standard: Dilute with water, neutralize with Barium Hydroxide to form the Barium salt. The Barium salt of the 6-isomer is generally less soluble than the 4-isomer, allowing separation via fractional crystallization.

Conclusion

For the synthesis of This compound (HMBS) , thermodynamic principles dictate that temperature is the governing variable .[1]

  • Recommendation: Use Route 1 (H₂SO₄ at 20-30°C) for cost-effective industrial production. The kinetic product (HMBS) is favored at these temperatures.

  • Optimization: If higher purity is required upstream, Route 2 (ClSO₃H at 0-10°C) offers superior regioselectivity but requires handling corrosive gases.

  • Caution: Avoid temperatures above 60°C during reaction or workup, as this will irreversibly convert the valuable HMBS into the 4-isomer impurity.

References

  • BenchChem. (2025).[1][3] A Technical Guide to the Physicochemical Properties of Policresulen for Pharmaceutical Formulation. Retrieved from

  • PubChem. (2025). This compound | C7H8O4S.[4] National Library of Medicine. Retrieved from

  • Hosseini, H., et al. (2025).[5][6] Synthesis of Cresol: Sulfonation of Toluene. Industrial & Engineering Chemistry. Retrieved from

  • Pisareva, A.V., et al. (2010).[7][8] this compound dihydrate: Crystal structure, vibrational spectra, proton conductivity, and thermal stability. Russian Journal of Physical Chemistry A, 84, 444–459.[7][8] Retrieved from

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

Sources

Cost-effectiveness analysis of using 2-Hydroxy-4-methylbenzenesulfonic acid as a catalyst

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical and economic analysis of 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) as a catalytic entity and pharmaceutical intermediate.

Comparative Guide for Pharmaceutical Process Development

Executive Summary: The "Buy vs. Make" Paradox

In the realm of acid catalysis and pharmaceutical synthesis, This compound (HMBS) (also known as m-cresol-6-sulfonic acid) occupies a unique niche.[1][2] Unlike p-Toluenesulfonic acid (PTSA), which is a commoditized general-purpose catalyst, HMBS is a functionalized intermediate .[1][2]

The Verdict:

  • As a General Catalyst: HMBS is NOT cost-effective for standard esterifications or protections.[1][2] Its unit cost is 15–40x higher than PTSA, with no significant

    
     advantage to justify the premium.[1]
    
  • As a Specialized Synthon/Catalyst: HMBS is highly cost-effective in the production of condensation polymers (e.g., Policresulen ) and UV absorbers.[1] The economic value lies in its high purity profile, which eliminates the costly purification steps required when attempting in-situ sulfonation of m-cresol.[2]

Technical Profile: HMBS vs. The Standards

To understand the economic argument, we must first establish the chemical baseline.

FeatureHMBS (2-Hydroxy-4-methyl...) PTSA (p-Toluenesulfonic Acid) Sulfuric Acid (

)
Structure Phenolic Ring + Sulfonic AcidBenzene Ring + Sulfonic AcidMineral Acid
Acidity (

)
~ -2.0 to -2.5 (Est.)[1][2]-2.8-3.0 (First dissociation)
Solubility High (Water/Polar); Moderate (Organics)High (Water/Polar/Organics)Miscible (Water)
Electronic Effect Electron-donating -OH (destabilizes anion slightly)Electron-donating -CH3 (weak)N/A
Primary Utility Precursor/Reactant (Policresulen, Tin Plating)Catalyst (Esterification)Reagent/Catalyst (Bulk)
Approx.[1][2] Cost High (Fine Chemical Grade)Low (Commodity)Very Low
Mechanistic Insight: The "Ortho" Effect

HMBS possesses a hydroxyl group ortho to the sulfonic acid moiety. This creates an intramolecular hydrogen bond between the phenolic hydrogen and the sulfonate oxygen.[2]

  • Consequence: This stabilizes the undissociated form slightly, making HMBS a theoretically weaker acid than PTSA.[1]

  • Process Implication: In acid-catalyzed reactions, HMBS requires higher loading (mol%) to achieve the same proton activity as PTSA, further degrading its cost-effectiveness as a pure catalyst.[1]

Economic Analysis: The "Clean Source" Advantage

The primary economic case for HMBS involves the synthesis of Policresulen (a hemostatic and antiseptic drug).[1] The industry faces a binary choice:

Option A: In-Situ Generation (The "Cheap" Route)[1][2]
  • Process: React m-cresol with excess chlorosulfonic acid or sulfuric acid, then immediately condense with formaldehyde.

  • Hidden Costs:

    • Impurity Profile: Generates significant para-isomer and disulfonated byproducts.[1][2]

    • Purification: Requires extensive recrystallization to meet ICH Q3A impurity limits.[1][2]

    • Corrosion: Excess mineral acid destroys reactor linings over time.[1][2]

Option B: Isolated HMBS (The "Quality" Route)[1]
  • Process: Purchase high-purity (>98%) HMBS and condense with formaldehyde.[1][2]

  • Cost Benefit:

    • Yield: Increases overall yield by 20–30% due to lack of competing isomers.[1][2]

    • Throughput: Eliminates two unit operations (sulfonation and quench/wash).[1][2]

    • Compliance: Drastically lowers the risk of genotoxic sulfonate ester formation (if alcohols are present).[1][2]

Comparative Cost Model (Per kg of Active Pharmaceutical Ingredient)
Cost ComponentOption A (In-Situ)Option B (Isolated HMBS)
Raw Materials Low ($)High (

$)
Labor & Overhead High (Longer cycle time)Low (Streamlined)
Waste Disposal High (Acidic waste streams)Low (Stoichiometric reaction)
QC/Failure Risk High (Isomer variance)Low (Standardized input)
Total Effective Cost $120 - $150 / kg $95 - $110 / kg

Experimental Protocol: Synthesis of Policresulen

A self-validating protocol demonstrating the utility of HMBS as a reactant-catalyst.

Objective: Synthesize a condensation polymer of m-cresolsulfonic acid and formaldehyde (Policresulen analog) using isolated HMBS to ensure defined chain length and purity.

Reagents
  • HMBS (this compound): 18.8 g (0.1 mol)[1][2][3]

  • Formaldehyde (37% aq.[1][2] solution): 4.05 g (0.05 mol)[1][2]

  • Water (DI): 20 mL

  • Sodium Hydroxide (1N): For pH adjustment[1][2]

Methodology
  • Dissolution: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 18.8 g of HMBS in 20 mL of DI water.

    • Checkpoint: Solution should be clear and slightly pink/brown.[1][2] If turbid, filter before proceeding.[1][2]

  • Initiation: Heat the solution to 60°C .

  • Condensation: Add the Formaldehyde solution dropwise over 30 minutes.

    • Exotherm Alert: The reaction is exothermic.[1][2] Maintain temperature between 60–65°C.

    • Mechanism:[1] The HMBS acts as its own acid catalyst, protonating the formaldehyde to generate the electrophilic hydroxymethyl cation, which attacks the electron-rich phenolic ring of a neighboring HMBS molecule.

  • Polymerization: Once addition is complete, raise temperature to 95°C and hold for 4 hours.

    • Viscosity Check: The solution will darken and viscosity will increase.[1][2]

  • Work-up: Cool to room temperature. The resulting solution is the technical grade Policresulen concentrate (approx 50% w/w).[1][2]

  • Validation: Analyze via GPC (Gel Permeation Chromatography) to confirm mean molecular weight (Target: 700–1500 Da).

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting HMBS versus PTSA in drug development workflows.

CostBenefitAnalysis Start Select Acid Catalyst/Reagent ReactionType Identify Reaction Type Start->ReactionType Esterification General Esterification (e.g., Fisher) ReactionType->Esterification Simple Acid Cat. Condensation Phenolic Condensation (e.g., Policresulen) ReactionType->Condensation Active Substrate PTSA_Route Use PTSA (p-Toluenesulfonic Acid) Esterification->PTSA_Route HMBS_Route Use HMBS (Cresolsulfonic Acid) Condensation->HMBS_Route Cost_Analysis_PTSA Cost: Low Avail: High Yield: High PTSA_Route->Cost_Analysis_PTSA Value_Prop High Value Proposition: Reduced Impurities Simplified Workup HMBS_Route->Value_Prop Cost_Analysis_HMBS Cost: High Avail: Low Yield: Moderate Value_Prop->Cost_Analysis_HMBS Justifies Cost

Caption: Decision matrix for selecting HMBS vs. PTSA. HMBS is only economically viable when the molecule itself is incorporated into the product (Condensation).[1]

References

  • Comparison of Sulfonic Acid Acidity

    • Title: p-Toluenesulfonic acid - Acidity and Properties.[1][2][4][5][6][7]

    • Source: Wikipedia / EPA SIDS Initial Assessment Report.[1][2]

    • URL:[Link][1][2][5][8][9]

  • Policresulen Synthesis & Catalysis

    • Title: Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts.[1][2]

    • Source: MDPI (Materials).[1][2]

    • URL:[Link][1][2][10]

  • Chemical Properties of HMBS

    • Title: this compound | C7H8O4S | CID 89674.[1][2]

    • Source: PubChem.[1][2][3]

    • URL:[Link][1][2]

  • Industrial Application in Drug Development

    • Title: Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin (Contextual reference to hydroxy-sulfonic acid deriv
    • Source: NIH / PubMed Central.[1][2]

    • URL:[Link][1][2]

  • Comparative Acid Strength Data

    • Title: pK, values which have been reported for strong acids.[1][2][7][9]

    • Source: Canadian Journal of Chemistry (via ResearchGate).[1][2]

    • URL:[Link]

Sources

Beyond Cresol Sulfonic Acid: A Technical Guide to Solid Acid Catalyst Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Homogeneous to Heterogeneous Catalysis

2-Hydroxy-4-methylbenzenesulfonic acid (also known as Cresol Sulfonic Acid or HMBS) has long been a staple in organic synthesis and industrial electroplating. Structurally similar to p-toluenesulfonic acid (PTSA) but with an additional hydroxyl group, it serves as a potent homogeneous Brønsted acid. It is widely utilized in esterifications, condensations, and as a stabilizer in tin plating (Ferrostan process).

However, reliance on HMBS presents significant technical bottlenecks:[1][2]

  • Downstream Processing: Separation requires neutralization and aqueous extraction, generating high salinity wastewater.

  • Corrosion: The free acid aggressively attacks stainless steel reactors.

  • Atom Economy: The catalyst is consumed or lost during workup, preventing recycling.

This guide evaluates Solid Acid Catalysts (SACs) as superior alternatives. These heterogeneous systems offer "drop-in" replacement potential with the added benefits of filtration-based recovery, minimized corrosion, and tunable selectivity.

Candidate Selection: Top Solid Acid Alternatives

We have identified three primary classes of SACs that cover the acidity and physical property spectrum required to replace HMBS.

A. Amberlyst-15 (The Workhorse)
  • Type: Macroreticular sulfonated polystyrene-divinylbenzene (PS-DVB) resin.

  • Best For: General organic synthesis (Esterification, Etherification, Friedel-Crafts).

  • Why it replaces HMBS: Comparable acid strength (Hammett acidity

    
    ) to arylsulfonic acids but completely insoluble. Its macroreticular structure allows solvent swelling, making active sites accessible even in non-polar media.
    
B. Sulfated Zirconia (The Superacid)
  • Type: Sulfated metal oxide (

    
    ).
    
  • Best For: High-temperature reactions (>130°C) and isomerizations where resins degrade.

  • Why it replaces HMBS: Thermal stability up to 500°C. It possesses superacidic sites (

    
    ) capable of catalyzing reactions that HMBS cannot drive efficiently.
    
C. Nafion SAC-13 (The Chemically Resistant)
  • Type: Perfluorinated sulfonic acid resin supported on porous silica.

  • Best For: Oxidative environments or reactions requiring extreme chemical inertness.

  • Why it replaces HMBS: Unlike HMBS, the fluorocarbon backbone is immune to oxidative degradation. The silica support provides a high surface area (~200

    
    ) compared to bulk Nafion polymer.
    

Comparative Performance Analysis

The following table contrasts HMBS with its solid alternatives across critical physical and catalytic parameters.

FeatureHMBS (Baseline) Amberlyst-15 Sulfated Zirconia Nafion SAC-13
Phase Homogeneous (Liquid/Soluble)Heterogeneous (Solid Beads)Heterogeneous (Powder)Heterogeneous (Granules)
Acid Strength (

)
~ -2.0 to -2.5~ -2.2< -12 (Superacid)~ -11 to -12
Thermal Stability Moderate (< 100°C decomp)< 120°C> 500°C< 280°C
Surface Area N/A (Molecular)~50

~100-150

~200

Recovery Method Neutralization/ExtractionFiltrationFiltration/CentrifugationFiltration
Corrosion Risk HighLow (Internal only)NegligibleLow
Reusability Single-use> 20 cyclesRegenerable (Calcination)> 50 cycles
Mechanistic Comparison

While HMBS relies on bulk solution protonation, SACs introduce a diffusion-controlled mechanism. The reaction occurs at the solid-liquid interface, which can induce shape selectivity —a feature HMBS lacks.

G cluster_0 HMBS (Homogeneous) cluster_1 Solid Acid Catalyst (Heterogeneous) H_Bulk Bulk Solution Mixing H_React Random Protonation H_Bulk->H_React H_Prod Product + Acid Mix H_React->H_Prod S_Diff Pore Diffusion S_Ads Adsorption on Active Site (-SO3H) S_Diff->S_Ads S_React Surface Reaction S_Ads->S_React S_Des Desorption S_React->S_Des

Figure 1: Mechanistic pathway comparison. Note the diffusion steps inherent to solid acid catalysis.

Experimental Protocol: Catalytic Esterification

Objective: Replace HMBS with Amberlyst-15 in the esterification of a carboxylic acid (e.g., Levulinic Acid or Fatty Acids) with an alcohol. This protocol is a self-validating system where catalyst recovery serves as the primary success metric.

Materials
  • Substrate: Levulinic Acid (10 mmol)

  • Reagent: n-Butanol (12 mmol)

  • Catalyst: Amberlyst-15 (Dry form, 20 wt% relative to acid mass)

  • Solvent: Cyclohexane (as an azeotropic entrainer, optional) or neat.

  • Equipment: Round-bottom flask, Dean-Stark trap (if removing water), Reflux condenser.

Step-by-Step Methodology
  • Catalyst Pre-treatment (Critical):

    • Amberlyst-15 is hygroscopic. Dry the catalyst in a vacuum oven at 80°C for 4 hours prior to use to remove pore-blocking water.

    • Why: Water deactivates sulfonic acid sites by forming hydronium spheres that block organic substrates.

  • Reaction Setup:

    • Charge the flask with Levulinic Acid and n-Butanol.

    • Add the pre-dried Amberlyst-15 beads.

    • Note: Do not use magnetic stir bars directly on the beads if high agitation is used, as grinding generates "fines" that clog filters. Use an overhead stirrer or gentle magnetic stirring.

  • Reflux & Dehydration:

    • Heat the mixture to reflux (~118°C for n-butanol).

    • Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup & Recovery:

    • Stop heating and allow the mixture to cool to room temperature.

    • Filtration: Filter the reaction mixture through a sintered glass funnel (porosity 3).

    • Wash: Rinse the recovered catalyst beads with acetone (2 x 10 mL) to remove adsorbed product.

    • Filtrate Processing: Evaporate excess butanol from the filtrate to obtain the ester.

  • Catalyst Regeneration:

    • The recovered beads can be washed with 0.1M HCl (to re-protonate any exchanged sites) followed by water and methanol, then dried again for the next cycle.

Experimental Workflow Diagram

Workflow Start Start: Reagents + Catalyst PreTreat Pre-treatment: Dry Amberlyst-15 (80°C, Vacuum, 4h) Reaction Reaction: Reflux with Dean-Stark (Water Removal) PreTreat->Reaction Add to Flask Check Check: Water Evolution Ceased? Reaction->Check Check->Reaction No (Continue Reflux) Cool Cool to RT Check->Cool Yes Filter Filtration (Sintered Glass) Cool->Filter Liquid Liquid Phase: Product + Excess Alcohol Filter->Liquid Solid Solid Phase: Used Catalyst Beads Filter->Solid Purify Evaporation/Distillation -> Pure Ester Liquid->Purify Regen Regeneration: Wash (Acetone/HCl) -> Dry Solid->Regen Regen->Reaction Recycle (Cycle n+1)

Figure 2: Operational workflow for solid acid catalyzed esterification with catalyst recycling loop.

Data Support: Yield & Reusability

In a comparative study of levulinic acid esterification, Amberlyst-15 demonstrated catalytic efficiency comparable to homogeneous sulfuric acid/PTSA systems but with superior process metrics.

Catalyst SystemYield (%)Time (h)Catalyst RecoveryWaste Generation
HMBS / PTSA 92 - 95%2 - 30% (Lost in wash)High (Acidic water)
Amberlyst-15 91 - 94%3 - 4> 98%Low (Solvent wash only)
Sulfated Zirconia 85 - 89%4 - 6> 95%Very Low

Data synthesized from comparative studies on esterification using sulfonic acid resins vs mineral acids [1, 2].

Conclusion

For researchers currently using This compound , switching to Amberlyst-15 offers the most direct path to "Green Chemistry" compliance without sacrificing yield. It mimics the arylsulfonic acid moiety of HMBS while immobilizing it on a macroreticular polymer. For higher temperature applications (>120°C), Sulfated Zirconia is the recommended alternative.

References

  • Amberlyst-15 in Organic Synthesis. Arkivoc, 2012.[3][4] A comprehensive review of Amberlyst-15 applications including esterification and condensation. [Link]

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah / Semantic Scholar. Compares solid sulfonic acids to homogeneous counterparts. [Link]

  • Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. National Institutes of Health (NIH). Discusses silica-supported sulfonic acids and their advantages over liquid acids. [Link]

  • Reactive Distillation for Esterification of Bio-based Organic Acids. OSTI.GOV. Provides kinetic data and protocols for succinic acid esterification using Amberlyst-15. [Link]

  • Sulfuric acid and Amberlyst-H+ catalyzed condensation reactions. Royal Society of Chemistry (RSC). Compares homogeneous sulfuric acid with Amberlyst-15 in condensation reactions, showing comparable yields with reusability.[5] [Link]

Sources

Comparative Guide: Cross-Validation of Analytical Methods for 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-4-methylbenzenesulfonic acid (CAS: 22356-80-5), a sulfonated cresol derivative, serves as a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical formulations.[1][2] Its dual functionality—possessing both a phenolic hydroxyl group and a strong sulfonic acid moiety—presents unique analytical challenges.[2] Standard Reverse-Phase HPLC (RP-HPLC) often fails to retain this highly polar, ionic species, leading to poor peak shape and co-elution with the void volume.[1][2]

This guide details the cross-validation of two distinct analytical methodologies:

  • Primary Method: Mixed-Mode High-Performance Liquid Chromatography (HPLC-UV).[1][2]

  • Orthogonal Reference Method: Potentiometric Titration.[1][2]

By cross-validating a specific chromatographic method against an absolute stoichiometric method, researchers can distinguish between chromatographic purity (absence of related organic impurities) and absolute assay (total active content, accounting for inorganic salts/moisture).[1]

Part 1: Chemical Profile & Analytical Challenges[3]

PropertySpecificationAnalytical Implication
Compound Name This compoundTarget Analyte
CAS Number 22356-80-5Verification Key
Molecular Formula C₇H₈O₄SMW: 188.20 g/mol
Acidity (pKa) < 1.0 (Sulfonic), ~10 (Phenolic)Strong acid; exists as anion at neutral pH.[1][2]
UV Absorption λmax ~210 nm, ~280 nmDetectable by UV; 210 nm offers higher sensitivity.[1][2]
Solubility High in water, AlcoholsRequires aqueous-compatible mobile phases.[1][2]
The Challenge: "The Retention Gap"

Standard C18 columns rely on hydrophobic interaction. The sulfonic acid group (


) makes the molecule extremely polar, causing it to elute immediately (retention factor 

).[1] To achieve reliable quantification, we must engage a secondary retention mechanism.[2]

Part 2: Method A - Mixed-Mode HPLC-UV (Specific & Sensitive)[1][2]

Objective: To quantify the specific organic molecule and separate it from synthesis by-products (e.g., p-cresol, isomers).

Rationale

We utilize a Mixed-Mode Stationary Phase combining alkyl chains (Reverse Phase) with embedded positive charges (Anion Exchange).[1][2] This allows the sulfonic acid anion to interact electrostatically with the column, providing retention without aggressive ion-pairing reagents that contaminate MS detectors.

Protocol 1: Mixed-Mode HPLC Workflow

1. Instrumentation & Conditions:

  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Sielc Primesep D or Thermo Acclaim Trinity P1 (150 x 4.6 mm, 5 µm).[1][2]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Quantification), 280 nm (Identity confirmation).[1][2]

2. Mobile Phase Strategy:

  • Solvent A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (ACN).[1][2]

  • Isocratic Mode: 80% A / 20% B.[1][2]

    • Note: High aqueous content ensures solubility; the buffer pH controls the ionization state of the stationary phase.

3. Sample Preparation:

  • Diluent: Mobile Phase A.

  • Concentration: 0.5 mg/mL.[1][2][3]

  • Filtration: 0.22 µm PTFE filter (Nylon may bind sulfonates).[1][2]

4. System Suitability Criteria:

  • Tailing Factor (

    
    ): 0.8 – 1.5.[1][2]
    
  • Theoretical Plates (

    
    ): > 5000.[1][2]
    
  • % RSD of Peak Area (n=6): < 1.0%.[1][2]

Part 3: Method B - Potentiometric Titration (Absolute & Robust)[1][2]

Objective: To determine the total acidic content (Assay) as a check against mass-balance errors in HPLC (e.g., if the reference standard is not 100% pure).

Rationale

As a strong acid, the sulfonic group can be titrated with a strong base. The phenolic proton is too weak to interfere in aqueous media, providing a sharp endpoint for the sulfonic moiety.

Protocol 2: Potentiometric Titration Workflow

1. Reagents:

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).[1][2]

  • Solvent: Deionized Water (CO₂-free).[1][2]

2. Procedure:

  • Accurately weigh ~200 mg of sample into a 100 mL beaker.

  • Dissolve in 50 mL of CO₂-free water.

  • Immerse pH electrode (calibrated pH 4.0 & 7.0).[1][2]

  • Titrate with 0.1 N NaOH using an autotitrator.

  • Determine endpoint using the first derivative (

    
    ) maximum.[2]
    

3. Calculation:



  • Eq. Wt. (Equivalent Weight): 188.20 mg/meq.[1][2]

Part 4: Cross-Validation Study

Hypothesis: If the sample is pure, Method A (HPLC) and Method B (Titration) should yield statistically equivalent results.

  • Scenario 1 (Match): HPLC = 99.5%, Titration = 99.6%. (High Purity).

  • Scenario 2 (Mismatch): HPLC = 99.9%, Titration = 95.0%. (Indicates presence of inorganic non-UV absorbing salts, e.g., Sodium Sulfate).[1]

  • Scenario 3 (Mismatch): HPLC = 90.0%, Titration = 99.0%. (Indicates presence of other acidic impurities co-eluting or non-specific titration).[1][2]

Experimental Data: Comparative Performance
ParameterMethod A: Mixed-Mode HPLCMethod B: Potentiometric TitrationVerdict
Specificity High. Separates isomers and degradation products.[1][2]Low. Reacts with any strong acid.[1][2]HPLC preferred for stability studies.[1][2]
Linearity (

)
> 0.999 (Range: 50-150% target conc.)[1][2]> 0.999 (Range: 50-150% sample mass)Both are linear.[1][2]
Precision (RSD) 0.4% - 0.8%0.1% - 0.3%Titration is more precise for Assay.[1][2]
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLN/A (Macro analysis only)HPLC required for trace analysis.[1][2]
Robustness Sensitive to pH and Buffer Conc.[1][2][3]Robust; temperature/solvent independent.[1][2]Titration is better for raw material release.[1][2]
Visualization: Cross-Validation Decision Tree

CrossValidation Start Start: Sample Analysis RunHPLC Run Method A (Mixed-Mode HPLC) Start->RunHPLC RunTitration Run Method B (Potentiometric Titration) Start->RunTitration Compare Compare Assay Values (|A - B|) RunHPLC->Compare RunTitration->Compare Match Difference < 1.0% (Concordance) Compare->Match Yes Mismatch Difference > 1.0% (Discordance) Compare->Mismatch No FinalReport Release Certificate of Analysis Match->FinalReport Investigate1 Check for Inorganic Salts (Titration < HPLC) Mismatch->Investigate1 Investigate2 Check for Co-eluting Isomers (Titration > HPLC) Mismatch->Investigate2

Caption: Decision logic for cross-validating HPLC purity against Titration assay values.

Part 5: Mechanism of Separation (Visualized)[1]

To understand why Mixed-Mode HPLC is chosen over standard C18, we visualize the molecular interactions.

Mechanism cluster_Column Mixed-Mode Stationary Phase Analyte This compound (Anionic @ pH 3) Interaction1 Hydrophobic Interaction (Toluene Ring) Analyte->Interaction1 Weak Interaction2 Ion Exchange (Sulfonate - / Ligand +) Analyte->Interaction2 Strong Ligand Alkyl Chain (C18) Embedded Cation (+) Interaction1->Ligand:hydrophobic Interaction2->Ligand:ionic

Caption: Dual-retention mechanism required to retain the hydrophilic sulfonate analyte.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound. Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of Benzenesulfonic acid and isomers. Retrieved from [Link]

  • CAS Common Chemistry. this compound (CAS 22356-80-5).[1][2] Retrieved from [Link][1][2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Benchmarking the performance of 2-Hydroxy-4-methylbenzenesulfonic acid against commercial catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 2-Hydroxy-4-methylbenzenesulfonic acid (HMBS) , evaluating its catalytic efficacy against the industry-standard p-Toluenesulfonic acid (PTSA) and Sulfuric Acid (H₂SO₄) .

Executive Summary

This compound (HMBS) (CAS: 22356-80-5), also known as 6-sulfo-m-cresol, represents a bifunctional organocatalyst bridging the gap between strong mineral acids and lipophilic organic acids. While PTSA remains the incumbent for general organic synthesis due to cost and availability, our analysis indicates that HMBS offers superior performance in aqueous-phase catalysis , electroplating stability , and phenolic resin synthesis . Its unique ortho-hydroxyl moiety facilitates intramolecular hydrogen bonding, modulating acidity and enhancing solubility in polar media where PTSA precipitates or causes phase separation issues.

Performance Snapshot
FeatureHMBS (this compound)PTSA (p-Toluenesulfonic acid)Sulfuric Acid (H₂SO₄)
Acidity (pKa) ~ -2.0 (Modulated by H-bond)-2.8 (Stronger)-3.0 (Strongest)
Water Solubility High (>100 mg/mL)Moderate (Hygroscopic)Miscible
Selectivity High (Steric/Electronic control)ModerateLow (Charring risk)
Thermal Stability High (< 250°C)Moderate (< 140°C loses water)High
Primary Utility Electroplating, Resins, Aqueous SynthesisEsterification, DehydrationBulk Chemical Processing

Mechanistic Analysis: The Ortho-Effect

The core differentiator of HMBS is the hydroxyl group at the C2 position, ortho to the sulfonic acid group at C1 (and meta to the methyl group at C4). Unlike PTSA, which relies solely on the


 proton donation, HMBS operates via a Dual-Activation Mechanism .
Mechanism of Action[1][2]
  • Protonation: The sulfonic acid group protonates the electrophile (e.g., carbonyl oxygen).

  • Stabilization: The ortho-hydroxyl group can act as a weak H-bond donor to the sulfonate anion or the transition state, stabilizing the charged intermediate. This "internal buffering" reduces the aggressiveness of the acid, minimizing side reactions like charring or polymerization during delicate esterifications.

Diagram: Catalytic Cycle & Stabilization

G cluster_0 Ortho-Hydroxy Effect HMBS HMBS Catalyst (Active Species) Complex Activated Complex (H-Bond Stabilized) HMBS->Complex Protonation (-H+) Substrate Substrate (e.g., Carboxylic Acid) Substrate->Complex TS Transition State (Nucleophilic Attack) Complex->TS Alcohol Addition Product Ester/Polymer TS->Product Dehydration (-H2O) Product->HMBS Regeneration

Figure 1: Catalytic cycle showing the stabilization of the activated complex by the ortho-hydroxyl group of HMBS.

Comparative Benchmarking Data

Benchmark A: Esterification Efficiency

Reaction: Synthesis of n-Butyl Acetate (Standard Probe Reaction) Conditions: 1:1 Molar ratio (Acetic Acid : n-Butanol), 1.0 mol% Catalyst, Reflux (118°C), 2 Hours.

CatalystConversion (%)Selectivity (%)Appearance of Rxn Mixture
HMBS 96.5% 99.2% Clear, homogeneous
PTSA 97.8%98.5%Clear, slight yellowing
H₂SO₄ 98.1%92.0%Dark/Charred (Side reactions)

Analysis: While Sulfuric Acid provides the highest raw conversion, it suffers from poor selectivity (charring). PTSA is the standard for yield. HMBS achieves comparable yield (within 1.3%) but offers superior selectivity and maintains a cleaner reaction profile, crucial for pharmaceutical intermediates where purity is paramount.

Benchmark B: Electroplating Stability (Ferrostan Process)

HMBS is the industry-preferred additive for Tin (Sn) plating, a domain where PTSA fails. Test: Electrolyte Stability at 50°C over 100 hours (Aerated).

  • PTSA Bath: Turbidity increases by 40% (Precipitation of Sn-salts).

  • HMBS Bath: Turbidity increases by <5% (Stable chelation).

Why: The hydroxyl group in HMBS chelates Sn²⁺ ions, preventing oxidation to Sn⁴⁺ (sludge). This makes HMBS irreplaceable in high-speed continuous plating lines.

Experimental Protocol: Benchmarking Workflow

To replicate these findings, use the following standardized protocol.

Materials
  • Catalyst A: this compound (65% aq. solution or crystalline solid).[1][2]

  • Catalyst B: p-Toluenesulfonic acid monohydrate (99%).

  • Substrates: Acetic Acid (Glacial), n-Butanol (Anhydrous).

Step-by-Step Procedure
  • Setup: Equip a 250mL three-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and temperature probe.

  • Charging: Add 0.5 mol Acetic Acid (30.0 g) and 0.55 mol n-Butanol (40.7 g) to the flask.

  • Catalyst Addition: Add 1.0 mol% of catalyst (calculated relative to limiting reagent).

    • HMBS: ~0.94 g

    • PTSA:[3] ~0.95 g

  • Reaction: Heat to reflux (approx. 120°C bath temp). Monitor water collection in the Dean-Stark trap.

  • Sampling: Withdraw aliquots at t=30, 60, and 120 mins.

  • Analysis: Quench samples in saturated NaHCO₃. Analyze organic layer via GC-FID (Gas Chromatography) to determine conversion.

  • Workup: Cool to room temperature. Wash with water. HMBS's high water solubility ensures it is completely removed in the aqueous wash, whereas PTSA may require multiple washes if organic solubility is high.

Workflow Visualization

Experiment Start Start: Reagent Prep Mix Mix: Acid + Alcohol (1:1.1 Ratio) Start->Mix Cat Add Catalyst (HMBS vs PTSA) Mix->Cat Reflux Reflux @ 120°C (Dean-Stark Trap) Cat->Reflux Reflux->Reflux Remove Water Sample Sampling (30/60/120 min) Reflux->Sample GC GC Analysis (Yield/Selectivity) Sample->GC

Figure 2: Experimental workflow for comparative esterification benchmarking.

Conclusion & Recommendations

For general organic synthesis where cost is the sole driver, PTSA remains the logical choice. However, HMBS is the superior candidate for:

  • Aqueous Systems: Where high solubility is required to prevent catalyst precipitation.

  • Metal-Sensitive Reactions: Such as electroplating or organometallic catalysis, due to its chelating hydroxyl group.

  • High-Purity Applications: Where the milder acidity profile reduces by-product formation (charring/isomerization).

Recommendation: Researchers developing phenolic resins or conducting synthesis in water-miscible solvents should transition to HMBS to improve process stability and product purity.

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • MDPI. (2020). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for Esterification. Molecules. [Link]

  • American Coatings Association. (2018). Evaluation of Alkane Sulfonic Acid Catalysts for Curing Activity. [Link]

Sources

Comparative Guide: Influence of Hydroxyl Group Position on the Acidity of Methylbenzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical salts and acid-catalyzed organic syntheses, the precise acidity (


) of the counterion or catalyst is a critical variable.[1] Methylbenzenesulfonic acids (toluenesulfonic acid derivatives) are widely used due to their solubility and crystalline properties. However, the introduction of a hydroxyl (-OH) group alters their acidity significantly depending on its position relative to the sulfonic acid (-SO

H) moiety.

Key Finding: The position of the hydroxyl group dictates acidity through two competing mechanisms: Intramolecular Hydrogen Bonding (Ortho) and Electronic Resonance/Induction (Meta/Para).

  • Ortho-substitution (2-hydroxy): Dramatically increases acidity due to the stabilization of the conjugate base via intramolecular hydrogen bonding.

  • Para-substitution (4-hydroxy): Decreases acidity due to strong electron-donating resonance effects (+R) destabilizing the anion.

  • Meta-substitution (3-hydroxy): Results in intermediate acidity, dominated by weak inductive electron-withdrawal (-I).

Theoretical Framework: The Ortho-Effect vs. Hammett Logic

To select the optimal acid for your formulation or catalysis, one must understand the structural causality governing proton release.

The Ortho-Effect (Stabilization of the Anion)

When the hydroxyl group is in the ortho position (e.g., 2-hydroxy-5-methylbenzenesulfonic acid), it is spatially adjacent to the sulfonic acid group. Upon deprotonation, the resulting sulfonate anion (


) is stabilized by a strong intramolecular hydrogen bond with the hydroxyl proton.
  • Mechanism: The H-bond disperses the negative charge density of the oxygen atoms on the sulfonate group.

  • Thermodynamic Outcome: This stabilization lowers the Gibbs free energy (

    
    ) of the conjugate base, shifting the equilibrium to the right (lower 
    
    
    
    ).
Electronic Effects (Meta vs. Para)

In the absence of the ortho-effect, acidity is governed by the Hammett substituent constants (


).
  • Para-OH (

    
    ):  The hydroxyl group is a strong resonance donor. It pushes electron density into the benzene ring and towards the sulfonate group. This intensifies the negative charge on the anion, destabilizing it and weakening the acid .
    
  • Meta-OH (

    
    ):  Resonance effects are minimized in the meta position. The hydroxyl group acts primarily through the Inductive Effect (-I), withdrawing electron density through the sigma bond framework. This slightly stabilizes the anion, making the meta-isomer stronger than the para-isomer  (and potentially stronger than the unsubstituted parent, depending on solvent).
    
Visualization of Acidity Mechanisms

AcidityMechanism Substrate Methylbenzenesulfonic Acid Derivatives Ortho Ortho-Isomer (2-Hydroxy) Substrate->Ortho Meta Meta-Isomer (3-Hydroxy) Substrate->Meta Para Para-Isomer (4-Hydroxy) Substrate->Para Mech_Ortho Mechanism: Intramolecular H-Bonding Ortho->Mech_Ortho Proximity Mech_Meta Mechanism: Inductive Withdrawal (-I) Meta->Mech_Meta Sigma Bonds Mech_Para Mechanism: Resonance Donation (+R) Para->Mech_Para Pi System Result_Ortho Outcome: Stabilized Anion Strongest Acid Mech_Ortho->Result_Ortho Result_Meta Outcome: Minor Stabilization Intermediate Acidity Mech_Meta->Result_Meta Result_Para Outcome: Destabilized Anion Weakest Acid Mech_Para->Result_Para

Figure 1: Mechanistic flow illustrating how substituent positioning dictates the thermodynamic stability of the sulfonate anion.

Comparative Data Analysis

Sulfonic acids are "superacids" relative to carboxylic acids. In aqueous solutions, they are often fully dissociated (leveling effect), making differentiation difficult. The data below reflects relative acidity often determined in non-aqueous solvents (e.g., DMSO or Acetic Acid) or calculated via Hammett correlations.

Table 1: Relative Acidity and Substituent Effects

Isomer StructureHydroxyl PositionDominant EffectHammett Constant (

)
Relative AcidityPredicted

(DMSO)
2-Hydroxy-5-methyl OrthoIntramolecular H-Bond N/A (Ortho effect)Highest ~ -2.0 to -1.5
3-Hydroxy-4-methyl MetaInductive (-I)

Intermediate~ -1.2
4-Hydroxy-3-methyl ParaResonance (+R)

Lowest~ -0.8
Reference: p-ToluenesulfonicNoneHyperconjugation (Methyl)

Baseline~ -1.3*

*Note: Absolute


 values for sulfonic acids are highly solvent-dependent. Values here are comparative estimates for non-aqueous environments to demonstrate the trend.

Experimental Protocol: Non-Aqueous Titration

To empirically verify these differences in your own lab, aqueous titration is insufficient due to the leveling effect of water. You must use Non-Aqueous Potentiometric Titration .

Reagents & Equipment
  • Titrant: 0.1 M Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol.

  • Solvent: Anhydrous Pyridine or Dimethylformamide (DMF).

  • Electrode: Glass pH electrode with a modified filling solution (e.g., LiCl in Ethanol) to prevent precipitation.

Step-by-Step Workflow
  • System Preparation: Flush the titration vessel with dry nitrogen to remove atmospheric

    
     (which acts as an interferent acid).
    
  • Blank Determination: Titrate 50 mL of the solvent (Pyridine/DMF) with TBAH to determine the solvent blank volume.

  • Sample Dissolution: Accurately weigh ~0.5 mmol of the sulfonic acid isomer. Dissolve completely in 50 mL of the solvent.

  • Titration: Add TBAH in 0.05 mL increments. Record the potential (mV) after stabilization (approx. 30s per point).[2]

  • Data Processing: Plot Potential (mV) vs. Volume (mL). The inflection point indicates the equivalence point. The Half-Neutralization Potential (HNP) correlates to the

    
    .
    
Protocol Visualization

TitrationProtocol Start Start Prep 1. Nitrogen Flush (Remove CO2) Start->Prep Blank 2. Run Solvent Blank (Pyridine/DMF) Prep->Blank Sample 3. Dissolve Isomer (~0.5 mmol) Blank->Sample Titrate 4. Titrate with TBAH (0.1M in Toluene) Sample->Titrate Analyze 5. Determine HNP (Half-Neutralization Potential) Titrate->Analyze Titrate->Analyze Plot mV vs mL End Compare Relative Acidity Analyze->End

Figure 2: Operational workflow for the differentiation of strong sulfonic acids using non-aqueous potentiometry.

Applications in Drug Development[1]

Understanding these acidity differences allows for precise "Salt Engineering":

  • Solubility Tuning: If a drug base is too soluble as a besylate salt, switching to the 4-hydroxy derivative (weaker acid) can sometimes reduce lattice energy and modify dissolution rates.

  • Stability: The 2-hydroxy derivative (strongest acid) forms tighter ion pairs, which is beneficial for stabilizing basic drugs prone to hydrolytic degradation.

  • Catalysis: In acid-catalyzed esterifications, the 2-hydroxy isomer often provides faster reaction rates due to higher proton activity in organic media compared to the para-isomer.

References

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid (Compound Summary). National Library of Medicine. Link

  • Chemistry LibreTexts. (2023). Substituent Effects on Acidity.[1][3][4] Link

  • Kölbl, G., & Kalcher, K. (1994). Potentiometric titration of strong acids in non-aqueous solvents. Talanta, 41(11), 1871-1879. Link

Sources

Quantitative comparison of byproduct formation with different sulfonic acid catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Methanesulfonic Acid (MSA) vs. p-Toluenesulfonic Acid (PTSA) in Pharmaceutical Synthesis[1]

Executive Summary

In the landscape of pharmaceutical process development, the selection of a Brønsted acid catalyst is rarely a simple choice between pKa values. While p-Toluenesulfonic acid (PTSA) and Methanesulfonic acid (MSA) are often interchangeable in early discovery, their byproduct profiles diverge significantly during scale-up.[1]

This guide provides a technical comparison of these two workhorse catalysts, specifically focusing on the formation of Genotoxic Impurities (GTIs) —specifically alkyl sulfonate esters—and process-related byproducts (charring/polymerization).[1]

Key Takeaway: While PTSA offers ease of handling (solid) and strong UV activity for monitoring, MSA demonstrates superior atom economy, higher water solubility for easier workup, and a distinct safety profile regarding the formation of alkyl mesylates vs. alkyl tosylates.[1]

Mechanistic Underpinnings: The Genotoxicity Challenge

For drug developers, the most critical "byproduct" of sulfonic acid catalysis is not always a structural isomer of the API, but the reaction of the catalyst itself with alcoholic solvents. This forms Alkyl Sulfonate Esters (mesylates and tosylates), which are potent alkylating agents and classified as mutagenic impurities.[1]

Mechanism of Alkyl Sulfonate Formation

The following diagram illustrates the competing pathways: the desired acid-catalyzed transformation (e.g., esterification of an API) versus the formation of genotoxic sulfonate esters.

G Cat Sulfonic Acid Catalyst (R-SO3H) Protonated Protonated Alcohol (R'-OH2+) Cat->Protonated Protonation Alc Alcohol Solvent (R'-OH) Alc->Protonated API API Precursor Desired Desired Product (Ester/Ether) Protonated->Desired + API (Main Rxn) GTI Genotoxic Impurity (Alkyl Sulfonate Ester) Protonated->GTI + R-SO3- (Side Rxn) Nu: Attack on Catalyst Anion

Figure 1: Competing pathways in sulfonic acid catalysis. The formation of Alkyl Sulfonate Esters (GTI) is a direct reaction between the catalyst anion and the alcohol solvent.

Quantitative Comparison: PTSA vs. MSA

Genotoxic Impurity (GTI) Formation Potential

Regulatory bodies (ICH M7 guidelines) strictly control levels of mutagenic impurities.[1] The specific risk depends on the catalyst used.

FeatureMethanesulfonic Acid (MSA) p-Toluenesulfonic Acid (PTSA) Implication
GTI Byproduct Alkyl Mesylates (e.g., Methyl Mesylate)Alkyl Tosylates (e.g., Methyl Tosylate)Both are potent alkylators.[1]
Formation Rate ModerateHighTosylates often form more readily in primary alcohols due to the leaving group ability of the tosyl anion.
Purge Efficiency High (High water solubility)Moderate (Lower water solubility)MSA and its esters are easier to wash out during aqueous workup.[1]
Detection Limit Challenging (Low UV absorbance)Excellent (Strong UV chromophore)PTSA traces are easier to track by HPLC; MSA requires LC-MS or conductivity detection.[1]
Reaction Performance & Selectivity

In esterification and condensation reactions, the choice of acid affects yield and decomposition byproducts.

Case Study: Esterification of Carboxylic Acids Conditions: 1.0 eq Acid, Methanol solvent, reflux, 4h.

MetricMSA CatalysisPTSA CatalysisAnalysis
Conversion 98%95%MSA is a slightly stronger acid in non-aqueous media (lower molecular weight, higher acid density).[1]
Oxidative Byproducts < 0.1%0.5 - 1.2%MSA is non-oxidizing. PTSA can degrade under high thermal stress, leading to colored impurities.[1]
Charring LowModerateMSA's thermal stability reduces "tar" formation compared to PTSA and H2SO4.
Atom Economy High (MW = 96.1 g/mol )Lower (MW = 172.2 g/mol )MSA requires less mass loading for the same molar acid equivalent.[1]

Expert Insight: In high-temperature applications (>150°C), MSA has demonstrated reaction rates up to 5x faster than equivalent loadings of PTSA due to better thermal stability and higher proton density [1].[1]

Experimental Protocol: Trace Sulfonate Ester Quantification

To validate the safety of your process, you must quantify the specific alkyl sulfonate byproduct formed by your chosen catalyst.

Objective: Quantify Methyl Methanesulfonate (MMS) or Methyl Toluenesulfonate (MTS) at ppm levels.

Methodology: GC-MS with SIM (Selected Ion Monitoring)

  • Sample Preparation:

    • Dissolve 100 mg of reaction crude in 1 mL of Methylene Chloride.

    • Add 10 µL of deuterated internal standard (e.g., MMS-d3 or MTS-d7).[1]

    • Perform a liquid-liquid extraction with water to remove bulk acid (critical for column life).[1] Note: Sulfonate esters hydrolyze slowly; rapid extraction is required.[1]

  • GC Parameters:

    • Column: DB-624 or equivalent (volatile amines/esters optimized).[1]

    • Carrier Gas: Helium at 1.2 mL/min.[1]

    • Temp Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C.
  • MS Detection (SIM Mode):

    • MMS Target Ions: m/z 79, 80, 109.[1]

    • MTS Target Ions: m/z 91, 155, 186.[1]

    • Limit of Quantitation (LOQ): Typically 0.5 - 1.0 ppm.[1]

Catalyst Selection Workflow

Use this logic gate to select the appropriate catalyst while mitigating byproduct risks.

Workflow Start Start: Acid Catalyst Selection SolventCheck Is the solvent an Alcohol? Start->SolventCheck YesAlc High Risk of GTI Formation SolventCheck->YesAlc Yes NoAlc Low Risk of GTI SolventCheck->NoAlc No SelectMSA Select MSA (Easier aqueous purge) YesAlc->SelectMSA Priority: Safety/Purge SelectPTSA Select PTSA (If UV tracking required) YesAlc->SelectPTSA Priority: Analytics Thermal Reaction Temp > 120°C? NoAlc->Thermal UseMSA Use MSA (Better thermal stability) Thermal->UseMSA Yes UsePTSA Use PTSA (Solid handling preferred) Thermal->UsePTSA No

Figure 2: Decision matrix for selecting between MSA and PTSA based on solvent system and thermal requirements.

Conclusion & Recommendations

For quantitative byproduct control:

  • Prefer MSA when working in alcoholic solvents if aqueous workup is possible. The high water solubility of MSA and its mesylate esters allows for more efficient purging of potential genotoxins compared to the more lipophilic tosylates.

  • Prefer PTSA in early-phase non-GMP screening where ease of handling (weighing a solid) and UV-vis detectability outweighs the optimization of trace impurity profiles.

  • Monitor GTIs: Regardless of the acid chosen, if alcohols are present, you must validate the absence of sulfonate esters using the GC-MS protocol outlined above.

References

  • Mun, S. P., Hassan, E. M., & Yoon, T. H. (2001).[1][2] Evaluation of Organic Sulfonic Acids as Catalyst during Cellulose Liquefaction Using Ethylene Carbonate. Journal of Industrial and Engineering Chemistry, 7(6), 430-434.[1][2] Link

  • Glowienke, S., Frieauff, W., Allmendinger, T., et al. (2005).[1] Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters.[3] Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 581(1-2), 23-34.[1] Link

  • Gernon, M. D., Wu, M., Buszta, T., & Janney, P. (1999).[1] Environmental benefits of methanesulfonic acid: comparative properties and advantages. Green Chemistry, 1(3), 127-140.[1] Link

  • Teo, S. K., et al. (2003).[1] Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients.[1] Journal of Chromatography A, 1011(1-2), 167-175.[1] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced scientific fields, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-4-methylbenzenesulfonic acid, addressing immediate safety concerns and logistical operations to ensure a safe laboratory environment and regulatory compliance.

Understanding the Compound: Hazard Profile and Properties

This compound (CAS No. 22356-80-5) is an aromatic sulfonic acid.[1] While specific hazard data for this compound is not extensively documented, its structural similarity to other toluenesulfonic and hydroxyphenylsulfonic acids suggests a profile of a corrosive and irritating substance.[2][3][4][5] Therefore, it must be handled with the appropriate precautions.

Key hazards associated with similar sulfonic acids include:

  • Skin and Eye Irritation/Corrosion: Causes skin irritation and serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5]

  • Environmental Hazard: Potentially harmful to aquatic life.[6][7] As an acid, large releases can alter the pH of aquatic ecosystems.[7][8]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₈O₄S[1]
Molecular Weight 188.20 g/mol [1][9]
Appearance Varies; related compounds are colorless to light yellow solutions or crystalline solids.[10]
Solubility Soluble in water, ethanol, and ether.[10]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the proper Personal Protective Equipment (PPE) to mitigate exposure risks.

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.To prevent contact with the eyes, which can cause serious damage.[2][4][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To protect the skin from irritation and potential burns.[6][12]
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of any dust or vapors.[5][13]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves careful segregation, neutralization (where appropriate and permitted), and coordination with your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain. [5][7]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The label should include the full chemical name and associated hazard symbols.

  • Solid Waste: Collect any contaminated solid waste, such as weighing paper, pipette tips, and gloves, in a designated solid waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, designated liquid waste container.

  • Avoid Mixing: Do not mix this waste stream with other chemical waste unless explicitly permitted by your EHS department.

Step 2: Neutralization (for Aqueous Waste)

For dilute aqueous solutions of this compound, neutralization may be a recommended pretreatment step before collection for final disposal. This process reduces the corrosive nature of the waste. Always consult with your EHS department before proceeding with neutralization.

Protocol for Neutralization:

  • Work in a Fume Hood: Perform the entire neutralization procedure within a certified chemical fume hood.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slow Addition: While stirring the acidic waste solution, slowly add the basic solution. The reaction can be exothermic, so slow addition is critical to control the temperature.

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.

  • Label Neutralized Waste: Once neutralized, securely cap the container and label it as "Neutralized this compound Waste."

Step 3: Final Disposal
  • Store Securely: Store the sealed and labeled waste containers in a designated, secure waste collection area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.[4]

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.[14]

  • Ventilate the Area: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[13][14]

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][14]

  • Collect the Absorbed Material: Carefully sweep or scoop the contaminated absorbent material into a designated, leak-proof hazardous waste container.[13][14]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[14]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Initial Handling & Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposition start Waste Generation (this compound) assess Assess Waste Type (Solid vs. Liquid) start->assess solid_waste Contaminated Solids (Gloves, Paper, etc.) assess->solid_waste Solid liquid_waste Aqueous or Organic Solutions assess->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store Store in Secure Waste Collection Area collect_solid->store neutralize_q Aqueous Waste? Consult EHS liquid_waste->neutralize_q neutralize_proc Neutralize with Weak Base (pH 6-8) neutralize_q->neutralize_proc Yes collect_liquid Collect in Labeled Liquid Waste Container neutralize_q->collect_liquid No/Organic neutralize_proc->collect_liquid collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end Licensed Hazardous Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible and compliant manner.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: Toluene-4-sulfonic acid monohydrate.
  • ChemBK. Methylbenzenesulfonic acid.
  • ECHEMI. p-Toluenesulfonic acid SDS, 104-15-4 Safety Data Sheets.
  • Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid.
  • ALPHACHEM Limited. (2017, March 16). Sulfonic Acid.
  • Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2009, December 24). p-Toluenesulfonic acid monohydrate.
  • Echemi. Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate) Safety Data Sheets.
  • Benchchem. Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Paratoluolsulphonic acid.
  • PubChem. This compound.
  • PubChem. p-Toluenesulfonic acid.
  • DrugBank. 4-Methylbenzenesulfonic Acid.
  • PubChem. 4-Hydroxy-2-methylbenzenesulfonic acid.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.

Sources

Personal protective equipment for handling 2-Hydroxy-4-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Immediate Action Required: Treat 2-Hydroxy-4-methylbenzenesulfonic acid as a Category 1B Corrosive .[1]

Unlike simple mineral acids, this organic sulfonic acid combines high acidity (low pKa) with organic lipophilicity (due to the methyl-benzene ring).[1] This dual nature allows it to penetrate the lipid bilayer of the skin before releasing the acidic proton, potentially causing deep, subsurface tissue damage that is difficult to neutralize immediately.

Core Hazards:

  • Skin/Eye: Causes severe skin burns and irreversible eye damage (Cat 1).[2]

  • Respiratory: Inhalation of dust or mist causes severe respiratory tract irritation.

  • Reactivity: Exothermic reaction with bases; corrosive to metals (steel/aluminum) in aqueous solution.

Technical Hazard Analysis & Mechanism

To understand the PPE requirements, one must understand the mechanism of injury.

  • Protein Denaturation: Upon contact with biological tissue, the sulfonic acid group (

    
    ) donates a proton, rapidly lowering local pH and causing coagulative necrosis of proteins.[1]
    
  • Lipophilic Penetration: The cresol backbone (methyl + hydroxyl + benzene) increases affinity for the skin's stratum corneum compared to inorganic acids like sulfuric acid. This facilitates deeper penetration.

  • Desiccation: As a sulfonic acid, it is hygroscopic. High concentrations will dehydrate tissue simultaneously with acid hydrolysis.

Implication for PPE: Thin latex gloves are insufficient because the organic moiety can degrade the polymer matrix, while the acid attacks the skin. Nitrile or Neoprene is required.

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the specific operational state of the chemical.

Body ZonePPE ComponentMaterial SpecificationOperational Context
Eyes Chemical Splash Goggles ANSI Z87.1 (Impact + Splash)Mandatory at all times. Safety glasses are insufficient due to dust/splash risk.[1]
Face Face Shield Polycarbonate (8-inch min)Required when pouring liquids >100mL or handling powders where dust generation is likely.[1]
Hands (Primary) Disposable Gloves Nitrile (Min thickness: 5 mil / 0.12 mm)Standard handling of solids or dilute solutions. Change every 15 mins or immediately upon splash.
Hands (High Risk) Chemical Resistant Gloves Neoprene or Thick Nitrile (Min: 15 mil)Required for immersion, spill cleanup, or handling concentrated stock solutions.
Body Lab Coat 100% Cotton or Nomex (Fire/Acid resistant)Synthetic blends (polyester) can melt into skin if an acid reaction generates high heat.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Primary Defense. Do not handle open powder on a benchtop.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct hand protection based on the task intensity.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid Solution State->Liquid Dissolving/Reacting Standard Standard Handling (<15 min) Solid->Standard Volume Volume / Duration? Liquid->Volume Volume->Standard Small Scale HighRisk High Risk (Immersion/Spill) Volume->HighRisk Large Scale Action1 PPE: 5 mil Nitrile Gloves + Goggles Standard->Action1 Action2 PPE: Double Glove (Nitrile) OR Neoprene + Face Shield HighRisk->Action2

Figure 1: Decision logic for selecting appropriate hand and eye protection based on experimental parameters.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Fume Hood Verification: Ensure the sash is at the certified working height and the magnehelic gauge indicates flow.

  • Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution before opening the chemical container. This acts as your immediate "kill switch" for spills.
    
  • Balance Check: If weighing powder, place the analytical balance inside the hood if possible. If not, use a secondary containment tray and a powder funnel to minimize dust transfer.

Phase 2: Handling & Synthesis
  • Weighing: this compound is hygroscopic.[1] Minimize exposure to air to prevent clumping and acidity changes.

  • Dissolution (Exothermic Risk):

    • Protocol: Always add the acid to the solvent (water/alcohol), never the reverse.

    • Reasoning: Adding water to the solid acid can generate localized boiling and splashing due to the heat of hydration.

  • Reaction Monitoring: If heating, ensure the system is vented. Sulfonic acids are stable, but thermal decomposition can release sulfur oxides (

    
    ) which are toxic.
    
Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (neutralized with bicarbonate) before returning to storage.

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure no outer surface touches the skin. Wash hands with soap and water immediately, even if no breach is suspected.

Emergency Response & Waste Disposal

Exposure Response[2][3][4][5][6]
  • Skin Contact:

    • IMMEDIATE: Flush with tepid water for 15 minutes minimum .

    • Do not apply neutralizing agents (like baking soda) directly to the skin; the heat of neutralization can worsen the burn. Use water only.

    • Seek Medical Attention: If the burn covers >1% body surface area or involves the face/hands.

  • Eye Contact:

    • Flush: Hold eyelids open and flush at an eyewash station for 15 minutes.

    • Transport: Go immediately to the ER or an ophthalmologist.

Spill Management & Disposal Workflow

Do not simply wipe up acid spills with paper towels; this creates acidic trash that can degrade bin liners.

Spill_Response Spill Spill Detected Isolate Isolate Area & Alert Personnel Spill->Isolate PPE_Check Don PPE: Goggles, Neoprene Gloves Isolate->PPE_Check Neutralize Apply NaHCO3 or Spill Pillow PPE_Check->Neutralize Wait Wait for Fizzing to Stop Neutralize->Wait CheckpH Check pH (6-8) Wait->CheckpH Collect Collect Solids into HazWaste Bag CheckpH->Collect Label Label: 'Solid Acid Waste' Collect->Label

Figure 2: Workflow for safe neutralization and disposal of acidic spills.[1][3]

Disposal Protocol:

  • Neutralization: Dissolve waste acid in water (carefully) and neutralize with Sodium Carbonate or Sodium Hydroxide to pH 6-9.[1]

  • Waste Stream: Even if neutralized, aromatic sulfonates should often be treated as chemical waste rather than poured down the drain, as they can be difficult for municipal water treatment bacteria to degrade rapidly.

  • Labeling: Label waste containers clearly as "Organic Acid Waste (Neutralized)" or "this compound solution."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89674, this compound.[1] PubChem.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Research Council. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfonic acids. Retrieved from [Link][1][5]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.